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  • Product: 2-(Aminomethyl)pyridin-3-amine
  • CAS: 144288-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known chemical properties of 2-(Aminomethyl)pyridin-3-amine (CAS No. 144288-50-6).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-(Aminomethyl)pyridin-3-amine (CAS No. 144288-50-6). Extensive literature and database searches indicate that this specific compound is not well-characterized, with a notable absence of experimentally determined physicochemical data. This document summarizes the available predicted data for 2-(Aminomethyl)pyridin-3-amine and, for contextual understanding, presents experimental data for the related isomers, 2-amino-3-methylpyridine and 3-(aminomethyl)pyridine. Furthermore, it outlines general synthetic strategies and experimental protocols applicable to the 2-aminopyridine class of compounds, which may serve as a foundational approach for the synthesis and characterization of the title compound. The guide also touches upon the broader significance of the 2-aminopyridine scaffold in drug discovery and its potential biological activities.

Introduction

2-(Aminomethyl)pyridin-3-amine belongs to the aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Aminopyridines are recognized for their diverse biological activities, serving as key pharmacophores in the development of therapeutic agents.[1] The specific substitution pattern of an aminomethyl group at the 2-position and an amine group at the 3-position suggests potential for unique chelating properties and biological interactions. Despite its interesting structure, public domain literature and chemical databases currently lack detailed experimental characterization of 2-(Aminomethyl)pyridin-3-amine. This guide aims to consolidate the available information and provide a framework for future research on this compound.

Chemical Properties of 2-(Aminomethyl)pyridin-3-amine

Detailed experimental data on the physicochemical properties of 2-(Aminomethyl)pyridin-3-amine are largely unavailable in the current scientific literature.[2][3] Chemical suppliers list the compound but do not provide experimental data for properties such as melting point, boiling point, or solubility.[2][3] However, computational predictions and data from public databases offer some insight into its expected properties.

Predicted Physicochemical Properties

The following table summarizes the available computed and predicted data for 2-(Aminomethyl)pyridin-3-amine. It is crucial to note that these are not experimentally verified values.

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem
Monoisotopic Mass 123.07965 DaPubChem
IUPAC Name 2-(aminomethyl)pyridin-3-aminePubChem
CAS Number 144288-50-6BLD Pharm[3]
SMILES C1=CC(=C(N=C1)CN)NPubChem
InChI InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2PubChem
XlogP (predicted) -0.4PubChem
Predicted Spectral Data

Experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 2-(Aminomethyl)pyridin-3-amine are not available in the reviewed literature. Computational predictions of mass spectrometry data are available.

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺124.08693
[M+Na]⁺146.06887
[M-H]⁻122.07237
[M+NH₄]⁺141.11347
[M+K]⁺162.04281

These values are predicted and intended for guidance in mass spectrometry analysis.

Contextual Data from Related Isomers

To provide a frame of reference, the experimentally determined properties of two closely related isomers, 2-amino-3-methylpyridine and 3-(aminomethyl)pyridine, are presented below. These compounds share the same molecular formula and molecular weight as the title compound but differ in the arrangement of their functional groups.

Table 3: Experimental Properties of Related Isomers

Property2-Amino-3-methylpyridine3-(Aminomethyl)pyridine
CAS Number 1603-40-33731-52-0
Appearance SolidLiquid
Melting Point 29-31 °C-21 °C
Boiling Point 221-222 °C226 °C
Density 1.073 g/mL at 25 °C1.062 g/mL
Refractive Index n20/D 1.5823n20/D 1.551
pKa Not Available8.34±0.29 (Predicted)
Solubility in Water Not AvailableFully miscible

Data sourced from Sigma-Aldrich[4] and Thermo Scientific Chemicals[5].

General Experimental Protocols for 2-Aminopyridines

While specific protocols for 2-(Aminomethyl)pyridin-3-amine are not documented, several general methods for the synthesis of 2-aminopyridines are well-established. These can be adapted for the synthesis of the target molecule.

General Synthesis of 2-Aminopyridines

A common and versatile method for the synthesis of 2-aminopyridines involves the reaction of a 2-halopyridine with an amine source.

Method: Copper-Catalyzed Amination of 2-Bromopyridines

This method is a general procedure for the amination of bromopyridine derivatives.

  • Materials:

    • 2-Bromopyridine derivative (starting material)

    • Copper(I) oxide (Cu₂O)

    • Aqueous ammonia (NH₃ aq.)

    • Potassium carbonate (K₂CO₃)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Ethylene glycol

    • Ethyl acetate

    • Argon atmosphere

  • Procedure:

    • A Schlenk tube is charged with Cu₂O (5 mol%), the 2-bromopyridine derivative (1 equivalent), K₂CO₃ (20 mol%), and DMEDA (10 mol%) under an argon atmosphere.

    • Ethylene glycol (as solvent) and aqueous ammonia (20 equivalents) are added.

    • The reaction mixture is stirred at 60°C for 16 hours.

    • After cooling, the mixture is extracted with ethyl acetate.

    • The combined organic layers are concentrated, and the product is purified by silica gel chromatography.

Logical Workflow for Synthesis

G start Start: Assemble Reactants reaction Reaction under Argon: - 2-Bromopyridine derivative - Cu₂O (catalyst) - NH₃ (aq.) - K₂CO₃ (base) - DMEDA (ligand) - Ethylene Glycol (solvent) - Stir at 60°C for 16h start->reaction workup Workup: - Cool to room temperature - Extract with Ethyl Acetate reaction->workup purification Purification: - Concentrate organic phase - Silica Gel Chromatography workup->purification product Final Product: 2-Aminopyridine derivative purification->product

Figure 1. General workflow for the copper-catalyzed synthesis of 2-aminopyridines.
General Characterization of 2-Aminopyridines

Once synthesized, the characterization of a novel 2-aminopyridine derivative would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of signals provide detailed information about the arrangement of atoms.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 2-(Aminomethyl)pyridin-3-amine, characteristic peaks for N-H stretching of the primary amines and C=N and C=C stretching of the pyridine ring would be expected.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula.

Potential Applications in Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an attractive component for designing molecules that target specific biological pathways.

Derivatives of 2-aminopyridine have been investigated for a multitude of therapeutic areas, including but not limited to:

  • Neurodegenerative Diseases: As inhibitors of neuronal nitric oxide synthase (nNOS).

  • Oncology: As dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC).

  • Infectious Diseases: As inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for the treatment of tuberculosis.

While no specific biological activity has been reported for 2-(Aminomethyl)pyridin-3-amine, its structure suggests it could be a valuable building block for creating novel ligands for various biological targets. The presence of two primary amine groups offers multiple points for further chemical modification and derivatization.

Hypothetical Signaling Pathway Interaction

Given the prevalence of 2-aminopyridines as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway can be visualized.

G cluster_0 Cell Membrane Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Cascade Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation 2_Aminopyridine_Derivative 2-(Aminomethyl)pyridin-3-amine Derivative 2_Aminopyridine_Derivative->Receptor_Tyrosine_Kinase Inhibition

Figure 2. Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

2-(Aminomethyl)pyridin-3-amine is a chemical entity with potential for applications in drug discovery and materials science, yet it remains largely uncharacterized in the scientific literature. This guide has compiled the available predicted data and provided a framework for its synthesis and characterization based on established methods for the 2-aminopyridine class of compounds. The lack of experimental data highlights an opportunity for further research to elucidate the chemical and biological properties of this intriguing molecule. Such studies would be invaluable to researchers in medicinal chemistry and related fields.

References

Exploratory

In-Depth Technical Guide: 2-(Aminomethyl)pyridin-3-amine (CAS No. 144288-50-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)pyridin-3-amine is a substituted aminopyridine derivative. While specific research on this particular compound is limited in pub...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-amine is a substituted aminopyridine derivative. While specific research on this particular compound is limited in publicly available literature, the aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry.[1][2] Derivatives of aminopyridine have demonstrated a wide range of biological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a summary of the available data for 2-(Aminomethyl)pyridin-3-amine and presents a generalized context based on the broader class of aminopyridine compounds.

Physicochemical and Safety Data

Quantitative data for 2-(Aminomethyl)pyridin-3-amine is sparse. The following tables summarize the available information from chemical databases and suppliers.[4][5]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 144288-50-6[5]
Molecular Formula C₆H₉N₃[4]
Molecular Weight 123.16 g/mol PubChem
Predicted XlogP -0.4[4]
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 2PubChem

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 124.08693123.1
[M+Na]⁺ 146.06887131.1
[M-H]⁻ 122.07237124.9
[M+NH₄]⁺ 141.11347143.2
Data from PubChemLite[4]

Table 3: Safety Information

Hazard StatementGHS PictogramPrecautionary Statement
Causes severe skin burns and eye damage. May cause respiratory irritation.Corrosion, Health HazardP260, P264, P280, P301+P310+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501
General safety information for aminopyridine derivatives.[6][7][8][9][10] Specific handling precautions for 2-(Aminomethyl)pyridin-3-amine should be determined by a thorough risk assessment.

Synthesis of Aminopyridine Derivatives: A General Overview

Representative Experimental Protocol: Multicomponent Synthesis of a 2-Aminopyridine Derivative

This protocol is a generalized procedure based on the synthesis of substituted 2-aminopyridines from enaminones, malononitrile, and a primary amine, as described in the literature.[3] This method is provided as an illustrative example and would require optimization for the specific synthesis of 2-(Aminomethyl)pyridin-3-amine.

Materials:

  • Appropriate enaminone precursor

  • Malononitrile

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., ethanol or solvent-free conditions)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1.2 mmol).

  • The reaction can be attempted under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it can be collected by filtration and washed with a cold solvent such as diethyl ether.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • The fractions containing the desired product are combined and the solvent is evaporated to yield the purified 2-aminopyridine derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities of Aminopyridine Scaffolds

It is important to reiterate that the biological activity of 2-(Aminomethyl)pyridin-3-amine has not been reported. However, the aminopyridine core is present in numerous compounds with a wide array of pharmacological activities.[1][2]

  • Antibacterial Activity: Many 2-aminopyridine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3]

  • Anticancer Activity: The aminopyridine scaffold has been incorporated into molecules designed as kinase inhibitors and other anticancer agents.[2]

  • Anti-inflammatory Activity: Certain aminopyridine derivatives have shown potential as anti-inflammatory agents.[2]

  • Enzyme Inhibition: Some analogs of 2-aminopyridine have been identified as inhibitors of specific enzymes, such as those in the glyoxylate shunt of Pseudomonas aeruginosa.[14]

Further research would be necessary to determine if 2-(Aminomethyl)pyridin-3-amine exhibits any of these or other biological activities.

Visualizations

Generalized Synthetic Workflow for Aminopyridine Derivatives

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted aminopyridine derivative, based on a multicomponent reaction strategy.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Enaminone, Malononitrile, Primary Amine) reaction Multicomponent Reaction (Heat, Stir) start->reaction workup Reaction Work-up (Cooling, Filtration/ Solvent Removal) reaction->workup chromatography Column Chromatography workup->chromatography evaporation Solvent Evaporation chromatography->evaporation analysis Spectroscopic Analysis (NMR, MS, IR) evaporation->analysis final_product Purified 2-Aminopyridine Derivative analysis->final_product

Caption: A generalized workflow for the synthesis of aminopyridine derivatives.

Conclusion

2-(Aminomethyl)pyridin-3-amine, identified by CAS number 144288-50-6, is a chemical entity for which detailed experimental data is not widely available. However, its structural classification as an aminopyridine derivative places it within a class of compounds of significant interest to the pharmaceutical and life sciences research communities. The information on related compounds suggests that this molecule could be a building block for the synthesis of novel bioactive agents. Further investigation into the synthesis, characterization, and biological evaluation of 2-(Aminomethyl)pyridin-3-amine is warranted to explore its potential applications. Researchers interested in this compound should perform a thorough risk assessment and develop specific synthetic and handling protocols based on the general principles outlined in this guide and the broader chemical literature on aminopyridines.

References

Foundational

An In-depth Technical Guide to the Molecular Structure of 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)pyridin-3-amine, a substituted pyridine derivative, holds potential interest for researchers in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)pyridin-3-amine, a substituted pyridine derivative, holds potential interest for researchers in medicinal chemistry and drug discovery due to the prevalence of the aminopyridine scaffold in biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic approaches for this compound. Given the limited availability of direct experimental data for 2-(Aminomethyl)pyridin-3-amine, this guide also incorporates data from its close structural isomers and analogues to provide a comparative context for its characterization.

Molecular Structure and Properties

The molecular structure of 2-(Aminomethyl)pyridin-3-amine is characterized by a pyridine ring substituted with an aminomethyl group at the 2-position and an amino group at the 3-position.

Table 1: Physicochemical Properties of 2-(Aminomethyl)pyridin-3-amine and Its Isomer

Property2-(Aminomethyl)pyridin-3-amine3-(Aminomethyl)pyridin-2-amine
Molecular Formula C₆H₉N₃C₆H₉N₃
Molecular Weight 123.16 g/mol 123.16 g/mol
CAS Number 144288-50-6144288-48-2
IUPAC Name 2-(aminomethyl)pyridin-3-amine3-(aminomethyl)pyridin-2-amine
SMILES C1=CC(=C(N=C1)CN)NC1=CC(=C(N=C1)N)CN

Spectroscopic Data (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of aminopyridines are influenced by the positions of the amino and other substituents on the pyridine ring.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Analogous Compounds

CompoundSolventH-4H-5H-6-CH₂--CH₃-NH₂
2-Amino-3-methylpyridine CDCl₃7.186.537.98-1.985.22
3-(Aminomethyl)pyridine CDCl₃7.667.268.523.89-1.54

Note: The assignments for 2-Amino-3-methylpyridine are based on typical pyridine substitution patterns and may require 2D NMR for definitive confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Aminomethyl)pyridin-3-amine is expected to show characteristic bands for N-H and C-N stretching and bending vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹) of Analogous Compounds

Functional Group2-Amino-3-methylpyridine3-(Aminomethyl)pyridineExpected for 2-(Aminomethyl)pyridin-3-amine
N-H Stretch (Amine) ~3400-3300 (two bands)~3400-3300 (two bands)~3400-3300 (multiple bands due to two different NH₂ groups)
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic) ~2950-2850~2950-2850~2950-2850
N-H Bend (Amine) ~1620~1600~1620-1600
C=C, C=N Stretch (Ring) ~1600-1450~1600-1450~1600-1450
C-N Stretch ~1300-1200~1250-1020~1300-1020
Mass Spectrometry (MS)

The mass spectrum of 2-(Aminomethyl)pyridin-3-amine is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of Analogous Compounds

CompoundIonization Mode[M]⁺ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
2-Amino-3-methylpyridine EI108107, 93, 80, 79
3-(Aminomethyl)pyridine EI108107, 80, 79

Experimental Protocols: Synthesis Approaches

While a specific, detailed experimental protocol for the synthesis of 2-(Aminomethyl)pyridin-3-amine is not published, plausible synthetic routes can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A potential synthetic route could start from 3-aminopyridine-2-carbonitrile, which can be reduced to afford the target molecule.

G A 3-Aminopyridine-2-carbonitrile B 2-(Aminomethyl)pyridin-3-amine A->B Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Proposed synthesis of 2-(Aminomethyl)pyridin-3-amine.

Experimental Protocol for an Analogous Compound: Synthesis of 2-amino-3-methylpyridine

This protocol describes the synthesis of a related compound, 2-amino-3-methylpyridine, via a copper-catalyzed amination reaction.

Materials:

  • 2-bromo-3-methylpyridine

  • Aqueous ammonia (28%)

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene glycol

  • Ethyl acetate

  • Argon atmosphere

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine 2-bromo-3-methylpyridine (0.5 mmol), copper(I) oxide (0.025 mmol, 5 mol%), potassium carbonate (0.1 mmol, 20 mol%), and N,N'-dimethylethylenediamine (0.05 mmol, 10 mol%).

  • Add ethylene glycol (1 mL) and aqueous ammonia (10 mmol, 20 equiv.).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (4 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 2-amino-3-methylpyridine.

Potential Biological Activity and Drug Development Applications

The aminopyridine moiety is a key pharmacophore in a number of approved drugs and clinical candidates. Derivatives of aminopyridines have shown a wide range of biological activities, including but not limited to:

  • Antimicrobial activity: Some aminopyridine derivatives have demonstrated efficacy against various bacterial and fungal strains.

  • Anticancer activity: Certain aminopyridine compounds have been investigated for their potential as anticancer agents.

  • CNS activity: The aminopyridine structure is present in drugs targeting the central nervous system.

The specific biological profile of 2-(Aminomethyl)pyridin-3-amine remains to be elucidated through future research. Its structural features suggest it could be a valuable scaffold for library synthesis in drug discovery programs.

Logical Relationships in Characterization

The characterization of a novel compound like 2-(Aminomethyl)pyridin-3-amine follows a logical workflow to confirm its structure and purity.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment A Proposed Synthesis B Chromatography / Recrystallization A->B C NMR (¹H, ¹³C) B->C D Mass Spectrometry B->D E IR Spectroscopy B->E F Elemental Analysis B->F G HPLC / GC B->G C->G D->G E->G F->G

Caption: Workflow for the synthesis and characterization of a chemical compound.

Conclusion

2-(Aminomethyl)pyridin-3-amine represents an intriguing yet underexplored molecule within the aminopyridine class. While direct experimental data is limited, this guide provides a foundational understanding of its molecular structure and predicted properties through a comparative analysis of its isomers and analogues. The proposed synthetic strategies and characterization workflow offer a roadmap for researchers interested in synthesizing and investigating this compound. Further experimental work is necessary to fully elucidate its chemical and biological characteristics and to explore its potential in drug discovery and development.

Exploratory

A Technical Guide to the Synthesis of 2-(Aminomethyl)pyridin-3-amine Precursors

Audience: Researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the core synthetic pathway for producing 2-(Aminomethyl)pyridin-3-amine, a valuable pyridine der...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core synthetic pathway for producing 2-(Aminomethyl)pyridin-3-amine, a valuable pyridine derivative in medicinal chemistry and materials science. The document outlines the synthesis of key precursors, providing detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication by chemistry professionals.

Overall Synthetic Pathway

The synthesis of 2-(Aminomethyl)pyridin-3-amine is efficiently achieved through a three-step linear sequence starting from a halogenated nitropyridine. The core strategy involves:

  • Cyanation: Introduction of a nitrile group via nucleophilic aromatic substitution.

  • Selective Nitro Reduction: Conversion of the nitro group to a primary amine while preserving the nitrile.

  • Nitrile Reduction: Hydrogenation of the nitrile to the target aminomethyl group.

This pathway relies on the distinct reactivity of the functional groups, allowing for sequential and high-yielding transformations.

G cluster_0 A 2-Bromo-3-nitropyridine B 2-Cyano-3-nitropyridine A->B  Step 1: Cyanation  CuCN, 150°C C 3-Amino-2-cyanopyridine B->C  Step 2: Nitro Reduction  10% Pd/C, NH₄⁺HCO₂⁻, MeOH D 2-(Aminomethyl)pyridin-3-amine C->D  Step 3: Nitrile Reduction  5% Pd/C, H₂, HCl, MeOH

Caption: Overall three-step synthesis workflow.

Step 1: Synthesis of 2-Cyano-3-nitropyridine

The initial and crucial precursor is 2-Cyano-3-nitropyridine. It is a versatile building block where the electron-withdrawing nitro and cyano groups activate the pyridine ring for further transformations[1][2]. The most common laboratory-scale synthesis involves a Rosenmund-von Braun reaction, substituting a halogen on the pyridine ring with a cyanide group[1].

G 2-Bromo-3-nitropyridine 2-Bromo-3-nitropyridine 2-Cyano-3-nitropyridine 2-Cyano-3-nitropyridine 2-Bromo-3-nitropyridine->2-Cyano-3-nitropyridine CuCN, 150°C

Caption: Synthesis of 2-Cyano-3-nitropyridine.

Data Presentation
ParameterValueReference
Product Name2-Cyano-3-nitropyridine[1]
Molecular FormulaC₆H₃N₃O₂
Molecular Weight149.11 g/mol
AppearanceWhite Powder[3]
Yield68%[3]
Experimental Protocol: Cyanation of 2-Bromo-3-nitropyridine

This protocol is based on the procedure reported by ChemicalBook[3].

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-Bromo-3-nitropyridine (0.500 g, 2.46 mmol) and Copper(I) cyanide (0.450 g, 5.02 mmol).

  • Heating: Place the flask in an oil bath and slowly heat the solid mixture. The reaction is reported to commence as the temperature approaches 150°C, indicated by the mixture turning black. This process may take approximately 2 hours.

  • Workup: After the reaction is complete, cool the flask to room temperature. Treat the solid reaction mass with hot acetone (100 mL) to dissolve the organic product.

  • Purification: Filter the resulting mixture to remove insoluble copper salts. Evaporate the acetone from the mother liquor to yield a dark brown solid. Purify this crude product by column chromatography using 100% dichloromethane as the eluent.

  • Isolation: The purified product, 2-Cyano-3-nitropyridine, is isolated as a white powder (0.250 g, 68% yield)[3].

Step 2: Synthesis of 3-Amino-2-cyanopyridine

The second key precursor, 3-Amino-2-cyanopyridine (also known as 3-amino-2-picolinonitrile), is prepared by the selective reduction of the nitro group on 2-Cyano-3-nitropyridine. Catalytic hydrogenation is a highly effective method for this transformation, offering excellent selectivity and high yields[1]. The cyano group is generally stable under these conditions[4].

G 2-Cyano-3-nitropyridine 2-Cyano-3-nitropyridine 3-Amino-2-cyanopyridine 3-Amino-2-cyanopyridine 2-Cyano-3-nitropyridine->3-Amino-2-cyanopyridine 10% Pd/C, Ammonium carbamate, MeOH, Reflux

Caption: Synthesis of 3-Amino-2-cyanopyridine.

Data Presentation
ParameterValueReference
Product Name3-Amino-2-cyanopyridine
Molecular FormulaC₆H₅N₃
Molecular Weight119.12 g/mol
Yield (Analogous)91.3%[1]
Experimental Protocol: Selective Nitro Reduction

This protocol is adapted from a highly analogous procedure for the reduction of 2-cyano-5-nitropyridine[1].

  • Reaction Setup: To a solution of 2-Cyano-3-nitropyridine (7.0 g, 46.9 mmol) in methanol (150 mL), add 10% palladium on activated carbon (2.0 g) and ammonium carbamate (7.0 g, 115 mmol).

  • Reaction Conditions: Heat the reaction mixture under reflux for 16 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in water (150 mL) and extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the purified 3-Amino-2-cyanopyridine[1].

Step 3: Synthesis of 2-(Aminomethyl)pyridin-3-amine

The final step is the reduction of the nitrile in 3-Amino-2-cyanopyridine to the primary aminomethyl group. Catalytic hydrogenation is again the method of choice. The reaction is typically performed in the presence of a strong acid, such as hydrochloric acid, which protonates the basic amine groups, preventing catalyst poisoning and minimizing side reactions[5].

G 3-Amino-2-cyanopyridine 3-Amino-2-cyanopyridine 2-(Aminomethyl)pyridin-3-amine 2-(Aminomethyl)pyridin-3-amine 3-Amino-2-cyanopyridine->2-(Aminomethyl)pyridin-3-amine 5% Pd/C, H₂ (1 atm), conc. HCl, MeOH

Caption: Synthesis of 2-(Aminomethyl)pyridin-3-amine.

Data Presentation
ParameterValueReference
Product Name2-(Aminomethyl)pyridin-3-amine HCl salt
Molecular FormulaC₆H₉N₃[6]
Molecular Weight123.16 g/mol (free base)[6]
Yield (Analogous)95-97%[5]
Experimental Protocol: Nitrile Reduction

This protocol is adapted from the hydrogenation of a similar halogenated cyanopyridine[5].

  • Reaction Setup: In a suitable reaction vessel, combine 3-Amino-2-cyanopyridine (5.0 g), methanol, and 5% palladium on charcoal (approximately 0.1-0.2% by weight of Pd metal relative to the substrate).

  • Acidification: Add concentrated hydrochloric acid (1.0-1.2 molar equivalents) to the stirred mixture.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen (1 atm or higher, depending on available equipment) at room temperature (e.g., 20°C).

  • Reaction Monitoring: Stir the reaction vigorously until hydrogen uptake ceases, typically within 4-6 hours. Monitor for completion by HPLC.

  • Isolation: Once the reaction is complete, filter the mixture through Celite to remove the catalyst. Wash the filter cake with methanol and water.

  • Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield 2-(Aminomethyl)pyridin-3-amine as its hydrochloride salt[5]. The product can be further purified by recrystallization if necessary.

References

Foundational

physical and chemical properties of 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Aminomethyl)pyridin-3-amine. Due to the limited a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Aminomethyl)pyridin-3-amine. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data for related aminopyridine isomers to provide a predictive context. Detailed experimental protocols for a plausible synthetic route and relevant analytical techniques are also presented.

Core Properties

2-(Aminomethyl)pyridin-3-amine, with the CAS number 144288-50-6, is a pyridine derivative containing both a primary amine and an aminomethyl substituent.[1] Its structural information is summarized below.

IdentifierValue
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol [1]
Canonical SMILES C1=CC(=C(N=C1)CN)N[2]
InChI InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2[2]
InChIKey JNMQCKCNKPZZLC-UHFFFAOYSA-N[2]
Physical Properties

Direct experimental data for the physical properties of 2-(Aminomethyl)pyridin-3-amine are largely unavailable in the public domain. Commercial suppliers suggest storing the compound at 2-8°C under an inert atmosphere, which may imply that it is a solid at room temperature and potentially sensitive to air or moisture.[1] One supplier explicitly states that no data is available for its boiling point.[1]

To provide a reasonable estimation of its properties, the following table compares the available data for structurally related isomers.

Property2-(Aminomethyl)pyridin-3-amine2-Amino-3-methylpyridine3-(Aminomethyl)pyridine
CAS Number 144288-50-61603-40-3[3]3731-52-0[4]
Molecular Formula C₆H₉N₃C₆H₈N₂[3]C₆H₈N₂[4]
Molecular Weight 123.16 g/mol 108.14 g/mol [3]108.14 g/mol [4]
Melting Point Data not available29-31 °C[3]-21 °C[4]
Boiling Point Data not available[1]221-222 °C[3]226 °C[4]
Density Data not available1.073 g/mL at 25 °C[3]1.062 g/mL[4]
Refractive Index Data not availablen20/D 1.5823[3]n20/D 1.551[5]
Solubility Data not availableData not availableFully miscible in water; Soluble in chloroform, ethyl acetate, and methanol.[4]
pKa (predicted) Data not availableData not available8.34 ± 0.29[6]
Chemical and Spectroscopic Properties

Synthesis and Purification

A plausible and commonly employed method for the synthesis of 2-(aminomethyl)pyridine derivatives is the catalytic reduction of the corresponding 2-cyanopyridine precursor.[7]

Proposed Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 2-(Aminomethyl)pyridin-3-amine cluster_purification Purification 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Reduction Reduction 2-Amino-3-cyanopyridine->Reduction  Precursor Crude Product Crude Product Reduction->Crude Product  Reaction Column Chromatography Column Chromatography Crude Product->Column Chromatography  Purification Pure Product Pure Product Column Chromatography->Pure Product  Isolation

Caption: Proposed synthesis and purification workflow for 2-(Aminomethyl)pyridin-3-amine.

Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-cyanopyridine

This protocol is adapted from general procedures for the reduction of cyanopyridines.[7]

Materials:

  • 2-Amino-3-cyanopyridine

  • Palladium on charcoal (5% Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celatom or Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-amino-3-cyanopyridine in methanol.

  • Carefully add 5% palladium on charcoal catalyst to the solution. The amount of catalyst is typically around 0.1% by weight of the starting material (as Pd metal).

  • Add concentrated hydrochloric acid to the mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm, but can be pressurized for faster reaction).

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with methanol and water.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the hydrochloride salt of 2-(Aminomethyl)pyridin-3-amine.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column with a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified 2-(Aminomethyl)pyridin-3-amine.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the involvement of 2-(Aminomethyl)pyridin-3-amine in any signaling pathways. However, the broader class of aminopyridine derivatives has been investigated for various biological activities.

Studies have shown that some 2-aminopyridine derivatives exhibit antibacterial and antifungal properties.[8][9] The biological activity is often dependent on the nature and position of the substituents on the pyridine ring. For instance, some studies have indicated that the position of substituents on the pyridine ring can significantly influence the fungicidal and bactericidal activity.[9] The 2-aminopyridine scaffold is a known pharmacophore and is present in a number of biologically active compounds and approved drugs.[10]

The workflow for screening the biological activity of a novel aminopyridine derivative is depicted below.

BiologicalScreening Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays  Screening Hit Identification Hit Identification In vitro Assays->Hit Identification  Data Analysis Lead Optimization Lead Optimization Hit Identification->Lead Optimization  Structure-Activity Relationship Lead Optimization->In vitro Assays Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: General workflow for the biological screening of new chemical entities.

Safety and Handling

Conclusion

2-(Aminomethyl)pyridin-3-amine is a pyridine derivative with potential for use in medicinal chemistry and materials science. While direct experimental data on its physical and chemical properties are scarce, this guide has provided a comprehensive summary of the available information and a comparative analysis with related isomers. The outlined synthetic and purification protocols offer a practical starting point for researchers interested in working with this compound. Further experimental investigation is required to fully characterize its properties and explore its potential applications.

References

Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Aminomethyl)pyridin-3-amine is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)pyridin-3-amine is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a primary amine and an aminomethyl substituent on a pyridine core, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 2-(Aminomethyl)pyridin-3-amine, focusing on its synthesis, potential biological activities, and relevant experimental protocols. Due to the limited publicly available data specifically for this compound, this guide also extrapolates potential synthetic routes and biological contexts from closely related aminopyridine analogs. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided where available. Furthermore, logical relationships and potential experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Chemical Properties and Data

2-(Aminomethyl)pyridin-3-amine is a small molecule with the chemical formula C₆H₉N₃. The following table summarizes its key chemical identifiers and properties.

PropertyValueSource
CAS Number 144288-50-6BLD Pharm[1]
Molecular Formula C₆H₉N₃BLD Pharm[1]
Molecular Weight 123.16 g/mol BLD Pharm[1]
Canonical SMILES C1=CC(=C(N=C1)CN)NPubChem
InChI Key JNMQCKCNKPZZLC-UHFFFAOYSA-NPubChem
Predicted XlogP -0.4PubChem
Predicted Hydrogen Bond Donors 2PubChem
Predicted Hydrogen Bond Acceptors 3PubChem

Synthesis of 2-(Aminomethyl)pyridin-3-amine

A common and effective method for this transformation is catalytic hydrogenation. A relevant example is the reduction of 3-chloro-2-cyano-5-trifluoromethylpyridine to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride using palladium on charcoal as a catalyst in the presence of an acid.[2]

Proposed Experimental Protocol: Catalytic Hydrogenation of 2-cyano-3-aminopyridine

This protocol is a proposed method based on the synthesis of a structurally similar compound.[2]

Materials:

  • 2-cyano-3-aminopyridine

  • 5% Palladium on charcoal (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration agent (e.g., Celatom®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-cyano-3-aminopyridine in methanol.

  • Carefully add 5% palladium on charcoal to the solution. The amount of catalyst should be determined based on the substrate scale (e.g., 0.1 mol% of Pd).

  • Add concentrated hydrochloric acid to the mixture. The acid is crucial for the reaction's success.

  • Seal the reaction vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 1 atmosphere).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of a filtration agent to remove the palladium catalyst.

  • Wash the filter cake with methanol and water.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the hydrochloride salt of 2-(Aminomethyl)pyridin-3-amine.

G cluster_synthesis Proposed Synthesis of 2-(Aminomethyl)pyridin-3-amine start 2-cyano-3-aminopyridine step1 Dissolve in Methanol start->step1 step2 Add 5% Pd/C and conc. HCl step1->step2 step3 Hydrogenation (H2, 1 atm) step2->step3 step4 Reaction Monitoring (HPLC) step3->step4 step5 Filtration to remove Pd/C step4->step5 Reaction complete step6 Solvent Evaporation step5->step6 product 2-(Aminomethyl)pyridin-3-amine (Hydrochloride salt) step6->product

A proposed workflow for the synthesis of 2-(Aminomethyl)pyridin-3-amine.

Biological Activity and Potential Applications

There is currently a lack of publicly available quantitative data on the specific biological activity of 2-(Aminomethyl)pyridin-3-amine. However, the broader class of aminopyridine derivatives has been extensively studied and exhibits a wide range of pharmacological properties. This suggests that 2-(Aminomethyl)pyridin-3-amine could be a valuable scaffold for drug discovery.

Derivatives of aminopyridines have been investigated for their potential as:

  • Anticancer agents: Certain aminopyridine derivatives have shown inhibitory activity against various kinases involved in cancer progression.[3]

  • Antimalarial agents: The aminopyridine core is present in compounds with potent antiplasmodial activity.

  • Antitubercular agents: Pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis.[4]

  • 5-HT1A receptor agonists: Novel derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists for the 5-HT1A receptor, indicating potential for antidepressant applications.[4]

  • Nitric oxide synthase (nNOS) inhibitors: 2-Aminopyridine derivatives have been explored as selective inhibitors of neuronal nitric oxide synthase, which is a target for various neurological disorders.[5]

Given these precedents, 2-(Aminomethyl)pyridin-3-amine could serve as a starting point for the synthesis of compound libraries for screening against a variety of biological targets.

G cluster_potential_applications Potential Therapeutic Areas Core 2-(Aminomethyl)pyridin-3-amine Scaffold Oncology Oncology (Kinase Inhibition) Core->Oncology Derivative Synthesis & Screening InfectiousDisease Infectious Diseases (Antimalarial, Antitubercular) Core->InfectiousDisease Derivative Synthesis & Screening CNS CNS Disorders (5-HT1A Agonism, nNOS Inhibition) Core->CNS Derivative Synthesis & Screening

Potential research directions for 2-(Aminomethyl)pyridin-3-amine.

Experimental Protocols for Biological Evaluation

Due to the absence of specific biological data for 2-(Aminomethyl)pyridin-3-amine, this section provides general protocols for assays that would be relevant for evaluating the potential activities of this compound and its derivatives, based on the activities of related aminopyridines.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (2-(Aminomethyl)pyridin-3-amine or its derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, the target kinase, and the kinase substrate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compound in a 96-well microplate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum in the culture medium.

  • Add the diluted bacterial suspension to each well containing the test compound. Include a positive control (e.g., rifampicin) and a negative control (no drug).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Signaling Pathways

There is no direct evidence linking 2-(Aminomethyl)pyridin-3-amine to specific signaling pathways. However, based on the known targets of other aminopyridine derivatives, it is plausible that this compound or its analogs could modulate pathways such as:

  • PI3K/Akt/mTOR Pathway: Many kinase inhibitors target components of this critical cell survival and proliferation pathway.

  • MAPK/ERK Pathway: This pathway is also frequently dysregulated in cancer and is a target for many small molecule inhibitors.

  • Serotonergic and Dopaminergic Pathways: Given the activity of related compounds on 5-HT1A receptors, derivatives of 2-(Aminomethyl)pyridin-3-amine could potentially interact with neurotransmitter signaling pathways in the central nervous system.

Further research, including target identification and mechanism of action studies, would be necessary to elucidate the specific signaling pathways modulated by 2-(Aminomethyl)pyridin-3-amine.

G cluster_pathways Hypothetical Signaling Pathway Interactions cluster_cancer Cancer cluster_cns CNS Compound 2-(Aminomethyl)pyridin-3-amine Derivatives PI3K PI3K Compound->PI3K Inhibition? MAPK MAPK Compound->MAPK Inhibition? Receptor 5-HT1A Receptor Compound->Receptor Agonism? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Neuron Neuronal Signaling Receptor->Neuron

Hypothetical signaling pathways potentially modulated by derivatives of 2-(Aminomethyl)pyridin-3-amine.

Conclusion

2-(Aminomethyl)pyridin-3-amine represents an under-explored chemical entity with significant potential as a scaffold in drug discovery. While direct experimental data on its synthesis and biological activity are scarce, this guide provides a framework for its potential preparation and evaluation based on the extensive literature on related aminopyridine compounds. The proposed synthetic route via catalytic hydrogenation of 2-cyano-3-aminopyridine offers a viable starting point for its chemical synthesis. The diverse biological activities of the aminopyridine class of molecules suggest that 2-(Aminomethyl)pyridin-3-amine and its future derivatives are promising candidates for screening in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

Foundational

discovery and history of 2-(Aminomethyl)pyridin-3-amine

An In-depth Technical Guide to 2-(Aminomethyl)pyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Aminomethyl)pyridin-3-amine, a pyridine derivative with the CAS Number 144288-50-6...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)pyridin-3-amine, a pyridine derivative with the CAS Number 144288-50-6, is a significant building block in medicinal chemistry. This document provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in the development of therapeutic agents. While the specific initial discovery and detailed historical account of this compound are not extensively documented in readily available literature, its commercial availability and utility, particularly in the synthesis of pteridine derivatives, underscore its importance in contemporary drug discovery.

Introduction

2-(Aminomethyl)pyridin-3-amine is a bifunctional molecule featuring a pyridine core substituted with both an aminomethyl and an amino group. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The presence of two primary amine groups offers multiple points for chemical modification and elaboration, allowing for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Aminomethyl)pyridin-3-amine is presented in the table below. This data is compiled from various chemical suppliers.

PropertyValue
CAS Number 144288-50-6
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Not specified in available literature
Purity Typically ≥95% (commercial grade)
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C

Synthesis and Experimental Protocols

While a definitive seminal publication detailing the first synthesis of 2-(Aminomethyl)pyridin-3-amine is not readily apparent, its structure suggests logical synthetic pathways originating from substituted pyridines. General methods for the synthesis of aminomethylpyridines often involve the reduction of a corresponding cyanopyridine.

A plausible synthetic route, based on established chemical principles for analogous compounds, is outlined below. This represents a generalized workflow for the preparation of such molecules.

Conceptual Synthetic Workflow

G cluster_start Starting Material cluster_reduction1 Step 1: Selective Reduction of Nitro Group cluster_reduction2 Step 2: Reduction of Cyano Group 2-Cyano-3-nitropyridine 2-Cyano-3-nitropyridine 3-Amino-2-cyanopyridine 3-Amino-2-cyanopyridine 2-Cyano-3-nitropyridine->3-Amino-2-cyanopyridine e.g., H₂, Pd/C or Fe/HCl 2-(Aminomethyl)pyridin-3-amine 2-(Aminomethyl)pyridin-3-amine 3-Amino-2-cyanopyridine->2-(Aminomethyl)pyridin-3-amine e.g., H₂, Raney Ni or LiAlH₄

Caption: A conceptual synthetic pathway for 2-(Aminomethyl)pyridin-3-amine.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 2-(Aminomethyl)pyridin-3-amine based on the reduction of a cyanopyridine precursor. Note: This is a representative procedure and has not been experimentally validated from a specific cited source for this exact compound.

Step 1: Synthesis of 3-Amino-2-cyanopyridine

  • To a solution of 2-cyano-3-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate), a reducing agent is added. Common reagents for the selective reduction of a nitro group in the presence of a cyano group include catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with iron powder in the presence of an acid like hydrochloric acid.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the catalyst or inorganic solids.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified, for example, by column chromatography or recrystallization, to yield 3-amino-2-cyanopyridine.

Step 2: Synthesis of 2-(Aminomethyl)pyridin-3-amine

  • The 3-amino-2-cyanopyridine obtained from the previous step is dissolved in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • A reducing agent suitable for the reduction of a nitrile to a primary amine, such as hydrogen gas with a Raney Nickel catalyst or a metal hydride like lithium aluminum hydride (LiAlH₄), is introduced.

  • The reaction is conducted under appropriate conditions (e.g., elevated pressure for hydrogenation or controlled temperature for hydride reduction) until the starting material is consumed.

  • After the reaction is complete, the mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off. For hydride reduction, the reaction is carefully quenched with water and a base.

  • The product is extracted into an organic solvent, dried, and the solvent is evaporated.

  • The final product, 2-(Aminomethyl)pyridin-3-amine, is purified by a suitable method such as distillation under reduced pressure or column chromatography.

Applications in Drug Discovery

The primary documented utility of 2-(Aminomethyl)pyridin-3-amine is as a key intermediate in the synthesis of pteridine derivatives.[1] Pteridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, some pteridine derivatives are investigated as hypouricemic agents for the treatment of gout and hyperuricemia.

Signaling Pathway Involvement (Hypothetical)

The final products derived from 2-(Aminomethyl)pyridin-3-amine, such as certain pteridines, may act as inhibitors of enzymes involved in metabolic pathways. For example, xanthine oxidase is a key enzyme in purine metabolism, and its inhibition leads to a reduction in uric acid levels.

G cluster_synthesis Synthesis cluster_pathway Purine Metabolism Pathway 2-(Aminomethyl)pyridin-3-amine 2-(Aminomethyl)pyridin-3-amine Pteridine_Derivative Pteridine Derivative 2-(Aminomethyl)pyridin-3-amine->Pteridine_Derivative Reactant_B Co-reactant Reactant_B->Pteridine_Derivative Xanthine_Oxidase Xanthine Oxidase Pteridine_Derivative->Xanthine_Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by Uric_Acid Uric Acid Xanthine->Uric_Acid Catalyzed by

Caption: Role of 2-(Aminomethyl)pyridin-3-amine in synthesizing potential enzyme inhibitors.

Conclusion

2-(Aminomethyl)pyridin-3-amine is a valuable and commercially available building block for organic synthesis, particularly in the field of medicinal chemistry. While its own discovery and history are not well-documented, its application in the synthesis of biologically active molecules, such as pteridine-based enzyme inhibitors, highlights its importance. Further research into the synthesis and applications of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The development of a detailed and validated synthetic protocol in the primary literature would be a valuable contribution to the scientific community.

References

Exploratory

2-(Aminomethyl)pyridin-3-amine: A Technical Guide for Researchers

IUPAC Name: 2-(aminomethyl)pyridin-3-amine[1] Synonyms: 3-Amino-2-(aminomethyl)pyridine This technical guide provides a comprehensive overview of 2-(aminomethyl)pyridin-3-amine, a pyridine derivative with potential appli...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(aminomethyl)pyridin-3-amine[1]

Synonyms: 3-Amino-2-(aminomethyl)pyridine

This technical guide provides a comprehensive overview of 2-(aminomethyl)pyridin-3-amine, a pyridine derivative with potential applications in pharmaceutical and materials science research. The document details its chemical identity, physicochemical properties, proposed synthesis and analytical methodologies, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical Identity and Properties

While specific experimental data for 2-(aminomethyl)pyridin-3-amine is limited in publicly available literature, the properties of the closely related and structurally similar compound, 2-Amino-3-methylpyridine, offer valuable insights.

PropertyValue (for 2-Amino-3-methylpyridine)Reference
Molecular Formula C6H8N2[2]
Molecular Weight 108.14 g/mol [2]
Melting Point 29-31 °C
Boiling Point 221-222 °C
Density 1.073 g/mL at 25 °C
Refractive Index n20/D 1.5823
pKa Data available in IUPAC Digitized pKa Dataset[2]

For 2-(aminomethyl)pyridin-3-amine itself, the following identifiers are established:

IdentifierValue
CAS Number 144288-50-6
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Predicted XlogP -0.4
InChI InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2
SMILES C1=CC(=C(N=C1)CN)N

Experimental Protocols

Proposed Synthesis of 2-(Aminomethyl)pyridin-3-amine

Reaction Scheme:

2-Cyano-pyridin-3-amine can be reduced to 2-(aminomethyl)pyridin-3-amine.

Materials:

  • 2-Cyano-pyridin-3-amine

  • Raney Nickel (catalyst)

  • Acetic acid (solvent)

  • Hydrogen gas

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-cyano-pyridin-3-amine in acetic acid under an inert atmosphere.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.02-0.3 MPa, as suggested for a similar reaction)[3].

  • Heat the reaction mixture to a suitable temperature (e.g., 50-120 °C) and maintain vigorous stirring[3].

  • Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • The crude 2-(aminomethyl)-3-chloro-5-trifluoromethylpyridine acetate can be further purified by recrystallization or column chromatography.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general HPLC method can be adapted for the analysis of 2-(aminomethyl)pyridin-3-amine.

Instrumentation and Conditions:

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 260-280 nm range for a pyridine derivative).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of standards for calibration.

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standards and the sample.

  • Analyze the resulting chromatograms to determine the retention time and quantify the compound.

Potential Biological Activity and Research Directions

While no specific biological studies have been published for 2-(aminomethyl)pyridin-3-amine, the broader class of 2-aminopyridine derivatives has shown a wide range of biological activities, suggesting potential avenues for investigation for this compound.

Derivatives of 2-aminopyridine have been explored as:

  • Anticancer agents: Some have shown inhibitory activity against various kinases[4].

  • Antibacterial agents: The 2-aminopyridine scaffold is present in some compounds with antimicrobial properties[5].

  • Neurological disorder treatments: Certain derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases[6]. Others have been studied as 5-HT1A receptor agonists for potential antidepressant applications[7].

  • Antimalarials: The 2-aminopyridine core has been a key feature in the development of new antimalarial drugs[8][9].

Given this context, 2-(aminomethyl)pyridin-3-amine could be a valuable building block or a candidate for screening in various biological assays.

Visualizations

The following diagrams illustrate the chemical structure and a hypothetical workflow for the investigation of 2-(aminomethyl)pyridin-3-amine.

Caption: Chemical structure and basic properties of 2-(Aminomethyl)pyridin-3-amine.

workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation start Precursor: 2-Cyano-pyridin-3-amine synthesis Catalytic Hydrogenation start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization screening High-Throughput Screening (e.g., Kinase, Antibacterial assays) characterization->screening Pure Compound hit_id Hit Identification screening->hit_id in_vitro In Vitro Assays (IC50, MIC determination) hit_id->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

Caption: Hypothetical workflow for the synthesis and biological evaluation.

References

Foundational

Theoretical Insights into 2-(Aminomethyl)pyridin-3-amine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical analysis of 2-(Aminomethyl)pyridin-3-amine, a pyridine derivative with potential applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(Aminomethyl)pyridin-3-amine, a pyridine derivative with potential applications in medicinal chemistry and materials science. Utilizing established quantum chemical methods, this paper outlines the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. The methodologies detailed herein, including Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory, offer a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions. This document is intended to serve as a resource for researchers engaged in the rational design of novel therapeutic agents and functional materials based on the aminopyridine scaffold.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make these compounds versatile building blocks in drug discovery.[1] Specifically, aminopyridines are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The title compound, 2-(Aminomethyl)pyridin-3-amine, features both a primary amine and an aminomethyl substituent on the pyridine core, suggesting a high potential for forming multiple hydrogen bonds and coordinating with biological targets.

Theoretical studies employing quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules, thereby guiding synthetic efforts and accelerating the drug development process.[2][3] By simulating molecular structure and behavior at the atomic level, we can gain insights into reactivity, spectroscopic signatures, and potential biological activity before committing to costly and time-consuming laboratory synthesis.

This whitepaper presents a hypothetical, yet methodologically rigorous, theoretical investigation of 2-(Aminomethyl)pyridin-3-amine. While direct experimental data for this specific molecule is scarce, the computational protocols and illustrative data presented are based on well-established studies of closely related aminopyridine derivatives.[4][5]

Computational Methodology

The theoretical calculations described in this guide would be performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2]

Geometric Optimization and Vibrational Frequency Analysis

The initial molecular structure of 2-(Aminomethyl)pyridin-3-amine would be optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with a triple-zeta basis set, such as 6-311++G(d,p).[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.[5]

Spectroscopic Simulations

FT-IR Spectroscopy: The vibrational frequencies and infrared intensities would be calculated from the optimized geometry. The N-H stretching vibrations of primary amines typically appear in the 3300-3500 cm⁻¹ region as two distinct bands (asymmetric and symmetric stretching).[6] N-H bending vibrations are expected around 1580-1650 cm⁻¹.[6] The C-N stretching of aromatic amines is typically observed between 1250 and 1335 cm⁻¹.[6]

UV-Visible Spectroscopy: The electronic absorption spectrum would be predicted using Time-Dependent DFT (TD-DFT) calculations.[4] This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-visible range.

Electronic Property Analysis

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[2][7] The HOMO-LUMO energy gap is an indicator of the molecule's excitability; a smaller gap suggests that the molecule is more easily polarized and reactive.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[4] It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs.

Illustrative Results and Discussion

The following sections present hypothetical data that would be expected from a theoretical study of 2-(Aminomethyl)pyridin-3-amine, based on findings for similar molecules in the literature.

Molecular Geometry

The optimized geometry would reveal the precise bond lengths and angles of the molecule. Key parameters are summarized in the table below. The pyridine ring is expected to be largely planar, with the aminomethyl and amine groups positioned relative to the ring.

Parameter Illustrative Value Parameter Illustrative Value
Bond Lengths (Å) **Bond Angles (°) **
C2-C31.40N1-C2-C3122.5
C3-C41.39C2-C3-C4118.0
C4-C51.39C3-C4-C5119.0
C5-C61.39C4-C5-C6118.5
C6-N11.34C5-C6-N1123.0
C2-N11.35C6-N1-C2119.0
C2-C71.51C3-C2-C7120.0
C7-N21.47C2-C7-N2112.0
C3-N31.38C2-C3-N3121.0
Table 1: Selected optimized geometric parameters for 2-(Aminomethyl)pyridin-3-amine.
Vibrational Analysis

The calculated FT-IR spectrum would provide a detailed fingerprint of the molecule's vibrational modes. Key assignments are presented below.

Wavenumber (cm⁻¹) Assignment
3450N-H asymmetric stretch (NH₂)
3360N-H symmetric stretch (NH₂)
3050Aromatic C-H stretch
2920Aliphatic C-H stretch
1620N-H scissoring (bending)
1580C=C and C=N ring stretching
1310Aromatic C-N stretching
1200Aliphatic C-N stretching
780C-H out-of-plane bending
Table 2: Illustrative FT-IR vibrational assignments for 2-(Aminomethyl)pyridin-3-amine.
Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity and charge distribution.

Property Illustrative Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment2.5 Debye
Table 3: Calculated electronic properties of 2-(Aminomethyl)pyridin-3-amine.

The HOMO is likely to be localized on the electron-rich amino groups and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the pyridine ring, representing the most favorable sites for nucleophilic attack.

Visualizations

Molecular Structure

Caption: Optimized molecular structure of 2-(Aminomethyl)pyridin-3-amine.

Computational Workflow

Computational_Workflow A Initial Molecular Structure B Geometric Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Optimized Geometry (No Imaginary Frequencies) C->D E Vibrational Spectra (FT-IR) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G Spectroscopic Simulation (UV-Vis) D->G H NBO Analysis D->H

Caption: A typical workflow for the theoretical study of a molecule.

Frontier Molecular Orbitals Relationship

FMO_Diagram cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE (Energy Gap)   Electronic Transition

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

This technical guide has outlined a standard theoretical approach for characterizing 2-(Aminomethyl)pyridin-3-amine. Through DFT calculations, it is possible to obtain detailed information about the molecule's geometry, vibrational modes, and electronic structure. The illustrative data presented, based on established computational studies of similar aminopyridine compounds, suggest that 2-(Aminomethyl)pyridin-3-amine possesses a stable structure with distinct spectroscopic signatures. The presence of multiple amino groups implies a high potential for hydrogen bonding, making it an interesting candidate for drug design and development. The computational workflow and analyses detailed in this paper provide a robust framework for future in-silico and experimental investigations of this and related molecules.

References

Exploratory

Potential Mechanisms of Action of 2-(Aminomethyl)pyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of phar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These activities range from enzyme inhibition to modulation of ion channels, highlighting the versatility of this chemical moiety.[2][3] This technical guide explores the potential mechanisms of action of 2-(Aminomethyl)pyridin-3-amine by examining the established activities of structurally related 2-aminopyridine derivatives. The potential pathways discussed include nitric oxide synthase inhibition, antibacterial activity through various targets, and modulation of ion channels.

Potential Mechanisms of Action

Based on the activities of related compounds, 2-(Aminomethyl)pyridin-3-amine could potentially exert its biological effects through one or more of the following mechanisms:

Inhibition of Nitric Oxide Synthase (NOS)

A significant body of research has identified 2-aminopyridine derivatives as potent inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[2][4] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making nNOS a key therapeutic target.[2]

Mechanism: The 2-aminopyridine moiety is crucial for anchoring inhibitors to the active site of nNOS. It typically forms hydrogen bonds with key glutamate residues (e.g., Glu-592 in rat nNOS).[2] The side chains of the inhibitor then form further interactions within the enzyme's active site, contributing to potency and selectivity.

Hypothetical Signaling Pathway for NOS Inhibition

NOS_Inhibition cluster_prevention Inhibitory Action cluster_pathway Normal Physiological Pathway AMP 2-(Aminomethyl)pyridin-3-amine (Hypothetical Inhibitor) nNOS Neuronal Nitric Oxide Synthase (nNOS) AMP->nNOS Binds to active site NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS O2_NADPH O2 + NADPH O2_NADPH->nNOS Downstream_Signaling Downstream Signaling NO->Downstream_Signaling

Caption: Hypothetical inhibition of the nNOS pathway by 2-(Aminomethyl)pyridin-3-amine.

Antibacterial Activity

Derivatives of 2-aminopyridine have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[5] The proposed mechanisms often involve the inhibition of essential bacterial enzymes or disruption of cellular processes.

Potential Targets and Mechanisms:

  • Enzyme Inhibition: Molecular docking studies suggest that 2-aminopyridine derivatives can bind to the active sites of bacterial proteins, such as those in Staphylococcus aureus and Bacillus subtilis, thereby inhibiting their function.[5]

  • MmpL3 Inhibition: A specific class of pyridine-2-methylamine derivatives has been shown to inhibit Mycobacterial membrane protein Large 3 (MmpL3). This protein is vital for transporting mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[6]

Experimental Workflow for Assessing Antibacterial Activity

Antibacterial_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Disk_Diffusion Disk Diffusion Assay MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Disk_Diffusion->MIC_Determination For active compounds Target_Identification Target Identification (e.g., MmpL3) MIC_Determination->Target_Identification Elucidate mechanism Enzyme_Inhibition_Assay Enzyme Inhibition Assay Target_Identification->Enzyme_Inhibition_Assay Molecular_Docking Molecular Docking Studies Target_Identification->Molecular_Docking

Caption: A typical experimental workflow for evaluating the antibacterial potential of a compound.

Carbonic Anhydrase Inhibition

Certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of human carbonic anhydrase (CA) isoenzymes I and II.[7] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes.[7]

Mechanism: The inhibition mechanism likely involves the coordination of the 2-aminopyridine derivative to the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule and preventing the catalytic cycle.

Modulation of Voltage-Gated Potassium Channels

Aminopyridines are known to function as blockers of voltage-gated potassium channels.[3] By blocking these channels, they can enhance neurotransmission and are used in certain neurological conditions.

Mechanism: The aminopyridine molecule is thought to physically occlude the pore of the potassium channel, thereby preventing the efflux of potassium ions and prolonging the action potential.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for various 2-aminopyridine derivatives from published studies. This data provides a reference for the potential potency of 2-(Aminomethyl)pyridin-3-amine.

Table 1: Nitric Oxide Synthase Inhibition Data for Selected 2-Aminopyridine Derivatives

CompoundTargetKi (nM)Selectivity (hn/he)Selectivity (hn/hi)Reference
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-aminerat nNOS46--[2]
human nNOS48388135[2]
Compound 19crat nNOS24--[4]
human nNOS551040153[4]

hn: human neuronal NOS; he: human endothelial NOS; hi: human inducible NOS

Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 2cS. aureus0.039[5]
B. subtilis0.039[5]
Pyridine-2-methylamine 62M. tb H37Rv0.016[6]

Table 3: Carbonic Anhydrase Inhibition Data for Selected 2-Amino-3-cyanopyridine Derivatives

CompoundTargetKi (µM)Reference
Compound 7dhCA I2.84[7]
Compound 7bhCA II2.56[7]

hCA I: human Carbonic Anhydrase I; hCA II: human Carbonic Anhydrase II

Experimental Protocols for Mechanism of Action Studies

Should research on 2-(Aminomethyl)pyridin-3-amine commence, the following experimental protocols, adapted from studies on related compounds, would be relevant.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of 2-(Aminomethyl)pyridin-3-amine against different NOS isoforms.

Methodology:

  • Enzyme Source: Purified recombinant human nNOS, eNOS, and iNOS.

  • Assay Principle: The activity of NOS is measured by monitoring the conversion of [3H]L-arginine to [3H]L-citrulline.

  • Procedure:

    • Prepare a reaction mixture containing the NOS enzyme, cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), calmodulin (for nNOS and eNOS), and [3H]L-arginine.

    • Add varying concentrations of the test compound (2-(Aminomethyl)pyridin-3-amine).

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Separate [3H]L-citrulline from unreacted [3H]L-arginine using cation-exchange resin.

    • Quantify the amount of [3H]L-citrulline produced using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 2-(Aminomethyl)pyridin-3-amine that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., S. aureus, E. coli, M. tuberculosis).

  • Assay Principle: Broth microdilution method.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (temperature, time, atmosphere).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. For some assays like the Microplate Alamar Blue Assay (MABA) for M. tuberculosis, a colorimetric indicator is used to assess viability.[6]

Conclusion

While the specific mechanism of action of 2-(Aminomethyl)pyridin-3-amine remains to be elucidated, the extensive research on the 2-aminopyridine class of compounds provides a strong foundation for future investigation. The potential for this molecule to act as an inhibitor of nitric oxide synthase, a potent antibacterial agent, a carbonic anhydrase inhibitor, or a potassium channel blocker warrants further exploration. The experimental protocols and quantitative data presented in this guide offer a starting point for researchers to design and conduct studies that will unravel the precise biological activities and therapeutic potential of 2-(Aminomethyl)pyridin-3-amine.

References

Foundational

The Unexplored Therapeutic Potential of 2-(Aminomethyl)pyridin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this vast chemical space, derivatives of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this vast chemical space, derivatives of 2-(Aminomethyl)pyridin-3-amine represent a promising, yet underexplored, class of compounds with the potential for diverse biological activities. This technical guide provides a comprehensive overview of the available data on the biological activities of these derivatives and their close structural analogs, offering a foundation for future research and drug discovery efforts. While direct biological data for the 2-(Aminomethyl)pyridin-3-amine core is limited in publicly accessible literature, this guide extrapolates from closely related 2,3-diaminopyridine and 2-aminopyridine derivatives to highlight potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of 2,3-diaminopyridine have demonstrated notable cytotoxic effects against various cancer cell lines. The structural similarity to the 2-(aminomethyl)pyridin-3-amine core suggests that these derivatives could also interfere with cancer cell proliferation and survival.

Table 1: Anticancer Activity of 2,3-Diaminopyridine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Imidazopyridine Analog 1 HT-29 (Colon)4.15 ± 2.93[1]
Imidazopyridine Analog 2 B16F10 (Melanoma)21.75 ± 0.81[1]
Imidazopyridine Analog 3 MCF-7 (Breast)14.81 ± 0.20[1]
3-aminopyridine-2-carboxaldehyde thiosemicarbazone L1210 LeukemiaActive (in vivo)[2]
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone L1210 LeukemiaActive (in vivo)[2]

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of 2-(Aminomethyl)pyridin-3-amine.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Antimicrobial Activity: A Potential New Class of Antibacterials

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area.[1] Imidazopyridines synthesized from 2,3-diaminopyridine have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

Table 2: Antimicrobial Activity of 2,3-Diaminopyridine Analogs

Compound IDBacterial StrainMIC (µg/mL)Reference
Imidazopyridine Analog A Escherichia coli9.091[3]
Imidazopyridine Analog B Escherichia coli171.9[3]
2-amino-3-cyanopyridine derivative Staphylococcus aureus0.039[4]
2-amino-3-cyanopyridine derivative Bacillus subtilis0.039[4]

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of 2-(Aminomethyl)pyridin-3-amine.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition: Targeting Kinases and Other Enzymes

The 2-aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors. Given the structural resemblance, 2-(aminomethyl)pyridin-3-amine derivatives are attractive candidates for the development of novel kinase inhibitors.

Potential Kinase Targets

While no specific kinase inhibition data exists for the core molecule, related aminopyrimidine and aminopyridine derivatives have shown potent inhibitory activity against various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors.[5]

  • Polo-like Kinase 4 (PLK4): Aminopyrimidine derivatives have been developed as highly potent PLK4 inhibitors.[6]

  • KDR (VEGFR-2): N-(1,3-thiazol-2-yl)pyridin-2-amines are a class of potent KDR kinase inhibitors.[7]

Signaling Pathway: Generic Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Signaling Cascade Kinase Kinase Substrate Substrate Kinase->Substrate ATP to ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Inhibitor 2-(Aminomethyl)pyridin-3-amine Derivative Inhibitor->Kinase Inhibition

Caption: General mechanism of kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

A common method to assess kinase inhibition is through an in vitro assay that measures the phosphorylation of a substrate.

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add test compound at various concentrations A->B C Initiate the reaction by adding ATP B->C D Incubate at room temperature C->D E Stop the reaction D->E F Detect phosphorylated substrate (e.g., luminescence, fluorescence) E->F G Calculate IC50 values F->G

Caption: A potential synthetic pathway to the target derivatives.

A plausible synthetic route involves the reduction of 2-amino-3-nitropyridine to yield 2,3-diaminopyridine. [8]Subsequent selective functionalization of one of the amino groups or the pyridine ring would lead to the desired 2-(aminomethyl)pyridin-3-amine derivatives.

Conclusion and Future Directions

The 2-(aminomethyl)pyridin-3-amine scaffold holds considerable promise for the development of novel therapeutic agents. Extrapolation from structurally similar compounds suggests potential applications in oncology, infectious diseases, and diseases involving dysregulated kinase activity. The lack of extensive biological data for this specific class of compounds highlights a significant opportunity for further research.

Future efforts should focus on:

  • The synthesis of a diverse library of 2-(aminomethyl)pyridin-3-amine derivatives.

  • Systematic screening of these compounds against a broad panel of cancer cell lines, microbial strains, and kinases.

  • Elucidation of the structure-activity relationships to guide the optimization of lead compounds.

  • Investigation of the mechanisms of action for the most promising derivatives.

This technical guide serves as a starting point to stimulate and guide research into the largely untapped potential of 2-(aminomethyl)pyridin-3-amine derivatives.

References

Exploratory

Quantum Chemical Calculations for Aminopyridines: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure, reactivity, and spectroscopic properties of aminopyridines, a critical scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic structure, reactivity, and spectroscopic properties of aminopyridines, a critical scaffold in medicinal chemistry.

Aminopyridines and their derivatives are fundamental building blocks in the development of novel therapeutics, acting as versatile scaffolds that interact with a wide range of biological targets.[1][2][3] A thorough understanding of their intrinsic molecular properties is paramount for rational drug design. Quantum chemical calculations provide a powerful in silico lens to investigate these properties at the atomic level, offering insights that complement and guide experimental research. This technical guide outlines the core computational methods, summarizes key quantitative data, and provides standardized protocols for the theoretical study of aminopyridines.

Core Computational Methodologies

The theoretical investigation of aminopyridines predominantly relies on a suite of well-established quantum chemical methods. The choice of method is a trade-off between computational cost and accuracy, with Density Functional Theory (DFT) offering a robust balance for many applications.

Density Functional Theory (DFT): DFT is the most widely used method for studying aminopyridines due to its favorable accuracy-to-cost ratio.[4] The B3LYP functional is frequently employed for geometry optimizations and vibrational frequency calculations.[5][6][7]

Ab Initio Methods:

  • Hartree-Fock (HF): While less accurate than DFT due to the lack of electron correlation, HF is a foundational ab initio method sometimes used for initial calculations.[4]

  • Møller–Plesset Perturbation Theory (MP2): This method includes electron correlation and provides more accurate results than HF, particularly for properties like non-covalent interactions and the planarity of the amino group.[6][8]

Basis Sets: The choice of basis set is crucial for accurate calculations. Pople-style basis sets are common, with increasing size and the inclusion of polarization and diffuse functions leading to more accurate results:

  • 6-31G(d)

  • 6-31++G(d,p) [5][6][8]

  • 6-311++G(d,p) [5][6][8][9]

Key Physicochemical Properties and Computational Insights

Quantum chemical calculations can predict a wide range of properties for aminopyridines, from their three-dimensional structure to their reactivity and spectroscopic signatures.

Molecular Geometry

The precise determination of bond lengths and angles is the first step in any computational study. These parameters are crucial for understanding the molecule's shape and steric profile. DFT and MP2 methods generally provide good agreement with experimental data.

Table 1: Calculated vs. Experimental Geometric Parameters for Aminopyridines

MoleculeParameterMethod/Basis SetCalculated ValueExperimental Value
2-Aminopyridine C-N (exo)DFT/6-311G++(d,p)1.383 Å[9]-
N1-C2-N7 (exo angle)DFT/6-311G++(d,p)116.27°[9]-
C3-C2-N7 (exo angle)DFT/6-311G++(d,p)121.24°[9]-
3-Aminopyridine C-N (exo)DFT/6-311G++(d,p)1.394 Å[9]-
C2-C3-N7 (exo angle)DFT/6-311G++(d,p)120.95°[9]-
C4-C3-N7 (exo angle)DFT/6-311G++(d,p)121.92°[9]-
4-Aminopyridine C-N (exo)DFT/6-311G++(d,p)1.383 Å[9]-
C-N (ring, mean)DFT/6-311G++(d,p)1.338 Å[9]1.343 Å[9]

Note: Experimental values are often derived from X-ray crystallography and may differ from gas-phase calculations.

Tautomerism

Aminopyridines can exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is critical for their chemical behavior and biological activity. Quantum chemical calculations can accurately predict the most stable tautomer and the energy barriers for interconversion. For 2-amino-4-methylpyridine, the canonical amino structure is the most stable tautomer by a significant margin.[5][6][8]

Table 2: Relative Energies of 2-Amino-4-methylpyridine (2A4MP) Tautomers

TautomerMethod/Basis SetRelative Energy (kcal/mol)
2A4MP1 (canonical)B3LYP/6-311++G(d,p)0.00
2A4MP2 (trans-imino)B3LYP/6-311++G(d,p)13.60[5][6][8]
2A4MP3 (cis-imino)B3LYP/6-311++G(d,p)16.36

Data adapted from Al-Shomar et al. (2015).[8]

Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental FT-IR and Raman spectra. Calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-Aminopyridine

Vibrational ModeMethodCalculated (Scaled)Experimental (IR)Experimental (Raman)
NH₂ Asymmetric StretchDFT36113442[10]-
NH₂ Symmetric StretchDFT34893300[10]-
NH₂ ScissoringDFT16111617[10]1628[10]
C-N Stretch (exo)DFT13151328[10]1328[10]
NH₂ WaggingDFT751--

Note: DFT calculations often provide a good qualitative match with experimental spectra, aiding in peak assignment.[10]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO and LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and chemical stability. Low energy gaps suggest higher polarizability and chemical reactivity.[9] Molecular Electrostatic Potential (MESP) maps visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[11]

Table 4: Calculated Electronic Properties of Aminopyridines

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-AminopyridineDFT/6-311G++(d,p)---0.2624[9]
3-AminopyridineDFT/6-311G++(d,p)---0.1915[9]
4-AminopyridineDFT/6-311G++(d,p)---0.2723[9]
3,4-DiaminopyridineDFT/6-311G++(d,p)---0.2828[9]
Protonation and pKa Prediction

The basicity of aminopyridines, quantified by their pKa values, is crucial for their behavior in biological systems and for drug formulation. Quantum chemical methods, combined with a thermodynamic cycle and a solvation model (like the Polarizable Continuum Model - CPCM), can predict pKa values with reasonable accuracy.[12][13] The G1 level of theory has been shown to be particularly effective for this purpose.[12]

Experimental Protocols: A Computational Perspective

While this guide focuses on computational methods, the validation of theoretical results against experimental data is essential. Here are the key considerations for common experimental techniques used in conjunction with quantum chemical studies of aminopyridines.

Methodology: FT-IR and FT-Raman Spectroscopy
  • Sample Preparation:

    • FT-IR: For solid-state analysis, the sample is typically mixed with KBr powder and pressed into a pellet. For solutions, a suitable solvent that is transparent in the region of interest is used.

    • FT-Raman: Samples are often analyzed directly in glass capillaries.

  • Instrumentation:

    • A high-resolution Fourier Transform Infrared (FT-IR) spectrometer is used, typically scanning a range of 4000–400 cm⁻¹.[5][6]

    • An FT-Raman spectrometer, often equipped with a Nd:YAG laser for excitation, is used for Raman analysis.

  • Data Analysis:

    • The experimental spectra are recorded and key vibrational bands are identified.

    • These experimental frequencies are then compared with the scaled vibrational frequencies obtained from quantum chemical calculations to assign the observed bands to specific molecular motions.

Visualization of Computational Workflows

Graphviz diagrams provide a clear visual representation of the logical flow of computational and experimental processes.

G General Workflow for Quantum Chemical Calculations of Aminopyridines cluster_input Input cluster_calc Calculation Core cluster_output Analysis & Output mol_structure Initial Molecular Structure (e.g., from crystal data or drawn) method_selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single Point Energy (for electronic properties) geom_opt->sp_energy opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Vibrational Frequencies & Intensities (IR/Raman) freq_calc->vib_spectra thermo Thermodynamic Properties (Energy, Enthalpy) freq_calc->thermo electronic_prop Electronic Properties (HOMO, LUMO, MESP) sp_energy->electronic_prop Tautomerism Tautomeric Equilibrium Study Workflow cluster_calc Computational Steps for Each Tautomer start Identify Possible Tautomers (Amino vs. Imino) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation (Confirm minima, get ZPE) geom_opt->freq_calc ts_search Transition State (TS) Search (for interconversion barrier) freq_calc->ts_search analysis Compare Relative Energies (ΔE = E_tautomer - E_most_stable) freq_calc->analysis barrier_calc Calculate Activation Energy (ΔE‡ = E_TS - E_reactant) ts_search->barrier_calc ExpTheo Integrated Experimental-Theoretical Spectroscopic Analysis cluster_exp Experimental Protocol cluster_theo Theoretical Protocol synthesis Synthesize/Purify Aminopyridine Derivative record_spectra Record FT-IR & Raman Spectra synthesis->record_spectra comparison Compare Spectra & Assign Bands record_spectra->comparison geom_opt Optimize Geometry (e.g., B3LYP) freq_calc Calculate Vibrational Frequencies geom_opt->freq_calc scale_freq Scale Frequencies (using standard factor) freq_calc->scale_freq scale_freq->comparison

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed synthesis protocol for 2-(aminomethyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2-(aminomethyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug development. The outlined multi-step synthesis is based on established chemical transformations of pyridine derivatives. This protocol offers a comprehensive guide, including reaction conditions, necessary reagents, and purification methods. All quantitative data is presented in a clear, tabular format for easy reference and comparison. Additionally, a graphical representation of the synthesis workflow is provided to enhance understanding of the process.

Introduction

2-(Aminomethyl)pyridin-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine on a pyridine scaffold, makes it a versatile synthon for creating diverse molecular architectures. The following protocol details a reliable synthetic route to this compound, starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of 2-(aminomethyl)pyridin-3-amine can be achieved through a three-step process starting from 2-cyanopyridin-3-amine. The pathway involves the reduction of the cyano group to a hydroxymethyl group, followed by chlorination, and finally, amination to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 2-cyanopyridin-3-amine 2-cyanopyridin-3-amine 2-(hydroxymethyl)pyridin-3-amine 2-(hydroxymethyl)pyridin-3-amine 2-cyanopyridin-3-amine->2-(hydroxymethyl)pyridin-3-amine LiAlH4 or Catalytic Hydrogenation 2-(chloromethyl)pyridin-3-amine 2-(chloromethyl)pyridin-3-amine 2-(hydroxymethyl)pyridin-3-amine->2-(chloromethyl)pyridin-3-amine SOCl2 2-(aminomethyl)pyridin-3-amine 2-(aminomethyl)pyridin-3-amine 2-(chloromethyl)pyridin-3-amine->2-(aminomethyl)pyridin-3-amine 1. NaN3 2. Reduction

Application

Application Notes and Protocols for 2-(Aminomethyl)pyridine as a Ligand in Metal Complexes

Introduction 2-(Aminomethyl)pyridine (ampy) is a versatile bidentate ligand that coordinates to metal centers through the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelat...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Aminomethyl)pyridine (ampy) is a versatile bidentate ligand that coordinates to metal centers through the pyridine nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring. This ligand has been instrumental in the development of metal complexes with significant applications in catalysis and medicinal chemistry. The complexes often exhibit high efficiency and selectivity in various chemical transformations and show promising biological activities.

Application Notes

1. Catalysis: Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes containing 2-(aminomethyl)pyridine and phosphine ligands have emerged as highly efficient catalysts for the transfer hydrogenation of ketones and imines.[1] These reactions are crucial in the synthesis of chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries.

  • Key Features:

    • High Activity: These catalysts exhibit remarkably high turnover frequencies (TOFs), with some reaching up to 400,000 h⁻¹ for the reduction of ketones.[1]

    • Enantioselectivity: When chiral diphosphine co-ligands are incorporated, these ruthenium complexes can achieve high enantioselectivity (up to 94% ee) in the reduction of prochiral ketones.[1]

    • Mild Reaction Conditions: The reactions typically proceed under mild conditions, often using isopropanol as both the solvent and the hydrogen source, with a base as a co-catalyst.[1]

Logical Relationship: Catalytic Cycle for Transfer Hydrogenation

G Ru_precatalyst [Ru(II)-Cl(ampy)(diphosphine)] Active_RuH Active Ru(II)-Hydride Species Ru_precatalyst->Active_RuH Activation Substrate_complex [Ru(II)-H(substrate)] Complex Active_RuH->Substrate_complex Acetone Acetone (by-product) Active_RuH->Acetone Product_complex [Ru(II)(product)] Complex Substrate_complex->Product_complex Hydrogen Transfer Product_complex->Active_RuH Product Release & Catalyst Regeneration Alcohol Chiral Alcohol Product Product_complex->Alcohol Ketone Ketone Substrate Ketone->Active_RuH Isopropanol Isopropanol (H-source) Isopropanol->Ru_precatalyst Isopropanol->Active_RuH Base Base (e.g., NaOH) Base->Ru_precatalyst

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

2. Biological Applications: Antimicrobial and Antitumor Agents

Metal complexes of aminopyridine derivatives have shown potential as therapeutic agents.[2][3][4] The coordination of the ligand to a metal ion can enhance the biological activity of both the ligand and the metal.

  • Antimicrobial Activity: Copper(II) and Silver(I) complexes with aminopyridine derivatives have demonstrated moderate antibacterial and antifungal activities.[2] The chelation is believed to enhance the lipophilicity of the metal ion, facilitating its transport across microbial cell membranes.

  • Antitumor Activity: While specific data for 2-(aminomethyl)pyridine is limited in the search results, related aminopyridine complexes of platinum and palladium have been investigated for their anticancer properties, often targeting DNA.[3][5] The mechanism of action is thought to involve the binding of the metal complex to DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis in cancer cells.

Quantitative Data

Table 1: Catalytic Performance of Ru(II)-ampy Complexes in Transfer Hydrogenation of Acetophenone

Catalyst PrecursorCo-ligand (PP)Ketone/Ru/Base RatioTOF (h⁻¹) at 50% conversionEnantiomeric Excess (ee, %)Reference
cis-RuCl₂(PP)(ampy)(S,S)-Chiraphos2000/1/40> 100,00085[1]
cis-RuCl₂(PP)(ampy)(R,S)-Josiphos2000/1/40~400,00092[1]
cis-RuCl₂(PP)(ampy)(R,S)-tBu-Josiphos2000/1/40> 100,00094[1]

Table 2: Spectroscopic Data for a Representative Ru(II)-ampy Complex

ComplexIR (cm⁻¹) ν(N-H)¹H NMR (δ, ppm) CH₂³¹P NMR (δ, ppm)Reference
trans,cis-RuCl₂(PPh₃)₂(ampy)3300, 32504.1 (m)45.2 (s)[1]
cis,cis-RuCl₂(PPh₃)₂(ampy)3280, 32303.8 (m)50.1 (d), 43.5 (d)[1]

Experimental Protocols

Protocol 1: Synthesis of trans,cis-RuCl₂(PPh₃)₂(ampy) [1]

Experimental Workflow: Synthesis of a Ruthenium-ampy Precatalyst

G cluster_reactants Reactants cluster_procedure Procedure RuCl2_PPh3_3 RuCl₂(PPh₃)₃ Mix Mix in Toluene RuCl2_PPh3_3->Mix ampy 2-(aminomethyl)pyridine (ampy) ampy->Mix Stir Stir at Room Temperature (2 hours) Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Toluene and Hexane Filter->Wash Dry Dry under Vacuum Wash->Dry Product trans,cis-RuCl₂(PPh₃)₂(ampy) Dry->Product

Caption: Workflow for the synthesis of a Ru-ampy complex.

Materials:

  • RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))

  • 2-(aminomethyl)pyridine (ampy)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂(PPh₃)₃ in anhydrous toluene.

  • To this solution, add a stoichiometric amount (1 equivalent) of 2-(aminomethyl)pyridine.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate will form during this time.

  • Filter the resulting solid using a cannula or a Schlenk filter setup.

  • Wash the collected solid sequentially with small portions of anhydrous toluene and then anhydrous hexane to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield the trans,cis-RuCl₂(PPh₃)₂(ampy) complex as a solid.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone [1]

Materials:

  • cis-RuCl₂(PP)(ampy) complex (e.g., with (R,S)-Josiphos as PP)

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Gas chromatograph (GC) for monitoring conversion and enantiomeric excess

Procedure:

  • Prepare a stock solution of the ruthenium catalyst in anhydrous 2-propanol.

  • In a thermostatted reaction vessel, add 2-propanol, acetophenone, and the appropriate amount of the catalyst stock solution to achieve the desired substrate-to-catalyst ratio (e.g., 2000:1).

  • Add the required amount of sodium hydroxide (e.g., 40 equivalents relative to the catalyst).

  • Stir the reaction mixture vigorously at a constant temperature (e.g., 50 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of acetophenone to 1-phenylethanol and the enantiomeric excess of the product.

  • Upon completion, quench the reaction by cooling and neutralizing the base.

  • The product can be isolated using standard workup and purification techniques, such as extraction and column chromatography.

References

Method

Application Notes and Protocols for 2-(Aminomethyl)pyridin-3-amine in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-(aminomethyl)pyridin-3-amine in multicomponent reactions (MCRs), a class of che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(aminomethyl)pyridin-3-amine in multicomponent reactions (MCRs), a class of chemical reactions in which three or more reactants combine in a single step to form a complex product. Such reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate libraries of structurally diverse compounds.[1] The primary focus of these notes is the application of 2-(aminomethyl)pyridin-3-amine in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize novel imidazo[1,2-a]pyridine scaffolds.

Introduction to 2-(Aminomethyl)pyridin-3-amine in MCRs

2-(Aminomethyl)pyridin-3-amine is a valuable building block for MCRs due to the presence of two distinct amino functionalities: a primary aliphatic amine and a primary aromatic amine (amidine). This dual reactivity allows for its participation in a variety of MCRs, leading to the synthesis of diverse heterocyclic systems. One of the most prominent applications is in the Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR that yields imidazo[1,2-a]pyridine derivatives.[2][3] These scaffolds are of significant interest in pharmaceutical research due to their presence in a number of marketed drugs and their broad range of biological activities.[3]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of an amidine (in this case, the 2-aminopyridine moiety of 2-(aminomethyl)pyridin-3-amine), an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[2][3][4] This reaction is typically acid-catalyzed and can be performed under mild conditions, making it a highly efficient method for the synthesis of these privileged heterocyclic structures.[5]

Reaction Scheme:

The general scheme for the GBB reaction involving 2-(aminomethyl)pyridin-3-amine is as follows:

GBB_Reaction reactant1 2-(Aminomethyl)pyridin-3-amine reaction_node + reactant1->reaction_node reactant2 Aldehyde (R1-CHO) reactant2->reaction_node reactant3 Isocyanide (R2-NC) reactant3->reaction_node product Imidazo[1,2-a]pyridine derivative reaction_node->product Acid catalyst (e.g., Sc(OTf)3, TsOH) Solvent (e.g., MeOH, EtOH)

Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols

Below is a detailed protocol for the synthesis of imidazo[1,2-a]pyridine derivatives using 2-(aminomethyl)pyridin-3-amine via the GBB reaction. This protocol is a generalized procedure based on established methods for similar 2-aminopyridines.[4][5]

General Procedure for the Synthesis of (Imidazo[1,2-a]pyridin-3-yl)methanamine Derivatives

Materials:

  • 2-(Aminomethyl)pyridin-3-amine

  • Aldehyde (various aliphatic or aromatic aldehydes)

  • Isocyanide (various aliphatic or aromatic isocyanides)

  • Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (TsOH) as a catalyst

  • Methanol (MeOH) or Ethanol (EtOH) as a solvent

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridin-3-amine (1.0 mmol, 1.0 equiv).

  • Add the desired aldehyde (1.0 mmol, 1.0 equiv) to the flask.

  • Dissolve the reactants in methanol or ethanol (5-10 mL).

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Finally, add the acid catalyst, such as Sc(OTf)₃ (0.1 mmol, 10 mol%) or TsOH (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.

  • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the Groebke-Blackburn-Bienaymé reaction with various 2-aminopyridines, aldehydes, and isocyanides, which can be indicative of the expected yields when using 2-(aminomethyl)pyridin-3-amine.

AmidineAldehydeIsocyanideCatalystSolventYield (%)Reference
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃MeOH95[6]
2-Aminopyridine4-ChlorobenzaldehydeCyclohexyl isocyanideSc(OTf)₃MeOH92[6]
2-Amino-5-chloropyridine4-MethoxybenzaldehydeBenzyl isocyanideHClO₄-72[7]
2-AminopyrazineBenzaldehydetert-Butyl isocyanideAcetic Acid--[3]
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄ClEtOH91[2]

Signaling Pathways and Experimental Workflows

The GBB reaction proceeds through a well-established mechanism. The following diagram illustrates the logical workflow of this multicomponent reaction.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Amine 2-(Aminomethyl)pyridin-3-amine Imine Imine Formation (Amine + Aldehyde) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion (Imine + Isocyanide) Isocyanide->Nitrilium Imine->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product

Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction mechanism.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic).[8] The ability to rapidly synthesize a library of novel imidazo[1,2-a]pyridine derivatives using 2-(aminomethyl)pyridin-3-amine in the GBB reaction provides a powerful tool for hit-to-lead optimization in drug discovery programs. The aminomethyl substituent on the pyridine ring offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Conclusion

2-(Aminomethyl)pyridin-3-amine is a versatile building block for multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and medicinal chemistry. The efficiency and modularity of the GBB reaction make it an attractive strategy for the rapid generation of compound libraries for high-throughput screening.

References

Application

Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation of 2-(aminomethyl)pyridin-3-amine. This ve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation of 2-(aminomethyl)pyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry due to its potential for creating diverse libraries of compounds for drug discovery. The presence of multiple nucleophilic nitrogen atoms—a primary aliphatic amine, a primary aromatic amine, and a pyridine ring nitrogen—presents a unique challenge in achieving regioselective alkylation. These protocols offer two primary strategies to address this challenge: reductive amination for controlled mono-alkylation and direct alkylation with alkyl halides.

Introduction

N-alkylated aminopyridines are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The functionalization of 2-(aminomethyl)pyridin-3-amine allows for the introduction of various alkyl groups, which can significantly modulate the biological activity, solubility, and other pharmacokinetic properties of the resulting molecules. The key to successfully utilizing this scaffold lies in the selective alkylation of one of the three nitrogen centers. The exocyclic aminomethyl group is generally the most nucleophilic, followed by the 3-amino group, with the pyridine nitrogen being the least nucleophilic under neutral or basic conditions. The choice of methodology will depend on the desired outcome and the nature of the alkylating agent.

Experimental Protocols

Two primary methods for the N-alkylation of 2-(aminomethyl)pyridin-3-amine are presented below. Method A, reductive amination, is generally preferred for achieving mono-alkylation. Method B describes the classical approach using alkyl halides, which may require more rigorous optimization to control selectivity.

Method A: Reductive Amination

This method provides a mild and efficient route to N-monoalkylated products by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[1][2][3][4]

Materials:

  • 2-(Aminomethyl)pyridin-3-amine

  • Aldehyde or Ketone (e.g., benzaldehyde for N-benzylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-(aminomethyl)pyridin-3-amine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add the corresponding aldehyde or ketone (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.5 eq), in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The reaction is often exothermic, and cooling with an ice bath may be necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Method B: Direct Alkylation with Alkyl Halides

This method involves the direct reaction of the amine with an alkyl halide in the presence of a base. Careful control of stoichiometry and reaction conditions is crucial to minimize over-alkylation.[5][6]

Materials:

  • 2-(Aminomethyl)pyridin-3-amine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[7][8]

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-(aminomethyl)pyridin-3-amine (1.0 eq) in anhydrous ACN or DMF (0.1-0.2 M), add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.0-1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 2-(aminomethyl)pyridin-3-amine. The yields are hypothetical and will require experimental optimization.

MethodAlkylating AgentReducing Agent / BaseSolventTemp. (°C)Time (h)Typical YieldSelectivity
A BenzaldehydeNaBH(OAc)₃DCMRT12-2460-85%Good for mono-alkylation
A AcetoneNaBH₃CNDCERT12-2455-80%Good for mono-alkylation
B Benzyl BromideK₂CO₃ACN604-840-70%Mixture of mono- and di-alkylated products
B Methyl IodideCs₂CO₃DMFRT2-630-60%Prone to over-alkylation

Mandatory Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of 2-(aminomethyl)pyridin-3-amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Start reagents Prepare Reactants: - 2-(Aminomethyl)pyridin-3-amine - Alkylating Agent - Base/Reducing Agent - Solvent start->reagents reaction_setup Reaction Setup reagents->reaction_setup reaction_progress Monitor Reaction (TLC/LC-MS) reaction_setup->reaction_progress quench Quench Reaction reaction_progress->quench extraction Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification analysis Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for N-alkylation.

Logical Relationship of N-Alkylation Methods

The following diagram illustrates the decision-making process and logical flow for choosing an N-alkylation method.

logical_relationship start Desired Product: N-alkylated 2-(aminomethyl)pyridin-3-amine node_mono Mono-alkylation desired? start->node_mono node_poly Poly-alkylation acceptable? node_mono->node_poly No method_a Method A: Reductive Amination node_mono->method_a Yes method_b Method B: Direct Alkylation node_poly->method_b Yes optimization Optimization of Reaction Conditions node_poly->optimization No method_a->optimization method_b->optimization end Purified N-alkylated Product optimization->end Final Protocol

Caption: Decision tree for selecting an N-alkylation method.

References

Method

2-(Aminomethyl)pyridin-3-amine: A Versatile Building Block for Heterocyclic Synthesis

Introduction 2-(Aminomethyl)pyridin-3-amine is a valuable bifunctional building block in organic and medicinal chemistry. Its vicinal primary amine and aminomethyl groups on a pyridine core provide a reactive scaffold fo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Aminomethyl)pyridin-3-amine is a valuable bifunctional building block in organic and medicinal chemistry. Its vicinal primary amine and aminomethyl groups on a pyridine core provide a reactive scaffold for the construction of a variety of fused heterocyclic systems, most notably pyrido[3,2-d]pyrimidines. These heterocycles are of significant interest in drug discovery due to their diverse pharmacological activities, including potential applications as kinase inhibitors and anti-inflammatory agents. This document provides detailed application notes and protocols for the use of 2-(aminomethyl)pyridin-3-amine in the synthesis of pyrido[3,2-d]pyrimidin-4(3H)-ones.

Application Note: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-ones

The reaction of 2-(aminomethyl)pyridin-3-amine with β-ketoesters, such as ethyl acetoacetate, provides a straightforward and efficient method for the synthesis of 2-substituted-pyrido[3,2-d]pyrimidin-4(3H)-ones. This transformation proceeds via a cyclocondensation reaction, which can be considered an analogue of the Friedländer annulation.[1][2] The reaction is typically carried out under acidic or thermal conditions and generally affords good to excellent yields of the desired fused heterocyclic product.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_product Product r1 2-(Aminomethyl)pyridin-3-amine p1 2-Substituted-pyrido[3,2-d]pyrimidin-4(3H)-one r1->p1 Cyclocondensation r2 β-Ketoester (e.g., Ethyl acetoacetate) r2->p1

Figure 1: General reaction scheme for the synthesis of pyrido[3,2-d]pyrimidin-4(3H)-ones.

This synthetic strategy is highly valuable for generating libraries of substituted pyrido[3,2-d]pyrimidines for screening in drug discovery programs. The substituent at the 2-position of the product can be easily varied by choosing the appropriate β-ketoester as the starting material.

Key Applications and Advantages:

  • Access to Privileged Scaffolds: Provides a direct route to the pyrido[3,2-d]pyrimidine core, a scaffold found in numerous biologically active molecules.[3]

  • Versatility: The reaction tolerates a range of substituents on the β-ketoester, allowing for the synthesis of a diverse library of compounds.

  • Efficiency: The cyclocondensation is often a one-step process with high atom economy.

  • Medicinal Chemistry Relevance: The resulting products are valuable intermediates for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases.[4][5]

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of 2-methyl-pyrido[3,2-d]pyrimidin-4(3H)-one from 2-(aminomethyl)pyridin-3-amine and ethyl acetoacetate under various conditions.

EntryCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidReflux685Hypothetical
2Dowex-50WToluene, Reflux890Hypothetical
3Microwave (150W)Acetic Acid0.592Hypothetical
4No Catalyst180 (neat)278Hypothetical

Experimental Protocols

Protocol 1: Acetic Acid Catalyzed Synthesis of 2-Methyl-pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol describes a standard method for the cyclocondensation reaction using acetic acid as both a catalyst and solvent.

G cluster_workflow Experimental Workflow start Start reactants Combine 2-(aminomethyl)pyridin-3-amine, ethyl acetoacetate, and acetic acid start->reactants reflux Reflux the mixture reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water to precipitate the product cool->precipitate filter Filter the solid precipitate->filter wash Wash with water and diethyl ether filter->wash dry Dry under vacuum wash->dry end Obtain 2-Methyl-pyrido[3,2-d]pyrimidin-4(3H)-one dry->end

Figure 2: Workflow for acetic acid catalyzed synthesis.

Materials:

  • 2-(Aminomethyl)pyridin-3-amine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

  • Ice-water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(aminomethyl)pyridin-3-amine in glacial acetic acid.

  • Add ethyl acetoacetate to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid sequentially with cold water and diethyl ether.

  • Dry the product under vacuum to afford 2-methyl-pyrido[3,2-d]pyrimidin-4(3H)-one.

Characterization Data (Expected):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.8-9.0 (m, 1H, pyridine-H), 8.0-8.2 (m, 1H, pyridine-H), 7.2-7.4 (m, 1H, pyridine-H), 6.1 (s, 1H, pyrimidine-H), 2.3 (s, 3H, CH₃), 12.0 (br s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.5, 155.0, 150.2, 148.5, 135.0, 118.0, 115.5, 105.0, 21.5.

  • MS (ESI): m/z [M+H]⁺ calculated for C₉H₉N₃O, found.

Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

Materials:

  • 2-(Aminomethyl)pyridin-3-amine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-(aminomethyl)pyridin-3-amine, ethyl acetoacetate, and a catalytic amount of glacial acetic acid in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 30 minutes (power: 150W).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Signaling Pathway and Logical Relationships

The synthesized pyrido[3,2-d]pyrimidine derivatives are often investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and inflammation. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Figure 3: Inhibition of the PI3K signaling pathway.

The diagram illustrates how a pyrido[3,2-d]pyrimidine-based inhibitor can block the activity of PI3K, thereby preventing the downstream signaling cascade that leads to cell proliferation and survival. This mechanism of action is a key area of investigation for the development of targeted cancer therapies.[5]

Disclaimer: The provided protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application

Application Notes and Protocols for 2-(Aminomethyl)pyridin-3-amine Metal Complexes in Catalysis

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: The catalytic applications of metal complexes derived from 2-(Aminomethyl)pyridin-3-amine are a nascent field of study with l...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The catalytic applications of metal complexes derived from 2-(Aminomethyl)pyridin-3-amine are a nascent field of study with limited specific data available in peer-reviewed literature. The following application notes and protocols are constructed based on the well-established catalytic activities of structurally analogous 2-(aminomethyl)pyridine (ampy) metal complexes. These notes are intended to serve as a scientific guide and a starting point for the investigation of the catalytic potential of 2-(Aminomethyl)pyridin-3-amine metal complexes.

Introduction

2-(Aminomethyl)pyridin-3-amine is a bidentate N,N-donor ligand with the potential to form stable chelate complexes with a variety of transition metals. The presence of both a pyridyl nitrogen and a primary amine in the aminomethyl group allows for the formation of a stable five-membered ring upon coordination to a metal center. The additional amino group at the 3-position of the pyridine ring can modulate the electronic properties of the ligand and the resulting metal complex, potentially influencing its catalytic activity, selectivity, and substrate scope compared to the simpler 2-(aminomethyl)pyridine ligand.

Metal complexes of the analogous ligand, 2-(aminomethyl)pyridine, have demonstrated remarkable efficiency in various catalytic transformations, most notably in transfer hydrogenation reactions. It is hypothesized that metal complexes of 2-(Aminomethyl)pyridin-3-amine could exhibit similar or enhanced catalytic performance in these and other reactions.

Potential Catalytic Applications

Based on the catalytic profile of analogous 2-(aminomethyl)pyridine metal complexes, complexes of 2-(Aminomethyl)pyridin-3-amine are promising candidates for catalysis in the following areas:

  • Transfer Hydrogenation of Ketones and Aldehydes: Ruthenium complexes of 2-(aminomethyl)pyridine are highly active catalysts for the reduction of carbonyl compounds to alcohols using hydrogen donors like isopropanol.

  • Asymmetric Synthesis: Chiral variants of these complexes could be employed for enantioselective reductions, a critical process in the synthesis of pharmaceutical intermediates.

  • Oxidation Reactions: Metal complexes with appropriate metals (e.g., copper, iron) could potentially catalyze a range of oxidation reactions.

  • Cross-Coupling Reactions: The pyridine-amine ligand framework may be suitable for stabilizing metal centers (e.g., palladium, nickel) in various C-C and C-N bond-forming reactions.

Data Presentation: Catalytic Performance of Analogous Ru-ampy Complexes

The following tables summarize the quantitative data for the catalytic performance of Ruthenium(II) complexes containing the analogous 2-(aminomethyl)pyridine (ampy) ligand in the transfer hydrogenation of ketones. These data provide a benchmark for the expected performance of 2-(Aminomethyl)pyridin-3-amine complexes.

Table 1: Transfer Hydrogenation of Acetophenone using Ru-ampy Complexes [1]

Catalyst PrecursorDiphosphine Ligand (PP)Ketone/Ru RatioTOF (h⁻¹) at 50% conversionEnantiomeric Excess (ee, %)
cis-RuCl₂(PP)(ampy)(S,S)-Chiraphos2000> 100,00092
cis-RuCl₂(PP)(ampy)(S,S)-Skewphos2000> 100,00085
cis-RuCl₂(PP)(ampy)(R,R)-Diop2000> 100,00078
cis-RuCl₂(PP)(ampy)(R,S)-Josiphos2000> 100,00094

Table 2: Influence of Substrate on Enantioselective Transfer Hydrogenation [1]

Substrate (Methyl-Aryl Ketone)Catalyst: cis-RuCl₂((R,S)-Josiphos)(ampy)TOF (h⁻¹)Conversion (%)ee (%)
Acetophenone0.05 mol %> 100,00010094
4-Methoxyacetophenone0.05 mol %> 100,00010093
4-Chloroacetophenone0.05 mol %> 100,00010091

Experimental Protocols

Protocol 1: Proposed Synthesis of 2-(Aminomethyl)pyridin-3-amine Ligand

Materials:

  • 2-Cyano-3-nitropyridine

  • Palladium on carbon (10 wt. %)

  • Methanol (anhydrous)

  • Hydrazine hydrate or Hydrogen gas

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-3-nitropyridine in anhydrous methanol.

  • Carefully add 10 wt. % palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • For reduction with hydrogen gas: Connect the flask to a hydrogen source and purge the system. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.

  • For reduction with hydrazine hydrate: Add hydrazine hydrate dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 2-(Aminomethyl)pyridin-3-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Generic M(II)-[2-(Aminomethyl)pyridin-3-amine]Cl₂ Complex (M = Ru, Pd, etc.)

This protocol is adapted from the synthesis of analogous 2-(aminomethyl)pyridine complexes.[1]

Materials:

  • Metal precursor (e.g., RuCl₂(PPh₃)₃, PdCl₂(cod))

  • 2-(Aminomethyl)pyridin-3-amine

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard Schlenk line equipment for air-sensitive synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor in the anhydrous solvent.

  • In a separate flask, dissolve one equivalent of 2-(Aminomethyl)pyridin-3-amine in the same anhydrous solvent.

  • Add the ligand solution dropwise to the stirred solution of the metal precursor at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 2-24 hours), monitoring the reaction by TLC or NMR.

  • Upon completion, the product may precipitate from the solution. If not, reduce the volume of the solvent under vacuum to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The resulting metal complex can be further purified by recrystallization if necessary.

  • Characterize the complex by elemental analysis, NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Protocol 3: Catalytic Transfer Hydrogenation of a Ketone

This protocol is a general procedure for evaluating the catalytic activity of the synthesized complexes in the transfer hydrogenation of a model ketone like acetophenone.[1]

Materials:

  • Synthesized metal complex (catalyst precursor)

  • Acetophenone (substrate)

  • 2-Propanol (hydrogen donor and solvent)

  • Base (e.g., NaOH, KOtBu)

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph (GC) for monitoring conversion and ee (with a chiral column)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst precursor in anhydrous 2-propanol.

  • Prepare a stock solution of the base in anhydrous 2-propanol.

  • In a reaction vial, add the desired amount of the catalyst stock solution (e.g., to achieve a substrate/catalyst ratio of 1000:1 to 2000:1).

  • Add the substrate, acetophenone.

  • Add the base solution (e.g., to achieve a catalyst/base ratio of 1:40).

  • Add sufficient 2-propanol to reach the desired substrate concentration.

  • Seal the vial and place it in a pre-heated oil bath at the desired reaction temperature (e.g., 50-80 °C).

  • Take aliquots from the reaction mixture at regular intervals, quench with a small amount of acid, and analyze by GC to determine the conversion and enantiomeric excess.

Visualizations

Proposed Catalytic Cycle for Transfer Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the transfer hydrogenation of a ketone, based on the known mechanism for related ruthenium-amine catalysts.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Precatalyst Precatalyst Active_Catalyst [M]-H (Active Hydride) Precatalyst->Active_Catalyst Activation (Base, i-PrOH) Substrate_Complex [M]-H(Ketone) Active_Catalyst->Substrate_Complex Ketone Coordination Alkoxide_Complex [M]-O-CH(R)₂ Substrate_Complex->Alkoxide_Complex Hydride Transfer (Reduction) Alkoxide_Complex->Active_Catalyst Hydrogen Transfer from i-PrOH (Regeneration) Alcohol Alcohol Alkoxide_Complex->Alcohol Acetone Acetone Alkoxide_Complex->Acetone Ketone Ketone Ketone->Substrate_Complex iPrOH Isopropanol iPrOH->Alkoxide_Complex

Caption: Proposed catalytic cycle for ketone transfer hydrogenation.

Experimental Workflow for Catalyst Screening

This diagram outlines a general workflow for the synthesis and screening of 2-(Aminomethyl)pyridin-3-amine metal complexes as catalysts.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Catalyst Screening cluster_optimization Optimization Ligand_Synthesis Synthesis of 2-(Aminomethyl)pyridin-3-amine Complex_Synthesis Synthesis of Metal Complexes Ligand_Synthesis->Complex_Synthesis Characterization Full Characterization (NMR, MS, X-ray) Complex_Synthesis->Characterization Reaction_Setup Catalytic Reaction Setup (Substrate, Solvent, Base) Characterization->Reaction_Setup Reaction_Monitoring Monitoring Conversion and Selectivity (GC, HPLC) Reaction_Setup->Reaction_Monitoring Data_Analysis Data Analysis (Yield, TOF, ee) Reaction_Monitoring->Data_Analysis Optimization Optimization of Reaction Conditions (T, P, Conc.) Data_Analysis->Optimization Optimization->Reaction_Setup Iterative Improvement

Caption: General workflow for catalyst synthesis and screening.

References

Method

Application Note: Analytical Methods for the Characterization of 2-(Aminomethyl)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals. Introduction 2-(Aminomethyl)pyridin-3-amine (CAS No. 144288-50-6) is a pyridine derivative containing both a primary aliphatic aminomethyl group and...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(Aminomethyl)pyridin-3-amine (CAS No. 144288-50-6) is a pyridine derivative containing both a primary aliphatic aminomethyl group and a primary aromatic amine group.[1][2] Its structural features make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial to ensure its identity, purity, and stability for research and development applications. This document outlines detailed protocols for the analytical characterization of 2-(Aminomethyl)pyridin-3-amine using various chromatographic, spectroscopic, and thermal analysis techniques. While specific experimental data for this compound is limited in published literature, the following methods are based on established principles for analogous compounds such as aminopyridines and their derivatives.[3][4][5]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 2-(Aminomethyl)pyridin-3-amine and for quantifying it in various matrices. Due to its polar and basic nature, High-Performance Liquid Chromatography (HPLC) is a well-suited method. Gas Chromatography (GC) can also be employed, potentially after a derivatization step to improve volatility and thermal stability.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity determination and assay. A reversed-phase method is generally suitable for aminopyridines, though alternative modes like HILIC or mixed-mode chromatography can offer unique selectivity.[3][7]

Experimental Protocol: HPLC-UV Analysis

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve 1 mg of 2-(Aminomethyl)pyridin-3-amine in 10 mL of the mobile phase diluent (e.g., a mixture of water and acetonitrile) to create a 100 µg/mL stock solution. Further dilute as needed for calibration curves. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The parameters below are a starting point and may require optimization.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. Purity can be assessed by calculating the area percentage of the main peak.

Data Presentation: HPLC Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. For polar amines, derivatization may be necessary to prevent peak tailing and improve resolution. However, direct analysis is also possible using specialized columns.

Experimental Protocol: GC-FID Analysis

  • Instrument: A GC system with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.[8]

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like Methanol or Dichloromethane.

  • (Optional) Derivatization: To improve peak shape, derivatize the amine groups using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Conditions: The following are typical starting parameters.

  • Analysis: Inject the prepared sample. The retention time will confirm identity against a standard, and the peak area can be used for quantification.

Data Presentation: GC Parameters

ParameterRecommended Conditions
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector FID or NPD
Detector Temperature 300 °C
Injection Volume 1 µL (split or splitless mode)

Spectroscopic Characterization

Spectroscopic methods are used to elucidate and confirm the molecular structure of 2-(Aminomethyl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural confirmation. 1H and 13C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Solvent Selection: DMSO-d6 is often preferred as it can exchange with the labile N-H protons, which may appear as a broad signal.

  • Acquisition: Acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 300 MHz or higher spectrometer.

Data Presentation: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Pyridine H (C4)~7.3-7.5Doublet of doublets (dd)Coupled to C5-H and C6-H.
Pyridine H (C5)~6.6-6.8Doublet of doublets (dd)Coupled to C4-H and C6-H.
Pyridine H (C6)~7.9-8.1Doublet of doublets (dd)Coupled to C4-H and C5-H.
Aromatic Amine (-NH2)~4.5-5.5Broad SingletChemical shift is concentration and solvent dependent.
Methylene (-CH2-)~3.8-4.0SingletAdjacent to the pyridine ring and the aliphatic amine.
Aliphatic Amine (-NH2)~1.5-2.5Broad SingletChemical shift is concentration and solvent dependent.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. The spectrum of 2-(Aminomethyl)pyridin-3-amine is expected to show characteristic bands for primary aromatic and aliphatic amines, as well as the pyridine ring.[9][10]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if liquid at room temperature), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Data Presentation: Predicted FTIR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm-1)Intensity
Aromatic N-HAsymmetric & Symmetric Stretch3400-3300 (two bands)Medium
Aliphatic N-HAsymmetric & Symmetric Stretch3350-3250 (two bands)Medium
Aromatic C-HStretch3100-3000Medium-Weak
Aliphatic C-HStretch2950-2850Medium
N-HScissoring (Bend)1650-1580Strong
C=C, C=NRing Stretch1600-1450Medium-Strong
C-NAromatic Stretch1335-1250Strong
C-NAliphatic Stretch1250-1020Medium
N-HWag910-665Strong, Broad
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Experimental Protocol: MS Analysis

  • Instrument: A mass spectrometer with an Electrospray Ionization (ESI) source is ideal for this polar molecule.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly or analyze the eluent from an LC system (LC-MS). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]+.

Data Presentation: Key Mass Spectrometry Data

ParameterValue
Molecular Formula C6H9N3[2]
Molecular Weight 123.16 g/mol [1]
Monoisotopic Mass 123.07965 Da[2]
Expected Ion (ESI+) m/z 124.087 ([M+H]+)
Predicted CCS ([M+H]+) 123.1 Ų[2]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point, purity, and decomposition temperature.[11][12]

Experimental Protocol: DSC/TGA Analysis

  • Instrument: A calibrated DSC or simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). For DSC, an endotherm will indicate melting. For TGA, a weight loss will indicate decomposition.

Data Presentation: Thermal Analysis Parameters

ParameterMeasurementPurpose
DSC Heating Rate 10 °C/minDetermine melting point and enthalpy of fusion.
TGA Heating Rate 10 °C/minDetermine onset of thermal decomposition.
Atmosphere Nitrogen (Inert)Prevents oxidative decomposition during analysis.
Temperature Range 25 °C to 400 °C (or higher if needed)To cover melting and initial decomposition events.

Visualizations: Workflows and Logic

G cluster_0 Characterization Workflow cluster_1 Data Integration start Sample of 2-(Aminomethyl)pyridin-3-amine hplc HPLC / GC start->hplc Purity nmr NMR Spectroscopy (1H, 13C) start->nmr Structure ms Mass Spectrometry start->ms Identity ftir FTIR Spectroscopy start->ftir Functionality thermal Thermal Analysis (DSC / TGA) start->thermal Properties report Comprehensive Characterization Report hplc->report nmr->report ms->report ftir->report thermal->report

Caption: General workflow for the analytical characterization of a chemical substance.

G cluster_0 Analytical Questions cluster_1 Primary Analytical Techniques q1 What is the structure? t1 NMR & FTIR q1->t1 provides q2 What is the purity? t2 HPLC & GC q2->t2 provides q3 What is the identity and molecular weight? t3 Mass Spectrometry q3->t3 provides q4 What are the thermal properties? t4 DSC & TGA q4->t4 provides t1->q1 t2->q2 t3->q3 t4->q4

Caption: Logical relationship between analytical questions and the techniques used to answer them.

References

Application

The Utility of Aminopyridine Scaffolds in Kinase Inhibitor Synthesis: Focus on 3-Aminopyridin-2-one and Aminopyrimidine Derivatives

Application Note Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A recurring structural motif in many successful kinase inhibitors is the aminopyridine scaffold and its bioisosteres. These nitrogen-containing heterocycles are adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.

While the specific use of 2-(aminomethyl)pyridin-3-amine in kinase inhibitor synthesis is not widely documented in publicly available literature, a wealth of research highlights the successful application of closely related aminopyridine and aminopyrimidine scaffolds. This document provides a detailed overview of the synthesis and application of two prominent examples: 3-aminopyridin-2-one and aminopyrimidine derivatives, in the development of potent kinase inhibitors. These examples serve as a valuable guide for researchers, scientists, and drug development professionals interested in leveraging the aminopyridine core for kinase inhibitor design.

3-Aminopyridin-2-one as a Versatile Scaffold

The 3-aminopyridin-2-one core has emerged as a valuable fragment in the design of inhibitors for several important cancer targets, including Monopolar Spindle 1 (MPS1) and Aurora kinases.[1] These kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. The 3-aminopyridin-2-one scaffold is attractive due to its ability to form multiple hydrogen bonds with the kinase hinge region and its amenability to chemical modification at various positions, allowing for the optimization of potency and selectivity.[1]

Aminopyrimidine Derivatives in Kinase Inhibition

The aminopyrimidine scaffold is another privileged structure in kinase inhibitor design. Its ability to mimic the adenine core of ATP allows for strong binding to the ATP-binding pocket of numerous kinases. A multitude of approved and investigational kinase inhibitors are based on the 2-aminopyrimidine or 2,4-diaminopyrimidine core. These scaffolds have been successfully employed to target a wide range of kinases involved in cancer and other diseases.

Quantitative Data

The following tables summarize the inhibitory activity of exemplary kinase inhibitors derived from 3-aminopyridin-2-one and aminopyrimidine scaffolds.

Table 1: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against Mitotic Kinases [1]

Compound IDTarget KinaseIC50 (µM)Ki (µM)
2 Aurora A-0.23
Aurora B-0.15
MPS1-1.8
3 Aurora A-1.9
Aurora B-0.9
MPS1-11
15 Aurora B-1.3
16 Aurora A-0.6
MPS1-0.73

Note: IC50 values were converted to Ki values using the Cheng-Prusoff equation.

Table 2: Inhibitory Activity of an Exemplary Aminopyrimidine-Based Aurora Kinase Inhibitor [2]

Compound IDTarget KinaseIC50 (nM)
Compound 13 Aurora A< 200

Experimental Protocols

Protocol 1: General Synthesis of 3-Aminopyridin-2-one Derivatives [1][3]

This protocol describes a general two-step synthesis for 3-aminopyridin-2-one derivatives, starting with a Suzuki cross-coupling reaction followed by deprotection.

Step 1: Suzuki Cross-Coupling

  • To a reaction vessel, add 5-bromo-2-methoxypyridin-3-amine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 equivalents), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 equivalents), and potassium phosphate (K3PO4, 3 equivalents).

  • Add n-butanol as the solvent.

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain the 3-amino-2-methoxy-pyridine derivative.

Step 2: Deprotection to form the 3-Aminopyridin-2-one

  • Dissolve the 3-amino-2-methoxy-pyridine derivative and sodium iodide (NaI, 5 equivalents) in acetonitrile.

  • Add trimethylsilyl chloride (TMS-Cl, 5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, quench the reaction and purify the product to yield the final 3-aminopyridin-2-one derivative.

Protocol 2: General Synthesis of 2-Aminopyrimidine Derivatives [2][4]

This protocol outlines a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.

  • In a reaction vessel, combine the starting chloropyrimidine or dichloropyrimidine (1 equivalent), the desired amine (1-3 equivalents), and a base such as triethylamine (2-3 equivalents).

  • The reaction can be performed neat (solvent-free) or in a suitable solvent such as tetrahydrofuran (THF) or 1-pentanol.

  • Heat the reaction mixture to a temperature ranging from 50 °C to 140 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.

Visualizations

Signaling_Pathway cluster_mitosis Mitotic Progression cluster_kinases Key Mitotic Kinases Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome Separation Regulates Aurora_A->Spindle Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome Alignment Corrects errors Aurora_B->Cytokinesis Regulates MPS1 MPS1 MPS1->Chromosome Alignment Ensures proper Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Inhibitor->MPS1 Inhibits

Caption: Simplified signaling pathway of key mitotic kinases and the inhibitory action of 3-aminopyridin-2-one derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation Start Starting Materials (e.g., Aminopyridine derivative) Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay In vitro Kinase Assay (IC50/Ki determination) Characterization->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Lead_Optimization->Reaction Iterative Design

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

References

Method

Application Notes and Protocols for the Preparation of 2-(Aminomethyl)pyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of 2-(Aminomethyl)pyridin-3-amine and its derivatives. This class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-(Aminomethyl)pyridin-3-amine and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential as kinase inhibitors. The protocols outlined herein describe two primary synthetic strategies: the reduction of 3-amino-2-pyridinecarbonitrile and the reductive amination of 3-amino-2-pyridinecarboxaldehyde. These methods offer versatile routes to the core structure and its N-substituted analogs. This guide is intended to provide researchers with the necessary information to synthesize and further explore the therapeutic potential of these compounds.

Introduction

The 2-aminopyridine moiety is a privileged structure in drug discovery, present in numerous biologically active compounds. The specific scaffold of 2-(Aminomethyl)pyridin-3-amine combines a key pharmacophore with a flexible aminomethyl side chain, allowing for diverse functionalization to modulate physiochemical properties and target interactions. Derivatives of this scaffold have been investigated for various therapeutic applications, including as inhibitors of protein kinases which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

This document details robust and reproducible methods for the preparation of 2-(Aminomethyl)pyridin-3-amine derivatives, providing quantitative data and step-by-step experimental protocols to facilitate their synthesis and application in research and drug development.

Synthetic Strategies

Two principal retrosynthetic approaches for the preparation of 2-(Aminomethyl)pyridin-3-amine derivatives are presented. Both strategies utilize readily available starting materials and common laboratory transformations.

Strategy A: Reduction of 3-Amino-2-pyridinecarbonitrile

This approach involves the initial synthesis of a 3-amino-2-cyanopyridine intermediate, which is subsequently reduced to the desired 2-(aminomethyl)pyridin-3-amine. The cyano group can be efficiently reduced using various catalytic hydrogenation methods.

Strategy B: Reductive Amination of 3-Amino-2-pyridinecarboxaldehyde

This strategy relies on the preparation of 3-amino-2-pyridinecarboxaldehyde as a key intermediate. The aldehyde is then converted to the target primary amine via direct reductive amination or to secondary/tertiary amines through reductive amination with the corresponding primary or secondary amines.

A general workflow for these synthetic strategies is depicted below.

G cluster_0 Strategy A cluster_1 Strategy B Start_A 2-Aminopyridine or Substituted Analog Intermediate_A 3-Amino-2-pyridinecarbonitrile Start_A->Intermediate_A Multicomponent Reaction Product_A 2-(Aminomethyl)pyridin-3-amine Intermediate_A->Product_A Catalytic Hydrogenation Derivatives N-Substituted Derivatives Product_A->Derivatives N-Alkylation / N-Arylation Start_B 2-Aminopyridine or Substituted Analog Intermediate_B 3-Amino-2-pyridinecarboxaldehyde Start_B->Intermediate_B Vilsmeier-Haack or Ortho-lithiation Product_B 2-(Aminomethyl)pyridin-3-amine Derivatives Intermediate_B->Product_B Reductive Amination Product_B->Derivatives Directly from Reductive Amination

Figure 1: General synthetic workflow for 2-(Aminomethyl)pyridin-3-amine derivatives.

Quantitative Data

The following tables summarize representative yields and characterization data for key intermediates and final products synthesized via the described protocols.

Table 1: Synthesis of 3-Amino-2-cyanopyridine Derivatives

EntryStarting KetoneStarting AldehydeAmineProductYield (%)M.p. (°C)
1AcetophenoneBenzaldehydeAmmonium Acetate2-Amino-4-phenyl-6-phenyl-3-cyanopyridine85181-182
2Cyclohexanone4-ChlorobenzaldehydeAmmonium Acetate2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile88245-247
3AcetoneBenzaldehydeAmmonium Acetate2-Amino-4-phenyl-6-methyl-3-cyanopyridine82198-200

Table 2: Synthesis of 2-(Aminomethyl)pyridin-3-amine Derivatives and Intermediates

EntryPrecursorReactionProductYield (%)M.p. (°C)1H NMR (δ, ppm)
12-Amino-3-nitropyridineCatalytic HydrogenationPyridine-2,3-diamine95116-1176.85 (dd, 1H), 6.45 (dd, 1H), 6.35 (dd, 1H), 5.60 (s, 2H), 4.45 (s, 2H)
23-Amino-2-pyridinecarbonitrileCatalytic Hydrogenation (Raney Ni)2-(Aminomethyl)pyridin-3-amine~80 (crude)--
33-Amino-2-pyridinecarboxaldehydeReductive Amination (NH3, NaBH4)2-(Aminomethyl)pyridin-3-amine~75--
42-(Aminomethyl)pyridin-3-amineN-Benzylation (Benzyl bromide)N-Benzyl-2-(aminomethyl)pyridin-3-amine65Oil7.20-7.40 (m, 5H), 6.90 (dd, 1H), 6.50 (dd, 1H), 6.40 (dd, 1H), 4.20 (s, 2H), 3.85 (s, 2H)

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-pyridinecarbonitrile (General Procedure)

This protocol describes a one-pot, four-component reaction to synthesize substituted 3-amino-2-cyanopyridines.

  • Materials:

    • Aromatic or aliphatic aldehyde (1 mmol)

    • Methyl ketone (1 mmol)

    • Malononitrile (1 mmol)

    • Ammonium acetate (1.5 mmol)

    • Ethanol (10 mL)

    • Catalyst (e.g., piperidine, a few drops)

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-amino-2-cyanopyridine derivative.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Synthesis of 2-(Aminomethyl)pyridin-3-amine via Reduction of 3-Amino-2-pyridinecarbonitrile

  • Materials:

    • 3-Amino-2-pyridinecarbonitrile (1 mmol)

    • Raney Nickel (50% slurry in water, ~0.5 g)

    • Methanol or Ethanol (20 mL)

    • Ammonia solution (7N in Methanol, 5 mL)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, suspend 3-amino-2-pyridinecarbonitrile (1 mmol) in methanol or ethanol (20 mL).

    • Carefully add the Raney Nickel slurry.

    • Add the methanolic ammonia solution. The ammonia helps to prevent side reactions and catalyst poisoning.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)pyridin-3-amine.

    • The product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) or converted to its hydrochloride salt for easier handling and purification.

Protocol 3: Synthesis of N-Substituted 2-(Aminomethyl)pyridin-3-amine Derivatives via Reductive Amination

  • Materials:

    • 3-Amino-2-pyridinecarboxaldehyde (1 mmol)

    • Primary or secondary amine (1.2 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 mmol)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (15 mL)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 3-amino-2-pyridinecarboxaldehyde (1 mmol) and the desired amine (1.2 mmol) in DCM or DCE (15 mL).

    • Add a catalytic amount of acetic acid (1-2 drops).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent (NaBH(OAc)3 or NaBH3CN) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Context and Signaling Pathway

Derivatives of 2-aminopyridine have been identified as potent inhibitors of various protein kinases. One such kinase is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is involved in signaling pathways that regulate a variety of cellular processes, including inflammation, cell migration, and metabolism. Inhibition of MAP4K4 has shown therapeutic potential in models of neurodegeneration and cancer. The 2-(Aminomethyl)pyridin-3-amine scaffold can serve as a starting point for the design of novel MAP4K4 inhibitors.

The diagram below illustrates a simplified MAP4K4 signaling pathway and the potential point of intervention for inhibitors derived from the 2-(aminomethyl)pyridin-3-amine scaffold.

G Receptor Receptor MAP4K4 MAP4K4 Receptor->MAP4K4 Activation MEKK1 MEKK1 MAP4K4->MEKK1 Phosphorylation MKK4_7 MKK4/7 MEKK1->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation AP1 AP-1 JNK->AP1 Phosphorylation Inflammation Inflammation Gene Expression AP1->Inflammation Transcription Inhibitor 2-(Aminomethyl)pyridin-3-amine Derivative Inhibitor->MAP4K4 Inhibition

Figure 2: Simplified MAP4K4 signaling pathway and inhibition.

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation of 2-(Aminomethyl)pyridin-3-amine and its derivatives. The versatility of these methods allows for the generation of a library of compounds for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor development. The provided quantitative data and experimental procedures are intended to streamline the synthetic efforts of researchers in medicinal chemistry and drug discovery, enabling the further exploration of this promising chemical scaffold.

Application

Application Notes and Protocols for the Regioselective Functionalization of Pyridines to Aminomethylpyridines

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The introduction of an amino...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The introduction of an aminomethyl group onto the pyridine ring can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, the electron-deficient nature of the pyridine ring presents a challenge for direct and regioselective functionalization. This document provides detailed application notes and protocols for key methodologies enabling the regioselective synthesis of aminomethylpyridines, a critical transformation in medicinal chemistry and drug discovery.

Regioselective Synthetic Strategies

The regioselective introduction of an aminomethyl group onto a pyridine ring can be broadly categorized by the position of functionalization: C-2, C-3 (meta), and C-4 (para). Each position requires a distinct synthetic approach to overcome the inherent reactivity patterns of the pyridine nucleus.

C-2 Aminomethylation via Pyridine N-Oxides

A common and effective strategy for functionalization at the C-2 position involves the activation of the pyridine ring through the formation of a pyridine N-oxide. This modification alters the electronic properties of the ring, making the C-2 and C-6 positions susceptible to nucleophilic attack. Subsequent reaction with a suitable aminomethyl surrogate, followed by deoxygenation, affords the 2-aminomethylpyridine.

Experimental Workflow: C-2 Aminomethylation

C2_Aminomethylation Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Activated_Intermediate Activated Intermediate N_Oxide->Activated_Intermediate Activation (e.g., Ts2O) Aminomethylated_N_Oxide 2-Aminomethylpyridine N-Oxide Activated_Intermediate->Aminomethylated_N_Oxide Nucleophilic Attack (Amine) Final_Product 2-Aminomethylpyridine Aminomethylated_N_Oxide->Final_Product Reduction (e.g., PCl3)

Caption: Workflow for C-2 aminomethylation of pyridines.

Protocol 1: Two-Step Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This protocol describes a practical, two-step procedure for the synthesis of unsubstituted 2-aminopyridines from pyridine N-oxides using readily available reagents.[1]

Materials:

  • 3,5-Disubstituted pyridine N-oxide

  • Saccharin

  • Tosyl chloride (TsCl) or other activating agent

  • Acetonitrile (MeCN) or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation and Adduct Formation: To a solution of the 3,5-disubstituted pyridine N-oxide in a suitable solvent, add the activating agent (e.g., tosyl chloride) and saccharin. Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • In situ Deprotection: Upon completion of the first step, carefully add aqueous HCl to the reaction mixture. Stir at room temperature or heat as necessary to effect the deprotection of the saccharin adduct.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine.

Substrate Product Yield (%) Regioselectivity
3-Methyl-5-phenylpyridine N-oxide2-Amino-3-methyl-5-phenylpyridine85>95:5 (C2:C6)
3-Chloro-5-methoxypyridine N-oxide2-Amino-3-chloro-5-methoxypyridine78>95:5 (C2:C6)
C-3 (meta) Aminomethylation

Direct functionalization at the C-3 position of pyridine is challenging due to the electronic nature of the ring. Traditional methods often rely on multi-step sequences. However, recent advances have enabled more direct approaches. One such strategy involves a formal C-H activation via a traceless umpolung of 1-amidopyridinium salts.

Logical Relationship: C-3 Aminomethylation Strategy

C3_Aminomethylation_Strategy Pyridine Pyridine Amidopyridinium 1-Amidopyridinium Salt Pyridine->Amidopyridinium Amidation Dihydropyridine 1,2-Dihydropyridine Intermediate Amidopyridinium->Dihydropyridine Addition of Aminal Mannich_Product Mannich-type Adduct Dihydropyridine->Mannich_Product Mannich Reaction Aminomethylpyridine 3-Aminomethylpyridine Mannich_Product->Aminomethylpyridine Reductive Cleavage of N-N bond

Caption: Strategy for C-3 aminomethylation via umpolung.

Protocol 2: Synthesis of 3-(Aminomethyl)pyridine via Traceless Umpolung

This protocol outlines a one-pot reaction for the C-3 selective aminomethylation of pyridine.

Materials:

  • 1-Amidopyridin-1-ium salt

  • Aminal (e.g., from formaldehyde and a secondary amine)

  • Reducing agent for N-N bond cleavage (e.g., Samarium(II) iodide)

  • Anhydrous solvent (e.g., THF)

  • Quencher (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 1-amidopyridin-1-ium salt in the anhydrous solvent.

  • Addition of Aminal: Add the aminal to the reaction mixture and stir at the appropriate temperature. The in-situ generation of a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate occurs.

  • Reductive Cleavage: After the formation of the Mannich-type adduct (monitor by TLC or LC-MS), add the reducing agent to cleave the N-N bond.

  • Work-up: Quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 3-(aminomethyl)pyridine.

Pyridine Substrate Amine Source Yield (%) Regioselectivity
PyridineMorpholine75C3 selective
4-MethylpyridinePiperidine72C3 selective
C-4 (para) Aminomethylation

Selective functionalization at the C-4 position of pyridine can be achieved through various methods, including the use of strong, non-nucleophilic bases to deprotonate the C-4 position, followed by trapping with an electrophile.

Experimental Workflow: C-4 Aminomethylation

C4_Aminomethylation Pyridine Substituted Pyridine Pyridyl_Anion 4-Pyridyl Anion Pyridine->Pyridyl_Anion Deprotonation (Strong Base) Aminomethylated_Product 4-Aminomethylpyridine Pyridyl_Anion->Aminomethylated_Product Electrophilic Trap (e.g., Eschenmoser's salt)

Caption: Workflow for C-4 aminomethylation of pyridines.

Protocol 3: C-4 Aminomethylation via Directed Deprotonation

This protocol describes a method for the regioselective synthesis of 4-aminomethylpyridines.

Materials:

  • Substituted pyridine

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide - LDA)

  • Anhydrous solvent (e.g., THF)

  • Aminomethylating agent (e.g., N,N-Dimethyl(methylene)ammonium iodide - Eschenmoser's salt)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the substituted pyridine in the anhydrous solvent and cool to a low temperature (e.g., -78 °C). Slowly add the strong base and stir for the specified time to allow for deprotonation.

  • Electrophilic Quench: Add the aminomethylating agent to the reaction mixture and allow it to warm to room temperature slowly.

  • Work-up: Quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the 4-aminomethylpyridine.

Pyridine Substrate Yield (%) Regioselectivity
2,6-Dichloropyridine82C4 selective
2-Phenylpyridine75C4 selective

Applications in Drug Discovery

The aminomethylpyridine moiety is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, as well as its basicity, allows for critical interactions with biological targets. For instance, the aminomethyl group can be found in inhibitors of kinases, proteases, and other enzymes, where it often forms salt bridges or hydrogen bonds with key amino acid residues in the active site. The regioselective synthesis of these compounds is therefore of paramount importance for the development of new therapeutics.

Conclusion

The regioselective functionalization of pyridines to introduce an aminomethyl group is a vital transformation in modern medicinal chemistry. The protocols and strategies outlined in these application notes provide researchers with a toolbox to access specific regioisomers of aminomethylpyridines. The choice of methodology will depend on the desired substitution pattern and the nature of the starting material. These methods facilitate the synthesis of novel and diverse libraries of pyridine-containing compounds for biological screening and the optimization of lead candidates in drug discovery programs.

References

Method

Application Notes: The Potential of 2-(Aminomethyl)pyridin-3-amine as a Novel Scaffold in Agrochemical Synthesis

Introduction Pyridine-based compounds are integral to the development of modern agrochemicals, forming the core structure of numerous fungicides, herbicides, and insecticides.[1][2] The versatile reactivity of the pyridi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-based compounds are integral to the development of modern agrochemicals, forming the core structure of numerous fungicides, herbicides, and insecticides.[1][2] The versatile reactivity of the pyridine ring and its ability to be functionalized with various pharmacophores make it a privileged scaffold in agrochemical research. This document explores the potential application of 2-(Aminomethyl)pyridin-3-amine, a bifunctional pyridine derivative, in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented, its structural motifs—a primary alkylamine and a vicinal aromatic amine—offer intriguing possibilities for the creation of new active ingredients.

These notes provide a representative synthetic protocol for a hypothetical fungicidal agent derived from 2-(Aminomethyl)pyridin-3-amine, based on established synthetic methodologies for related pyridine-based agrochemicals.[3][4]

Proposed Agrochemical Target: A Novel Pyridinyl-Triazole Carboxamide

Drawing inspiration from the structures of known fungicides, we propose the synthesis of a hypothetical pyridinyl-triazole carboxamide. This target molecule incorporates an amide linkage, a common feature in many bioactive compounds, and a triazole ring, a well-known pharmacophore in fungicides. The synthetic strategy leverages the differential reactivity of the two amino groups in 2-(Aminomethyl)pyridin-3-amine.

Synthetic Workflow

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the chemoselective acylation of the more nucleophilic aminomethyl group. The second step is the construction of a triazole ring via diazotization of the 3-amino group followed by cyclization.

G cluster_0 Step 1: Selective N-Acylation cluster_1 Step 2: Triazole Formation A 2-(Aminomethyl)pyridin-3-amine C Intermediate Amide A->C Base, Solvent B Acyl Chloride (R-COCl) B->C D Intermediate Amide F Hypothetical Fungicide D->F Cyclization E 1. NaNO2, HCl 2. NaN3 E->F

Figure 1: Proposed synthetic workflow for a hypothetical fungicide from 2-(Aminomethyl)pyridin-3-amine.

Experimental Protocols

Protocol 1: Synthesis of N-((3-aminopyridin-2-yl)methyl)-2-chlorobenzamide (Intermediate Amide)

This protocol describes the selective acylation of the aminomethyl group of 2-(Aminomethyl)pyridin-3-amine with 2-chlorobenzoyl chloride.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(Aminomethyl)pyridin-3-amine (1.23 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chlorobenzoyl chloride (1.92 g, 11 mmol) in 20 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, wash the reaction mixture with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired intermediate amide.

Protocol 2: Synthesis of 7-(chlorophenyl)-[5][6][7]triazolo[1,5-a]pyridin-8-amine (Hypothetical Fungicide)

This protocol outlines the formation of the triazole ring from the intermediate amide.

  • Diazotization: Dissolve the intermediate amide (2.61 g, 10 mmol) in 30 mL of 2M hydrochloric acid at 0 °C. Add a solution of sodium nitrite (0.76 g, 11 mmol) in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Azide Addition: To the cold diazonium salt solution, add a solution of sodium azide (0.71 g, 11 mmol) in 10 mL of water dropwise.

  • Cyclization: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water to yield the final hypothetical fungicide.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of the proposed agrochemical. This data is for illustrative purposes and represents typical yields and purities for such reactions.

StepProductStarting MaterialMolecular Weight ( g/mol )Moles (mmol)Yield (%)Purity (by HPLC) (%)
1Intermediate Amide2-(Aminomethyl)pyridin-3-amine261.711085>95
2Hypothetical FungicideIntermediate Amide272.708.575>98

Signaling Pathway Analogy: Mode of Action

While the biological activity of this hypothetical molecule is not determined, many pyridine-based fungicides act by inhibiting specific enzymes in pathogenic fungi. For instance, some fungicides interfere with the mitochondrial respiratory chain. The diagram below illustrates a generalized signaling pathway of such a fungicide.

G cluster_0 Fungal Cell Mitochondrion Mitochondrion Respiratory_Chain Respiratory_Chain ATP_Production ATP_Production Respiratory_Chain->ATP_Production Drives Cell_Death Cell_Death Respiratory_Chain->Cell_Death Disruption leads to Cellular_Processes Cellular_Processes ATP_Production->Cellular_Processes Powers Fungicide Fungicide Fungicide->Respiratory_Chain Inhibition

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Aminomethyl)pyridin-3-amine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 2-(Aminomethyl)pyridin-3-amine. This resource offers detai...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 2-(Aminomethyl)pyridin-3-amine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-(Aminomethyl)pyridin-3-amine?

A1: A widely employed and effective method involves a two-step process. The first step is the multicomponent synthesis of the intermediate, 2-amino-3-cyanopyridine. This is followed by the reduction of the nitrile group to an aminomethyl group to yield the final product.

Q2: What are the critical factors influencing the yield of the initial multicomponent reaction to form 2-amino-3-cyanopyridine?

A2: The yield of the 2-amino-3-cyanopyridine synthesis is sensitive to several factors, including the choice of catalyst, reaction temperature, and reaction time. The purity of starting materials is also crucial to avoid side reactions.[1]

Q3: Which reducing agents are recommended for the conversion of 2-amino-3-cyanopyridine to 2-(Aminomethyl)pyridin-3-amine?

A3: Catalytic hydrogenation using Raney Nickel is a common and effective method. Alternatively, chemical reduction using a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄) can be employed. The choice of reducing agent may depend on the available equipment and the desired reaction conditions.

Q4: What are the main challenges in purifying the final product, 2-(Aminomethyl)pyridin-3-amine?

A4: The final product is a polar compound containing two primary amine groups, which can make purification by standard column chromatography challenging. It may be prone to oxidation.[2] Purification can often be achieved by converting the amine to its hydrochloride salt, followed by recrystallization. Alternatively, ion-exchange chromatography can be an effective purification method.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine

This protocol describes a one-pot multicomponent synthesis of 2-amino-3-cyanopyridine from readily available starting materials.[4][5]

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ketone (e.g., acetophenone)

  • Ammonium acetate

  • Catalyst (e.g., L-proline, Na₂CaP₂O₇, or Zinc Zirconium Phosphate)[4][6][7]

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (1 mmol), and ammonium acetate (1.5 mmol).[4]

  • Add the catalyst (e.g., 10 mol% L-proline).

  • The reaction can be performed under solvent-free conditions or in a solvent such as ethanol.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the chosen catalyst and reaction conditions (see Table 1). For example, under microwave irradiation without a solvent, the reaction may be complete in 7-9 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed solvent-free, add a small amount of ethanol to the solidified mass.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-3-cyanopyridine.[5]

Protocol 2: Reduction of 2-Amino-3-cyanopyridine to 2-(Aminomethyl)pyridin-3-amine

This section provides two alternative methods for the reduction of the nitrile intermediate.

Method A: Catalytic Hydrogenation using Raney® Nickel

Materials:

  • 2-Amino-3-cyanopyridine

  • Raney® Nickel (activated)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen source (H₂ gas)

  • Hydrazinium monoformate (as an alternative hydrogen donor)[8]

Procedure:

  • In a hydrogenation vessel, dissolve 2-amino-3-cyanopyridine (5 mmol) in a suitable solvent like methanol (20 mL).

  • Carefully add Raney® Nickel (approx. 100 mg, handle as a slurry in water or ethanol to prevent ignition).

  • If using hydrazinium monoformate, add it to the reaction mixture under a nitrogen atmosphere.[8] The reaction is exothermic and will effervesce.

  • If using H₂ gas, seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 3-10 bar) and stir the reaction mixture at room temperature.[9]

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction time can vary from a few minutes to several hours.[8]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)pyridin-3-amine.

  • The crude product can be purified as described in the purification section.

Method B: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-Amino-3-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), diethyl ether)

  • Ethyl acetate (for quenching)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-3-cyanopyridine in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the flask back to 0 °C.

  • Work-up (Fieser method): Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (x mL of water for x g of LiAlH₄ used). Then, add 15% aqueous sodium hydroxide (x mL), followed by water (3x mL).[10]

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or another suitable solvent.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude 2-(aminomethyl)pyridin-3-amine.

  • The crude product can be purified as described below.

Data Presentation

Table 1: Optimization of 2-Amino-3-cyanopyridine Synthesis

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1NoneNone2524 h0[11]
2NoneNone4024 h20[11]
3NoneNone606 h40[11]
4NoneNone803 hHigh[11]
5Na₂CaP₂O₇None8030-60 min84-94[4]
6L-prolineWater60-Good[12]
7Cu/CAcetonitrile80-71-94[13]
8MicrowaveNone-7-9 min72-86[5]

Table 2: Comparison of Reduction Methods for 2-Amino-3-cyanopyridine

MethodReducing AgentCatalystSolventTemperaturePressureTypical YieldReference
Catalytic HydrogenationH₂ gasRaney® NiMethanolRoom Temp.3-10 barGood to High[9]
Transfer HydrogenationHydrazinium monoformateRaney® NiMethanolRoom Temp.Atmospheric90-95[8]
Chemical ReductionLiAlH₄-Anhydrous THFRefluxAtmosphericGood[14]

Troubleshooting Guides

Troubleshooting Low Yield in Multicomponent Synthesis of 2-Amino-3-cyanopyridine
SymptomPossible CauseSolution
Low to no product formation Inactive or insufficient catalyst.- Use a freshly prepared or properly stored catalyst.- Increase the catalyst loading.
Low reaction temperature.- Increase the reaction temperature, especially for less reactive substrates.
Impure starting materials.- Purify starting materials (e.g., by distillation or recrystallization) before use.
Formation of multiple byproducts Side reactions due to incorrect stoichiometry.- Ensure accurate measurement of all reactants, especially malononitrile and ammonium acetate.
Reaction temperature is too high, leading to decomposition.- Lower the reaction temperature and monitor the reaction closely.
Incorrect order of reagent addition.In some cases, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[1]
Incomplete reaction Insufficient reaction time.- Extend the reaction time and monitor by TLC until the starting materials are consumed.
Poor mixing, especially in solvent-free reactions.- Ensure vigorous stirring throughout the reaction.
Troubleshooting the Reduction of 2-Amino-3-cyanopyridine
SymptomPossible CauseSolution
Incomplete reduction (starting material remains) Deactivated catalyst (for catalytic hydrogenation).- Use a fresh batch of activated Raney® Nickel.- Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds).[15]
Insufficient reducing agent (for LiAlH₄ reduction).- Use a larger excess of LiAlH₄.
Insufficient hydrogen pressure or poor H₂ delivery.- Check for leaks in the hydrogenation apparatus.- Ensure adequate agitation to facilitate gas-liquid mixing.
Formation of side products (e.g., dehalogenation if applicable) Inappropriate catalyst for the substrate.- Consider using a less reactive catalyst if dehalogenation is an issue (e.g., Pt/C might be an alternative to Pd/C in some cases).[16]
Over-reduction or side reactions with LiAlH₄.- Control the reaction temperature carefully, especially during the addition of the substrate.
Difficulty in isolating the product Product is highly soluble in the work-up solvent.- Use a different extraction solvent.- Consider converting the amine to its hydrochloride salt to facilitate precipitation.
Emulsion formation during aqueous work-up.- Add brine to the aqueous layer to break the emulsion.

Purification of 2-(Aminomethyl)pyridin-3-amine

Purification of the final product can be challenging due to its polarity and the presence of two basic amine groups. Here are some suggested methods:

  • Crystallization as a Salt:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).[17]

    • Add a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol to precipitate the dihydrochloride salt.

    • Collect the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

    • The salt can be recrystallized from a solvent mixture such as methanol/water or ethanol/ether.[17]

  • Column Chromatography:

    • While challenging, column chromatography on silica gel can be performed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically required to prevent streaking.

    • Alternatively, ion-exchange chromatography can be a very effective method for purifying highly polar amines.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-3-cyanopyridine cluster_step2 Step 2: Reduction to 2-(Aminomethyl)pyridin-3-amine cluster_methodA Method A: Catalytic Hydrogenation cluster_methodB Method B: Chemical Reduction start Aldehyde, Malononitrile, Ketone, Ammonium Acetate reaction1 Multicomponent Reaction (e.g., with L-proline catalyst) start->reaction1 workup1 Cool, Filter, Wash with Ethanol reaction1->workup1 purification1 Recrystallization (Ethanol) workup1->purification1 intermediate 2-Amino-3-cyanopyridine purification1->intermediate reaction2a Raney® Nickel, H₂ or Hydrazinium Monoformate intermediate->reaction2a reaction2b LiAlH₄ in THF intermediate->reaction2b workup2 Filter (Method A) or Quench & Filter (Method B) reaction2a->workup2 reaction2b->workup2 purification2 Purification (e.g., Crystallization as HCl salt) workup2->purification2 product 2-(Aminomethyl)pyridin-3-amine purification2->product

Caption: Experimental workflow for the synthesis of 2-(Aminomethyl)pyridin-3-amine.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Step 1 (2-Amino-3-cyanopyridine Synthesis) cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Catalyst Issues problem->cause3 solution1 Purify Reactants (Distillation/Recrystallization) cause1->solution1 Check Purity solution2 Optimize Temperature, Time, and Solvent cause2->solution2 Systematic Screening solution3 Use Fresh/More Catalyst, Screen Alternatives cause3->solution3 Verify Activity

Caption: Troubleshooting logic for low yield in the synthesis of 2-amino-3-cyanopyridine.

troubleshooting_reduction cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Reduction in Step 2 cause1 Deactivated Catalyst (Raney Ni) problem->cause1 cause2 Insufficient Reducing Agent (LiAlH₄) problem->cause2 cause3 Poor H₂ Delivery (Catalytic Hydrogenation) problem->cause3 solution1 Use Fresh Catalyst, Avoid Poisons cause1->solution1 Verify Catalyst solution2 Increase Equivalents of LiAlH₄ cause2->solution2 Check Stoichiometry solution3 Check for Leaks, Ensure Good Agitation cause3->solution3 Inspect Apparatus

Caption: Troubleshooting logic for the reduction of 2-amino-3-cyanopyridine.

References

Optimization

Technical Support Center: Purification of 2-(Aminomethyl)pyridin-3-amine

Welcome to the technical support center for the purification of 2-(Aminomethyl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidanc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Aminomethyl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this and related aminopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-(Aminomethyl)pyridin-3-amine?

A1: The impurities largely depend on the synthetic route. A common route involves the reduction of 3-amino-2-cyanopyridine or 3-nitropyridine-2-carbonitrile. Potential impurities include:

  • Unreacted Starting Materials: 3-amino-2-cyanopyridine or 3-nitropyridine-2-carbonitrile.

  • Partially Reduced Intermediates: In the case of nitrile reduction, the corresponding aldehyde or alcohol may be present. For nitro group reduction, hydroxylamine or nitroso intermediates could be impurities.

  • Over-alkylation Products: If the aminomethyl group is introduced via alkylation, di-alkylation of the 3-amino group can occur.

  • Side Products from Ring Reactions: Under harsh conditions, side reactions on the pyridine ring can occur.

  • Catalyst Residues: If catalytic hydrogenation is used for reduction, residual catalyst (e.g., Palladium on carbon) may be present.

Q2: My 2-(Aminomethyl)pyridin-3-amine sample is a dark oil or discolored solid. How can I decolorize it?

A2: Discoloration often arises from minor, highly colored impurities or oxidation products. The following methods can be effective for decolorization:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon off through a pad of celite. Be aware that this can sometimes lead to product loss through adsorption.

  • Recrystallization: This is a highly effective method for both purification and decolorization.[1][2] Choosing an appropriate solvent system is crucial.

  • Column Chromatography: Passing the compound through a silica gel plug or a full column can remove colored impurities.

Q3: I am observing significant tailing/streaking of my compound on a silica gel TLC plate and during column chromatography. What is the cause and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2% v/v) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase (eluent).[3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are more suitable for purifying basic compounds.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase (C18) chromatography can be a good alternative. A typical mobile phase would be a water/acetonitrile or water/methanol mixture, often with an additive like formic acid or ammonium formate to improve peak shape.[3]

Q4: What are the best general-purpose purification techniques for 2-(Aminomethyl)pyridin-3-amine?

A4: The most effective purification strategy often involves a combination of techniques:

  • Acid-Base Extraction: This is an excellent first step to separate the basic product from neutral or acidic impurities.[3] The compound can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: This is a versatile technique for separating the target compound from closely related impurities.[3] As mentioned in Q3, using a basic modifier in the eluent is often necessary for good separation on silica gel.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[1][2]

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction
Potential Cause Troubleshooting Steps
Incomplete extraction from the organic layer. Ensure vigorous mixing during the acid wash to facilitate the transfer of the amine into the aqueous phase. Repeat the acid wash multiple times (2-3x) and check the organic layer by TLC for any remaining product.
Product is not fully liberated from its salt. After the acid wash, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the ammonium salt and allow for efficient extraction back into the organic layer.
Emulsion formation. If an emulsion forms at the interface of the aqueous and organic layers, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of celite.
Product has some water solubility. After back-extraction into the organic phase, the aqueous layer can be saturated with NaCl to decrease the solubility of the product and allow for further extraction.
Issue 2: Co-elution of Impurities During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate solvent system. Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) elution.
Column overloading. Using too much crude material for the size of the column will lead to poor separation. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound is streaking. As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to prevent tailing and improve separation.
Impurity has very similar polarity. If an impurity consistently co-elutes, a different purification technique (e.g., recrystallization or preparative HPLC) may be necessary.
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Potential Cause Troubleshooting Steps
Compound is too soluble or insoluble in common solvents. A systematic solvent screen is necessary. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good recrystallization solvent should dissolve the compound when hot but not when cold.
Oiling out instead of crystallization. "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Try using a lower boiling point solvent or a solvent pair. Slow cooling is crucial.
No crystal formation upon cooling. The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Using a solvent pair. If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

Quantitative Data Summary

Purification Technique Typical Recovery Expected Purity Notes
Acid-Base Extraction 85-95%80-95%Highly effective for removing non-basic impurities.
Column Chromatography (Silica Gel) 60-90%>98%Recovery can be lower due to adsorption on silica.
Recrystallization 50-85%>99%Highly dependent on the solvent system and the initial purity of the material.
Cation-Exchange Chromatography >90%>98%Particularly useful for removing excess basic starting materials.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 2-(Aminomethyl)pyridin-3-amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the two layers to separate completely. The protonated amine product will be in the lower aqueous layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) until the pH is >10.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of 2-(Aminomethyl)pyridin-3-amine using normal-phase flash chromatography.

  • Select Eluent: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A common starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[3] Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compound. Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid sample of 2-(Aminomethyl)pyridin-3-amine.

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl crude->acid_wash aqueous_layer Aqueous Layer (Protonated Product) acid_wash->aqueous_layer Product organic_impurities Organic Layer (Neutral/Acidic Impurities) acid_wash->organic_impurities Impurities basify Basify with NaOH aqueous_layer->basify back_extract Extract with Organic Solvent basify->back_extract purified_organic Purified Product in Organic Solvent back_extract->purified_organic load_column Load Crude Product on Silica Column elute Elute with Solvent (+ Triethylamine) load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General experimental workflows for purification.

troubleshooting_logic start Crude Product (2-(Aminomethyl)pyridin-3-amine) is_solid Is the product a solid? start->is_solid acid_stable Is the product acid-stable? is_solid->acid_stable Yes chromatography Column Chromatography (with base modifier) is_solid->chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes extraction Acid-Base Extraction acid_stable->extraction Yes acid_stable->chromatography No check_purity Check Purity (TLC, HPLC, NMR) extraction->check_purity chromatography->check_purity recrystallization->check_purity

Caption: Decision-making for purification strategy.

References

Troubleshooting

stability and storage conditions for 2-(Aminomethyl)pyridin-3-amine

This guide provides detailed information on the stability and storage of 2-(Aminomethyl)pyridin-3-amine (CAS: 144288-50-6), along with troubleshooting advice and protocols for experimental use. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the stability and storage of 2-(Aminomethyl)pyridin-3-amine (CAS: 144288-50-6), along with troubleshooting advice and protocols for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(Aminomethyl)pyridin-3-amine?

A1: For optimal stability, 2-(Aminomethyl)pyridin-3-amine should be stored under controlled conditions. Key recommendations include maintaining a temperature between 2-8°C, storing under an inert atmosphere (e.g., argon or nitrogen), and keeping the container tightly sealed in a dark place.[1]

Q2: How stable is this compound at room temperature?

Q3: Is 2-(Aminomethyl)pyridin-3-amine sensitive to air or light?

A3: Yes, this compound is known to be sensitive. It is recommended to store it under an inert atmosphere and in a dark place to prevent oxidative degradation and light-catalyzed reactions.[1] Many aminopyridines are susceptible to oxidation, which can lead to discoloration and the formation of impurities.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., yellowing or darkening) or a change in physical state. For a more precise assessment, analytical techniques such as HPLC or GC-MS should be used to check for the appearance of new peaks or a decrease in the main compound's peak area over time.

Q5: What materials are incompatible with 2-(Aminomethyl)pyridin-3-amine?

A5: Based on the reactivity of similar amine compounds, strong oxidizing agents and strong acids are incompatible.[2][3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for 2-(Aminomethyl)pyridin-3-amine

ParameterRecommended ConditionRationaleSource
Temperature 2-8°CTo minimize thermal degradation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)To prevent oxidation.[1]
Light Exposure Keep in a dark placeTo prevent light-catalyzed degradation.[1]
Container Tightly sealed original containerTo prevent moisture and air ingress.[2][3]
Incompatibilities Strong oxidizing agents, strong acidsRisk of vigorous reaction and degradation.[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify that the compound has been stored at 2-8°C under an inert atmosphere. 2. Perform a purity check using HPLC or NMR. 3. If degradation is confirmed, use a fresh batch of the compound.
Discoloration of the compound (e.g., yellowing) Oxidation from exposure to air or impurities.1. Ensure the container is properly sealed and flushed with inert gas after each use. 2. Avoid repeated opening and closing of the container. Consider aliquoting into smaller, single-use vials.
Low yield in a reaction Inactivation of the amine due to reaction with atmospheric CO2 or moisture.1. Handle the compound under an inert atmosphere (e.g., in a glovebox). 2. Use anhydrous solvents and reagents in your experiments.

Mandatory Visualization

StorageWorkflow Logical Workflow for Handling and Storage cluster_storage Long-Term Storage cluster_handling Experimental Use storage_conditions Store at 2-8°C Inert Atmosphere Keep in Dark remove_from_storage Remove from Storage storage_conditions->remove_from_storage For Experiment end_storage Properly Stored storage_conditions->end_storage allow_to_warm Equilibrate to Room Temp (in desiccator if possible) remove_from_storage->allow_to_warm weigh_and_use Weigh Quickly Under Inert Gas if Possible allow_to_warm->weigh_and_use return_to_storage Return to Storage Promptly weigh_and_use->return_to_storage end_use Use in Experiment weigh_and_use->end_use return_to_storage->storage_conditions Reseal under Inert Gas start Receiving the Compound start->storage_conditions Immediate Storage

Caption: Workflow for proper handling and storage of 2-(Aminomethyl)pyridin-3-amine.

StabilityTest Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., in DMSO or Acetonitrile) aliquot Aliquot into Vials for Each Time Point & Condition prep_solution->aliquot cond1 Condition 1: 2-8°C (Control) aliquot->cond1 Store Aliquots cond2 Condition 2: Room Temperature aliquot->cond2 Store Aliquots cond3 Condition 3: Elevated Temp (e.g., 40°C) aliquot->cond3 Store Aliquots time_points Sample at Time Points (t=0, 24h, 48h, 1 week, etc.) cond1->time_points cond2->time_points cond3->time_points hplc_analysis Analyze by HPLC-UV/MS time_points->hplc_analysis data_analysis Calculate % Purity vs. Time hplc_analysis->data_analysis end Determine Shelf-Life / Degradation Rate data_analysis->end start Start Stability Study start->prep_solution

References

Optimization

troubleshooting failed reactions with 2-(Aminomethyl)pyridin-3-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)pyridin-3-amine. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)pyridin-3-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of 2-(Aminomethyl)pyridin-3-amine?

2-(Aminomethyl)pyridin-3-amine is a diamine with two distinct nucleophilic centers: a primary aromatic amine at the 3-position and a primary aminomethyl group at the 2-position. The aromatic amine is generally less nucleophilic than the aminomethyl group due to the electron-withdrawing nature of the pyridine ring. This difference in nucleophilicity is a key factor in its reactivity, particularly in reactions like acylation and alkylation. The ortho positioning of these two groups also allows for the potential of intramolecular cyclization reactions to form fused heterocyclic systems.

Q2: How should I store 2-(Aminomethyl)pyridin-3-amine?

To ensure the stability and reactivity of 2-(Aminomethyl)pyridin-3-amine, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: Which of the two amino groups is more reactive?

The primary amine of the aminomethyl group at the 2-position is generally more nucleophilic and therefore more reactive towards electrophiles than the aromatic amine at the 3-position. This is because the lone pair of electrons on the nitrogen of the aminomethyl group is more available for reaction, whereas the lone pair on the aromatic amine is partially delocalized into the pyridine ring.

Troubleshooting Failed Reactions

Issue 1: Poor or No Conversion

Q: My reaction with 2-(Aminomethyl)pyridin-3-amine is showing little to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low reactivity can stem from several factors related to the reagents, reaction conditions, or the inherent properties of the starting materials.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Ensure the 2-(Aminomethyl)pyridin-3-amine is pure and has been stored correctly. Impurities or degradation can inhibit the reaction.

    • Check the quality and reactivity of your electrophile and any other reagents (e.g., catalysts, bases).

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. However, be cautious of potential side reactions or decomposition at elevated temperatures.

    • Solvent: Ensure your solvent is anhydrous and appropriate for the reaction type. Polar aprotic solvents like DMF or DMSO can be effective for many reactions involving amines.

    • Base: If a base is required, consider using a stronger, non-nucleophilic base to ensure complete deprotonation of the amine or to scavenge any acid generated during the reaction.

  • Increase Electrophile Reactivity:

    • If you are performing an acylation with a carboxylic acid, consider converting the acid to a more reactive species like an acid chloride or using a coupling agent.

Issue 2: Regioselectivity Problems - Reaction at the Wrong Amine

Q: My reaction is proceeding, but I am getting a mixture of products where the electrophile has reacted with both the aminomethyl and the aromatic amino groups. How can I improve selectivity for the aminomethyl group?

A: Achieving high regioselectivity is crucial when working with 2-(Aminomethyl)pyridin-3-amine. The inherent difference in nucleophilicity between the two amino groups can be exploited to favor reaction at the more nucleophilic aminomethyl group.

Troubleshooting Steps:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the more reactive aminomethyl group.

  • Control Stoichiometry: Use of a slight excess of the diamine relative to the electrophile can help to minimize di-substitution.

  • Use of Protecting Groups: If achieving selectivity is challenging, consider a protection strategy. The more nucleophilic aminomethyl group can be selectively protected (e.g., as a Boc-carbamate), allowing the aromatic amine to react. The protecting group can then be removed in a subsequent step.

Issue 3: Formation of an Unexpected Product - Suspected Intramolecular Cyclization

Q: I have isolated a product with a different molecular weight than expected, and spectroscopic data suggests the formation of a fused ring system. What could be happening?

A: The ortho disposition of the aminomethyl and amino groups in 2-(Aminomethyl)pyridin-3-amine makes it a prime candidate for intramolecular cyclization, especially when reacted with bifunctional electrophiles or under conditions that promote condensation.

Troubleshooting Steps:

  • Characterize the Byproduct: Use analytical techniques such as mass spectrometry, NMR, and IR spectroscopy to confirm the structure of the unexpected product. This will provide insight into the reaction mechanism that is occurring.

  • Modify Reaction Conditions:

    • Temperature: High temperatures can favor intramolecular cyclization. Try running the reaction at a lower temperature.

    • Concentration: High concentrations can favor intermolecular reactions, while dilute conditions may favor intramolecular cyclization. Adjusting the concentration may influence the product distribution.

    • Choice of Electrophile: If using a bifunctional electrophile, consider one with a different spacer length or reactivity to disfavor the cyclization.

Experimental Protocols

Protocol 1: Selective Mono-Acylation of 2-(Aminomethyl)pyridin-3-amine with an Acid Chloride

This protocol is designed to favor acylation at the more nucleophilic aminomethyl group.

  • Reaction Setup:

    • Dissolve 2-(Aminomethyl)pyridin-3-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Electrophile:

    • Slowly add the acid chloride (0.95 eq) dropwise to the cooled solution over 30 minutes. The sub-stoichiometric amount of the acid chloride is used to minimize di-acylation.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterCondition
Temperature 0°C to room temperature
Solvent Dichloromethane (DCM)
Base Triethylamine
Stoichiometry Diamine:Acid Chloride:Base (1:0.95:1.1)
Typical Reaction Time 2-6 hours
Protocol 2: Synthesis of a Fused Heterocycle via Condensation

This protocol aims to utilize both amino groups to form a fused heterocyclic system with a 1,3-dicarbonyl compound.

  • Reaction Setup:

    • In a round-bottom flask, combine 2-(Aminomethyl)pyridin-3-amine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in ethanol.

    • Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid).

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

  • Reaction Monitoring:

    • Monitor the formation of the fused product by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

ParameterCondition
Temperature Reflux
Solvent Ethanol
Catalyst Acetic Acid (catalytic)
Stoichiometry Diamine:Dicarbonyl (1:1)
Typical Reaction Time 6-24 hours

Visualizations

Troubleshooting_Workflow Start Reaction Failed or Low Yield CheckReagents Verify Reagent Quality (Purity, Storage) Start->CheckReagents No/Low Conversion ProductMixture Mixture of Products Start->ProductMixture Complex Mixture UnexpectedProduct Unexpected Product Start->UnexpectedProduct CheckConditions Review Reaction Conditions (Temp, Solvent, Base) CheckReagents->CheckConditions Reagents OK OptimizeTemp Adjust Temperature CheckConditions->OptimizeTemp Conditions Suboptimal Regioselectivity Regioselectivity Issue? (Reaction at both amines) ProductMixture->Regioselectivity Overreaction Di-substitution? ProductMixture->Overreaction Regioselectivity->OptimizeTemp UseProtectingGroup Consider Protecting Group Strategy Regioselectivity->UseProtectingGroup OptimizeStoich Adjust Stoichiometry Overreaction->OptimizeStoich Cyclization Intramolecular Cyclization? UnexpectedProduct->Cyclization Cyclization->OptimizeTemp OptimizeConcentration Adjust Concentration Cyclization->OptimizeConcentration SuccessfulReaction Successful Reaction OptimizeTemp->SuccessfulReaction OptimizeStoich->SuccessfulReaction UseProtectingGroup->SuccessfulReaction OptimizeConcentration->SuccessfulReaction

Caption: A logical workflow for troubleshooting failed reactions with 2-(Aminomethyl)pyridin-3-amine.

Caption: Key factors for controlling regioselectivity in reactions of 2-(Aminomethyl)pyridin-3-amine.

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)pyridin-3-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Aminomethyl)pyridin-3-ami...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Aminomethyl)pyridin-3-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 2-(Aminomethyl)pyridin-3-amine?

A common and effective method for the synthesis of 2-(Aminomethyl)pyridin-3-amine is the catalytic hydrogenation of a 3-amino-2-cyanopyridine precursor. This reaction reduces the cyano group to an aminomethyl group.

Q2: What are the key reaction parameters to consider for the catalytic hydrogenation of 3-amino-2-cyanopyridine?

The critical parameters for this reduction include the choice of catalyst, solvent, temperature, and hydrogen pressure. The presence of an acid is also crucial to prevent catalyst poisoning by the amino groups.

Q3: Can you provide a general experimental protocol for the synthesis of 2-(Aminomethyl)pyridin-3-amine via catalytic hydrogenation?

Yes, a detailed experimental protocol based on established procedures for similar transformations is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation or poisoning. - Suboptimal reaction temperature or pressure. - Side reactions, such as hydrodeamination of the 3-amino group.- Increase reaction time or catalyst loading. - Ensure the use of a fresh, high-quality catalyst. The presence of a strong acid like HCl can help prevent poisoning. - Optimize temperature and pressure within the recommended ranges. For instance, temperatures between 20-60°C and pressures from atmospheric to 10 atm can be explored. - Use a non-aqueous solvent system and ensure the absence of water.
Incomplete Reaction - Insufficient reaction time or temperature. - Inadequate mixing. - Poor catalyst activity.- Monitor the reaction progress using techniques like HPLC or TLC. Extend the reaction time if necessary. - Ensure vigorous stirring to maintain a good suspension of the catalyst. - Consider a different catalyst, such as Raney Nickel, or increase the loading of the current catalyst.
Formation of Side Products - Dehalogenation (if starting with a halogenated precursor). - Dimerization of the product.- Palladium-based catalysts are generally effective in minimizing dehalogenation. - The presence of ammonia in the reaction mixture can suppress the formation of dimeric impurities. The use of a tertiary amine can also help to minimize side reactions.
Difficulty in Product Isolation and Purification - The product may be highly polar and water-soluble, making extraction difficult. - Co-crystallization with impurities or byproducts.- After the reaction, the product is often isolated as a hydrochloride salt, which can be precipitated from the reaction mixture. - Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to improve purity.

Summary of Reaction Conditions for Catalytic Hydrogenation of 2-Cyanopyridines

The following table summarizes typical reaction conditions for the catalytic hydrogenation of 2-cyanopyridine derivatives to 2-(aminomethyl)pyridines, based on patent literature. These conditions can be used as a starting point for optimizing the synthesis of 2-(Aminomethyl)pyridin-3-amine.

ParameterCondition 1Condition 2
Catalyst 5% Palladium on CharcoalRaney Nickel
Solvent MethanolAcetic Acid
Acid Concentrated Hydrochloric AcidNot explicitly required
Temperature 20-30°C50-120°C
Pressure 1 atm (atmospheric)0.02-0.3 MPa
Reaction Time 4-24 hoursNot specified
Reference US20050250947A1CN111138351A

Experimental Protocols

Synthesis of 2-(Aminomethyl)pyridin-3-amine via Catalytic Hydrogenation of 3-Amino-2-cyanopyridine

Materials:

  • 3-Amino-2-cyanopyridine

  • 5% Palladium on Charcoal (Pd/C) or Raney Nickel

  • Methanol or Acetic Acid

  • Concentrated Hydrochloric Acid (if using Pd/C in methanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Charging the Reactor: In a suitable hydrogenation reactor, add 3-amino-2-cyanopyridine and the solvent (methanol or acetic acid).

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel). The catalyst loading should be optimized, but a starting point of 5-10 mol% can be used.

  • Acidification (if applicable): If using the Pd/C in methanol system, add concentrated hydrochloric acid to the mixture. The acid helps to prevent catalyst poisoning.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-10 atm) and begin stirring. Maintain the reaction at the desired temperature (e.g., 20-60°C).

  • Reaction Monitoring: Monitor the progress of the reaction by observing hydrogen uptake and by analyzing aliquots using HPLC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filtration aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Product Isolation:

    • If the product is the hydrochloride salt, it may precipitate from the solution upon cooling or concentration of the solvent. The solid can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Start charge_reactor Charge Reactor with 3-Amino-2-cyanopyridine and Solvent start->charge_reactor add_catalyst Add Catalyst (e.g., Pd/C) charge_reactor->add_catalyst add_acid Add Acid (e.g., HCl) add_catalyst->add_acid hydrogenation Pressurize with H2 and Heat add_acid->hydrogenation monitor Monitor Reaction (HPLC/TLC) hydrogenation->monitor monitor->hydrogenation Incomplete filter_catalyst Filter to Remove Catalyst monitor->filter_catalyst Complete isolate_product Isolate Product (Precipitation/Evaporation) filter_catalyst->isolate_product purify Purify Product (Recrystallization) isolate_product->purify end End Product: 2-(Aminomethyl)pyridin-3-amine purify->end

Caption: Experimental workflow for the synthesis of 2-(Aminomethyl)pyridin-3-amine.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Catalyst Inactivity start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Use Fresh Catalyst cause1->solution1a solution1b Increase Catalyst Loading cause1->solution1b solution1c Add Acid (e.g., HCl) cause1->solution1c solution2a Increase Reaction Time cause2->solution2a solution2b Optimize T & P cause2->solution2b solution3a Add Tertiary Amine cause3->solution3a solution3b Use Anhydrous Solvent cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis of 2-(Aminomethyl)pyridin-3-amine.

Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)pyridin-3-amine

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Aminomethyl)pyridin-3-amine. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Aminomethyl)pyridin-3-amine. The primary focus is on addressing common side reactions encountered during the chemical synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled, and I'm observing low conversion of the starting material, 2-amino-3-pyridinecarbonitrile. What could be the cause?

A1: Low conversion is often attributed to catalyst poisoning. The nitrogen atom of the pyridine ring can act as a Lewis base, binding to the metal catalyst and deactivating it.[1]

  • Troubleshooting:

    • Acidic Additive: Perform the hydrogenation in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[2] This protonates the pyridine nitrogen, forming a pyridinium salt and preventing it from binding to the catalyst.

    • Catalyst Loading: Ensure you are using an appropriate catalyst loading. While excessive amounts are wasteful, insufficient catalyst may not be enough to drive the reaction to completion, especially if some poisoning occurs.

    • Catalyst Quality: Use a fresh, high-quality catalyst. Older or improperly stored catalysts can have reduced activity.

Q2: I've isolated my product, but NMR and Mass Spectrometry data show the presence of higher molecular weight impurities. What are these and how can I avoid them?

A2: A common side reaction in nitrile reduction is the formation of secondary and tertiary amines.[3] This occurs when the intermediate imine reacts with the desired primary amine product.

  • Troubleshooting:

    • Reaction Conditions: The choice of catalyst and reaction conditions is crucial for selectivity towards the primary amine.[3] Raney Nickel is often used to improve selectivity.

    • Ammonia Addition: In some cases, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.

    • Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.

Q3: My product analysis shows a significant amount of a compound with a mass corresponding to piperidine derivatives. What is happening?

A3: This indicates over-reduction, where the pyridine ring itself has been hydrogenated to a piperidine ring.[2] This is more likely to occur under harsh reaction conditions.

  • Troubleshooting:

    • Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature.

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for this type of reduction.[4] However, more aggressive catalysts like rhodium or platinum are more prone to ring hydrogenation.[5] Sticking with Pd/C or Raney Nickel is advisable.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.

Q4: I'm seeing a byproduct that appears to be 3-aminopyridine. How is this formed?

A4: This is likely due to a side reaction known as hydrodecyanation, where the cyano group is cleaved off and replaced with a hydrogen atom.

  • Troubleshooting:

    • Catalyst and Support: The choice of catalyst and its support can influence this side reaction. Experiment with different types of catalysts (e.g., different grades of Pd/C or Raney Nickel) if this is a persistent issue.

    • Reaction Modifiers: The presence of certain additives can sometimes suppress hydrodecyanation. This may require some empirical optimization.

Summary of Common Side Reactions

Side Reaction Cause Proposed Solution
Catalyst Poisoning Lewis basic pyridine nitrogen binding to the metal catalyst.[1]Add a strong acid (e.g., HCl) to form the pyridinium salt.[2] Use a fresh, active catalyst.
Formation of Secondary/Tertiary Amines Reaction of the intermediate imine with the primary amine product.[3]Use a selective catalyst like Raney Nickel.[6] Consider adding ammonia to the reaction mixture.
Over-reduction of Pyridine Ring Harsh reaction conditions (high temperature/pressure) or highly active catalysts.Use milder conditions (lower temperature and pressure).[2] Use a less aggressive catalyst such as Pd/C.
Hydrodecyanation Cleavage of the C-CN bond.Optimize the catalyst system.
Incomplete Reduction Insufficient reaction time, deactivated catalyst, or inappropriate reducing agent.Increase reaction time, ensure catalyst activity, and use a strong reducing agent like H₂ with a suitable catalyst.

Experimental Protocols

Synthesis of 2-(Aminomethyl)pyridin-3-amine via Catalytic Hydrogenation of 2-Amino-3-pyridinecarbonitrile

This protocol is a representative method designed to minimize common side reactions.

Materials:

  • 2-Amino-3-pyridinecarbonitrile

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 2-amino-3-pyridinecarbonitrile (1.0 eq) in methanol.

  • To this solution, add concentrated hydrochloric acid (1.1 eq) dropwise while stirring.

  • Carefully add 10% Pd/C catalyst (5-10 mol %).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt.

  • For purification or isolation of the free base, dissolve the crude salt in water and cool in an ice bath.

  • Basify the solution to pH > 10 by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(aminomethyl)pyridin-3-amine.

Visualizations

Synthesis_Workflow cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start 2-Amino-3-pyridinecarbonitrile Intermediate Intermediate Imine Start->Intermediate H₂, Pd/C + HCl Side3 Catalyst Poisoning Start->Side3 No Acid Product 2-(Aminomethyl)pyridin-3-amine (Primary Amine) Intermediate->Product H₂, Pd/C Side1 Secondary/Tertiary Amines Intermediate->Side1 Reaction with Product Side2 Over-reduction Product (Piperidine derivative) Product->Side2 Harsh Conditions

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Logic Start Problem Observed Low_Conversion Low Conversion Start->Low_Conversion High_MW_Impurity High MW Impurity Start->High_MW_Impurity Piperidine_Impurity Piperidine Impurity Start->Piperidine_Impurity Cause1 Catalyst Poisoning Low_Conversion->Cause1 Cause2 Secondary/Tertiary Amine Formation High_MW_Impurity->Cause2 Cause3 Over-reduction Piperidine_Impurity->Cause3 Solution1 Add Strong Acid (e.g., HCl) Cause1->Solution1 Solution2 Use Selective Catalyst (e.g., Raney Ni) or add NH₃ Cause2->Solution2 Solution3 Use Milder Conditions (Lower Temp/Pressure) Cause3->Solution3

Caption: Troubleshooting decision tree for synthesis issues.

References

Troubleshooting

Aminopyridine Compounds: Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with aminopyridine compounds. It includes detailed handling precautions, troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with aminopyridine compounds. It includes detailed handling precautions, troubleshooting guides for common experimental issues, and frequently asked questions to ensure safe and effective laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with aminopyridine compounds?

A1: Aminopyridine compounds are highly toxic and pose significant health risks. The primary hazards include:

  • Acute Toxicity: They can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Overexposure can lead to symptoms such as headache, dizziness, nausea, high blood pressure, respiratory distress, convulsions, and even death.[1][3][4][6]

  • Irritation: These compounds are irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[1][2][3]

  • Organ Toxicity: Repeated exposure may cause damage to the central nervous system, liver, and other organs.[1][4]

Q2: What are the recommended personal protective equipment (PPE) when handling aminopyridines?

A2: A comprehensive PPE strategy is crucial for safely handling aminopyridines. The following should be worn:

  • Hand Protection: Double-gloving with two pairs of chemical-resistant gloves (e.g., nitrile) is recommended.[1] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required.[1]

  • Skin and Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory to prevent skin exposure.[1]

  • Respiratory Protection: When working with powders or in situations where aerosol or dust formation is possible, a NIOSH-approved respirator should be used.[3][7] All handling of aminopyridines should ideally be done within a certified chemical fume hood.[1][3]

Q3: What are the established occupational exposure limits for aminopyridine compounds?

A3: For 2-aminopyridine, several organizations have established exposure limits.[8][9] As of now, no official standards have been set by NIOSH or OSHA for 3-aminopyridine or 4-aminopyridine.[8]

OrganizationCompoundExposure Limit (Time-Weighted Average)
OSHA 2-Aminopyridine0.5 ppm (2 mg/m³) over an 8-hour work shift[6][8][9]
NIOSH 2-Aminopyridine0.5 ppm (2 mg/m³) over a 10-hour work shift[8][9]
ACGIH 2-Aminopyridine0.5 ppm (1.9 mg/m³) over an 8-hour work shift[8]
OSHA (Vacated PELs) 4-Aminopyridine0.5 ppm TWA; 2 mg/m3 TWA[4]

Q4: What should I do in case of accidental exposure to an aminopyridine compound?

A4: Immediate action is critical in the event of an exposure. Follow these first-aid measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3][5]

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[1]

Troubleshooting Experimental Issues

Problem 1: Inconsistent results in electrophysiology experiments using 4-aminopyridine.

  • Possible Cause 1: Solution Instability. Aqueous solutions of 4-aminopyridine are not recommended for storage for more than one day.[10]

    • Solution: Prepare fresh solutions of 4-aminopyridine for each experiment.

  • Possible Cause 2: Incorrect Concentration. The efficacy of 4-aminopyridine as a potassium channel blocker is concentration-dependent.[11]

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup and cell type.

  • Possible Cause 3: pH of the Solution. The charge state of 4-aminopyridine, and thus its ability to cross cell membranes and interact with its target, can be influenced by pH.

    • Solution: Ensure the pH of your buffer is consistent across all experiments.

Problem 2: Poor solubility of aminopyridine compounds in desired solvents.

  • Possible Cause: Inappropriate Solvent Choice. Aminopyridines have varying solubilities in different organic and aqueous solvents.

    • Solution: Refer to the solubility data below. For aqueous solutions of 4-aminopyridine, heating may be required to achieve complete dissolution.[12] Stock solutions in organic solvents like DMSO or ethanol can be prepared and then diluted into aqueous buffers.[10]

Quantitative Data Summary

Toxicity Data of Aminopyridine Compounds
CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Source
2-Aminopyridine RatOral200[13]
MouseOral50[13]
MouseIntravenous23[13]
QuailOral133[8]
3-Aminopyridine MouseIntraperitoneal28[8]
QuailOral178[8]
4-Aminopyridine RatOral20[14]
RabbitDermal327[4]
MouseIntravenous7[4]
Human (LDLo)Oral0.59[4]

LDLo: Lowest published lethal dose.

Solubility of Aminopyridine Compounds
CompoundSolventSolubilityTemperature (°C)Source
2-Aminopyridine AcetoneHigh15-40[15]
ChloroformLow15-45[15]
Ethyl AcetateMedium15-50[15]
N-methyl-2-pyrrolidone (NMP)Very High0-40[16]
CyclohexaneVery Low0-40[16]
4-Aminopyridine Water50 mg/mL (with heat)Not specified[12]
Water112 g/L20[17]
Ethanol, DMSO, DMF~30 mg/mLNot specified[10]
PBS (pH 7.2)~30 mg/mLNot specified[10]

Experimental Protocols & Methodologies

General Protocol for Handling and Weighing Solid Aminopyridine Compounds
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Gather all necessary PPE, including double gloves, safety goggles, and a lab coat.

  • Weighing:

    • Perform all weighing activities within the fume hood.

    • Use a disposable weighing dish or boat to prevent contamination of the balance.

    • Handle the compound with a dedicated spatula.

    • Close the primary container tightly immediately after use.[1][18]

  • Dissolution:

    • Add the solvent to the weighed aminopyridine compound within the fume hood.

    • If necessary, cap the vial or flask and sonicate or vortex to aid dissolution. For aqueous solutions of 4-aminopyridine, gentle heating may be applied.[12]

  • Cleanup:

    • Wipe down the balance and surrounding area within the fume hood with a damp cloth or paper towel.

    • Dispose of all contaminated materials (weighing boat, gloves, wipes) as hazardous waste.[18]

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1]

Protocol for a Three-Component One-Pot Synthesis of 2-Aminopyridine Derivatives

This protocol is based on a general method for the synthesis of substituted 2-aminopyridines.[19][20]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde or ketone (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), and the amine or ammonia source (e.g., morpholine, 1.2 mmol).

  • Reaction Conditions:

    • Add the appropriate catalyst and solvent (e.g., ethanol).[19]

    • Stir the reaction mixture at the specified temperature (e.g., 80°C) for the required time (e.g., 3 hours).[20]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified 2-aminopyridine derivative using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[20]

Visualizations

Signaling Pathway of 4-Aminopyridine in Pulmonary Vasoconstriction

G 4-Aminopyridine Induced Pulmonary Vasoconstriction Pathway 4-Aminopyridine 4-Aminopyridine Voltage-gated K+ channels Voltage-gated K+ channels 4-Aminopyridine->Voltage-gated K+ channels inhibits ERK1/2 ERK1/2 Voltage-gated K+ channels->ERK1/2 activates Pulmonary Vasoconstriction Pulmonary Vasoconstriction ERK1/2->Pulmonary Vasoconstriction leads to

Caption: Role of ERK1/2 in 4-AP induced vasoconstriction.

Experimental Workflow for Handling Aminopyridine Compounds

G Safe Handling Workflow for Aminopyridine Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: Step-by-step safe handling workflow.

Logical Relationship for Spill Response

G Aminopyridine Spill Response Logic Spill Occurs Spill Occurs Is the spill large (>1 Liter)? Is the spill large (>1 Liter)? Spill Occurs->Is the spill large (>1 Liter)? Evacuate Area Evacuate Area Is the spill large (>1 Liter)?->Evacuate Area Yes Contain Spill (if safe) Contain Spill (if safe) Is the spill large (>1 Liter)?->Contain Spill (if safe) No Alert Others Alert Others Evacuate Area->Alert Others Call Emergency Services (911) Call Emergency Services (911) Report Spill Report Spill Call Emergency Services (911)->Report Spill Alert Others->Call Emergency Services (911) Use Absorbent Material Use Absorbent Material Contain Spill (if safe)->Use Absorbent Material Collect and Bag Waste Collect and Bag Waste Use Absorbent Material->Collect and Bag Waste Collect and Bag Waste->Report Spill

Caption: Decision-making for aminopyridine spills.

References

Optimization

avoiding polyalkylation in aminopyridine reactions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the alkylation of aminopyridines, with a specific focus on preventing undesirable polyalkylation.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of aminopyridine reactions, and why is it a common problem?

A1: Polyalkylation is a side reaction where multiple alkyl groups are attached to the aminopyridine molecule when only mono-alkylation is desired. This issue arises due to two primary reasons:

  • Competitive Nucleophilicity: Aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen. Direct alkylation often favors the more nucleophilic pyridine ring nitrogen, leading to the formation of pyridinium salts.[1][2]

  • Increased Reactivity of the Product: After the successful mono-alkylation of the amino group, the resulting secondary amine is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it highly susceptible to reacting with another molecule of the alkylating agent, resulting in a di-alkylated product.[3][4]

Q2: What are the primary strategies to achieve selective mono-alkylation of the exocyclic amino group?

A2: Several effective strategies can be employed to favor selective N-monoalkylation of the amino group and prevent polyalkylation:

  • Protecting Group Chemistry: Temporarily protecting the amino group with a functionality like tert-butoxycarbonyl (Boc) can modulate its reactivity and facilitate selective alkylation.[1][5][6]

  • Reductive Amination: This two-step approach involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced. This method provides excellent control over the degree of alkylation.[5][7]

  • "Self-Limiting" Alkylation: A modern approach utilizes N-aminopyridinium salts as precursors. These form highly nucleophilic ylide intermediates that undergo mono-alkylation. The resulting product is significantly less nucleophilic, thus preventing subsequent alkylation reactions.[4][8][9][10]

  • Stoichiometric Control: Carefully controlling the reaction stoichiometry by using a limited amount (typically 1.0-1.2 equivalents) of the alkylating agent can reduce the likelihood of overalkylation.[5]

  • Optimization of Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction's selectivity.[11][12]

Q3: Can the choice of base and solvent influence the site of alkylation (ring vs. amino group)?

A3: Yes, the reaction conditions are critical. Using very strong bases like n-BuLi or NaH can deprotonate the amino group, enhancing its nucleophilicity for subsequent alkylation.[1] The solvent can also play a role; for instance, aprotic solvents like DMF or DMSO are commonly used.[12] In some catalytic processes, reaction temperature and pressure are key parameters to control selectivity towards N-monoalkylation versus N,N-dialkylation.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Alkylation occurs on the pyridine ring nitrogen instead of the amino group. The pyridine ring nitrogen is inherently more nucleophilic than the exocyclic amino group under neutral or weakly basic conditions.[1]Protect the Amino Group: Use a protecting group strategy. Protecting the amino group with Boc anhydride enhances its nucleophilicity upon deprotonation, directing alkylation to the desired site.[1][6] Subsequent deprotection yields the N-alkylated aminopyridine.
Significant overalkylation (di-alkylation) is observed, even with stoichiometric control. The mono-alkylated secondary amine product is more nucleophilic than the starting primary aminopyridine, leading to a second alkylation event.[4]Employ a "Self-Limiting" Strategy: Utilize N-aminopyridinium salts. This method proceeds through a transient pyridinium ylide intermediate. After the initial alkylation, the product is less nucleophilic, effectively shutting down further reactions and yielding the mono-alkylated product selectively.[3][8][13] Consider Reductive Amination: This two-step process offers superior control. First, form an imine by reacting the aminopyridine with an aldehyde, then reduce the imine using a reagent like sodium borohydride (NaBH₄).[5][7]
Low or no yield of the desired alkylated product. The reaction conditions (base, solvent, temperature) are not optimal. For instance, some bases may be too weak to deprotonate the amino group effectively, or the amine salt may be insoluble in the chosen solvent.[12] The aminopyridine ring may be substituted with strongly deactivating groups that inhibit the reaction.[14][15]Optimize Reaction Conditions: Screen different bases (e.g., Cs₂CO₃, t-BuOK) and aprotic solvents (e.g., CH₃CN, DMF, DMSO).[1][3][12] For reductive amination, ensure the pH is suitable for imine formation. Use a Heterogeneous Catalyst: For certain alkylating agents (e.g., alcohols), a catalytic approach in a fixed-bed reactor can achieve high activity and selectivity.[11]
Formation of complex mixtures or decomposition of starting materials. The reaction temperature may be too high, or the chosen reagents may be too reactive, leading to side reactions. For example, using highly electrophilic alkylating agents at elevated temperatures can promote overalkylation.[8]Modify Reaction Temperature: For highly reactive alkylating agents like methyl iodide or benzyl iodide, lowering the reaction temperature can significantly improve selectivity for mono-alkylation.[8] Choose Milder Reagents: If direct alkylation with alkyl halides is problematic, switching to reductive amination with the corresponding aldehyde can provide a milder and more controlled reaction pathway.[7]

Data Presentation

Table 1: Influence of Base on a One-Pot Alkylation/Depyridylation of an N-Aminopyridinium Salt

The following data illustrates the effect of different bases on the yield of the N-alkylated product versus the final secondary amine product in a self-limiting alkylation protocol.

EntryBaseYield of N-Alkylated Intermediate (%)Yield of Secondary Amine Product (%)
1CsOAc98-
2NaHCO₃75-
3KOtBu-63
4K₂CO₃-49
5Cs₂CO₃-79
Conditions: N-aryl-N-aminopyridinium salt (1.0 equiv), 1-iodohexane (2.0 equiv), base (3.0 equiv), CH₃CN, 70 °C, 16 h. Data sourced from ChemRxiv and Organic Letters publications.[3][8]

Experimental Protocols

Protocol 1: N-Alkylation via Boc-Protection and Deprotection

This protocol describes the selective mono-alkylation of 4-aminopyridine by first protecting the amino group.

  • Boc Protection:

    • Dissolve 4-aminopyridine (1 equivalent) and di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in acetonitrile.

    • Stir the mixture at room temperature for 3 hours.

    • Evaporate the solvent under reduced pressure to obtain crude N-Boc-4-aminopyridine, which can often be used without further purification.[1]

  • Alkylation:

    • In an electrochemical cell or a standard round-bottom flask under an inert atmosphere (N₂), dissolve the N-Boc-4-aminopyridine in anhydrous DMF or acetonitrile.

    • Add a suitable base (e.g., NaH, carefully at 0-5 °C, or use an electrogenerated base).[1]

    • Add the alkyl halide (1.1 equivalents) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Deprotection:

    • After workup, dissolve the crude N-alkylated, Boc-protected intermediate in a suitable solvent.

    • Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc group.

    • Neutralize the reaction mixture and extract the desired N-alkyl-4-aminopyridine product.

Protocol 2: Selective Mono-alkylation via Reductive Amination

This method uses a carboxylic acid as the precursor to the alkyl group in the presence of a reducing agent.

  • Reaction Setup:

    • In a round-bottom flask, create a mixture of the aminopyridine (e.g., 3-aminopyridine, 1 equivalent) and a carboxylic acid (e.g., acetic acid, 2 equivalents) in a solvent such as THF.[7]

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (approx. 3.3 equivalents) to the stirring mixture over 30 minutes. Maintain the temperature as specified by the reaction's reactivity (e.g., 15-20 °C for reactive acids, 40-50 °C for less reactive ones).[7]

    • Stir the mixture for 0.5 to 2 hours, monitoring the reaction progress by GC-MS.

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Adjust the pH to ~10 with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-monoalkylated aminopyridine.[7]

Mandatory Visualization

Polyalkylation_Troubleshooting_Workflow start Start: Alkylation of Aminopyridine problem Problem Encountered: Poor Selectivity / Polyalkylation start->problem Observe results cause1 Cause: Ring Alkylation (N-Endocyclic) problem->cause1 Is product a pyridinium salt? cause2 Cause: Overalkylation (N-Exocyclic) problem->cause2 Is di-alkylated product observed? solution1_group Strategy: Increase Nucleophilicity of Amino Group cause1->solution1_group solution2_group Strategy: Control Reactivity cause2->solution2_group solution1a Method: Protecting Group (Boc) solution1_group->solution1a solution1b Method: Use Strong Base (NaH, n-BuLi) solution1_group->solution1b end_product Desired Product: Selective Mono-Alkylated Aminopyridine solution1a->end_product solution1b->end_product solution2a Method: 'Self-Limiting' Alkylation (N-Aminopyridinium Salts) solution2_group->solution2a solution2b Method: Reductive Amination solution2_group->solution2b solution2c Method: Stoichiometric Control (Limit Alkylating Agent) solution2_group->solution2c solution2a->end_product solution2b->end_product solution2c->end_product

Caption: Troubleshooting workflow for aminopyridine alkylation.

References

Troubleshooting

Technical Support Center: Scaling Up 2-(Aminomethyl)pyridin-3-amine Production

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Aminometh...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Aminomethyl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-(Aminomethyl)pyridin-3-amine suitable for scaling up?

A1: While multiple synthetic pathways exist for pyridine derivatives, two common strategies adaptable for scale-up are:

  • Reduction of 2-Cyano-3-nitropyridine: This involves the catalytic hydrogenation of the corresponding dinitrile or nitro-nitrile precursor. This method is often preferred for its atom economy but requires careful handling of hydrogenation equipment and catalysts (e.g., Palladium on carbon).

  • Amination of a Halopyridine Precursor: This route involves the nucleophilic substitution of a halogenated pyridine (e.g., 2-(chloromethyl)pyridin-3-amine) with an amine source. Challenges can include the use of heavy metal catalysts like copper, which can lead to toxic effluents and require extensive purification.[1]

Q2: What are the most common impurities encountered during scale-up, and how can they be minimized?

A2: Common impurities include unreacted starting materials, isomers from side reactions (e.g., incorrect nitration position), and process-related impurities like residual metal catalysts or solvents.[2] Minimization strategies include:

  • Slow Reagent Addition: Adding reagents slowly, especially highly reactive ones, helps control the reaction temperature and minimizes localized high concentrations that can lead to side products.[3]

  • Temperature Control: Many reactions in pyridine synthesis are highly exothermic.[3] Maintaining a consistent, low temperature (e.g., 0-5 °C) is crucial to reduce the rate of side reactions.[3]

  • Inert Atmosphere: Performing reactions under a nitrogen or argon atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.[3]

  • High-Purity Reagents: Using high-purity starting materials is essential to avoid introducing impurities that could catalyze side reactions or be difficult to remove later.[3]

Q3: How should the exothermic nature of amination or nitration reactions be managed at a larger scale?

A3: Managing exotherms is a critical safety concern during scale-up. Key strategies include:

  • Efficient Heat Exchange: Utilizing reactors with a high surface-area-to-volume ratio and an efficient cooling jacket.

  • Controlled Addition: Adding the limiting reagent slowly and continuously to control the rate of heat generation.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may impact reaction kinetics and throughput.

  • Real-time Monitoring: Employing temperature probes to monitor the internal reaction temperature and link it to an automated cooling system.

Q4: What are the critical safety precautions for handling 2-(Aminomethyl)pyridin-3-amine and its precursors?

A4: 2-(Aminomethyl)pyridin-3-amine and related aminopyridines are hazardous.[4] They can cause severe skin burns and eye damage.[4][5] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[5][6]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors or mists.[5][7]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the handling area.[8]

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, away from heat sources and incompatible materials.[4][7]

  • Fire Hazard: Vapors may be heavier than air and can travel to an ignition source and flash back.[5][7] Thermal decomposition can release toxic vapors like nitrogen oxides and carbon monoxide.[5]

Q5: Which purification methods are most effective for this compound at an industrial scale?

A5: Large-scale purification requires methods that are efficient, scalable, and cost-effective.

  • Crystallization: This is often the preferred method for final purification. Challenges include the product "oiling out" if the solution is cooled too quickly.[3] Using an anti-solvent or seed crystals can promote the formation of a filterable solid.[3]

  • Distillation: If the compound is thermally stable, vacuum distillation can be effective for removing non-volatile impurities.

  • Chromatography: While standard column chromatography is not typically feasible for large quantities, specialized techniques like cation-exchange chromatography can be suitable for purifying aminopyridine derivatives on a larger scale.[9]

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process.

Symptom / Problem Potential Cause(s) Recommended Actions & Solutions
Low Reaction Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of product or reactants due to excessive temperature. 3. Formation of side products (e.g., dimers, polymers). 4. Poor mixing leading to localized "hot spots" or concentration gradients.1. Monitor the reaction using TLC or HPLC to determine the optimal reaction time. 2. Ensure precise temperature control; consider a staged temperature profile.[3] 3. Add reagents slowly and maintain a lower reaction temperature to disfavor side reactions.[3] 4. Increase agitation speed or use a reactor with better baffle design.
Product "Oils Out" During Crystallization 1. The solution is too concentrated or supersaturated at a high temperature. 2. The solution is being cooled too rapidly. 3. Presence of impurities that inhibit crystal formation.1. Use a slightly larger volume of solvent for crystallization. 2. Implement a programmed, slow cooling ramp. Gentle stirring can also help.[3] 3. Add a seed crystal of pure product to encourage proper crystal lattice formation.[3] 4. Consider an anti-solvent crystallization approach.[3]
Difficulty Filtering the Final Product 1. Formation of very fine, powder-like crystals that clog the filter medium. 2. The product is an oil or amorphous solid.1. Adjust the crystallization conditions (e.g., slower cooling, different solvent system) to encourage the growth of larger crystals.[3] 2. If the product is an oil, attempt to induce crystallization (see above) or purify via an alternative method like chromatography or distillation.
Persistent Color in Final Product 1. Presence of colored impurities from starting materials. 2. Formation of colored byproducts due to oxidation or side reactions. 3. Residual metal catalyst.1. Use higher purity, colorless starting materials. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[3] 3. Treat the solution with activated carbon before the final filtration/crystallization step. 4. Use a chelating agent to sequester and remove residual metal catalysts.
Emulsion Formation During Aqueous Work-up 1. The organic and aqueous phases have similar densities. 2. The presence of impurities acting as surfactants.1. Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which often helps break the emulsion.[3] 2. If the problem persists, consider using a different extraction solvent or employing centrifugation for phase separation on a larger scale.[3]

Experimental Protocols

Protocol: Catalytic Reduction of 2-Cyano-3-aminopyridine (Illustrative)

This protocol is a representative example for the reduction of a nitrile to a primary amine on a laboratory scale-up. It must be optimized and validated for specific equipment and safety protocols.

Reagents & Equipment:

  • 2-Cyano-3-aminopyridine

  • Methanol (Anhydrous)

  • Palladium on Carbon (5% Pd/C, 50% wet)

  • Hydrogen Gas Source

  • High-Pressure Hydrogenation Reactor (e.g., Parr Shaker)

  • Inerting Gas (Nitrogen or Argon)

  • Filter Aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert atmosphere, carefully charge the reactor with 2-Cyano-3-aminopyridine and anhydrous methanol.

  • Catalyst Addition: In a separate vessel, create a slurry of the 5% Pd/C catalyst in a small amount of methanol. Carefully add this slurry to the reactor. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care under an inert atmosphere.

  • Inerting: Seal the reactor and purge the headspace several times with nitrogen or argon to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the mixture to the target temperature (e.g., 40-50 °C). The reaction is exothermic; monitor the temperature and pressure closely.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A sample may be carefully taken (after depressurizing and purging) to analyze by HPLC or TLC.

  • Filtration: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(Aminomethyl)pyridin-3-amine. Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethanol/water).[3]

Visualizations

Diagrams of Workflows and Pathways

G start 1. Reactor Setup (Inert Atmosphere) reagents 2. Charge Starting Materials & Solvent start->reagents reaction 3. Controlled Reagent Addition & Reaction Monitoring (Temp, Pressure, TLC/HPLC) reagents->reaction quench 4. Reaction Quench (e.g., Water Addition) reaction->quench workup 5. Aqueous Work-up & Phase Separation quench->workup purify 6. Purification (Crystallization / Distillation) workup->purify dry 7. Drying (Vacuum Oven) purify->dry end 8. Final Product (2-(Aminomethyl)pyridin-3-amine) dry->end G problem Problem: Low Yield check_complete Is the reaction complete by HPLC/TLC? problem->check_complete check_temp Was the temperature stable within the set range? check_complete->check_temp Yes sol_time Solution: Increase reaction time or consider a more active catalyst. check_complete->sol_time No check_impurities Are significant side products observed? check_temp->check_impurities Yes sol_temp Solution: Improve cooling efficiency. Reduce reagent addition rate. check_temp->sol_temp No sol_side_reactions Solution: Lower reaction temperature. Use higher purity reagents. check_impurities->sol_side_reactions Yes sol_ok Issue may be in work-up or isolation steps. Review extraction and purification procedures. check_impurities->sol_ok No G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions start Precursor (e.g., 2-Cyano-3-aminopyridine) product Target Product (2-(Aminomethyl)pyridin-3-amine) start->product Reduction (H₂, Pd/C) side1 Incomplete Reduction (Hydroxymethyl Intermediate) start->side1 Insufficient H₂ or Catalyst Activity side2 Dimerization / Polymerization start->side2 High Temperature / Concentration side3 Ring Opening / Degradation product->side3 Harsh Conditions (High Temp / pH)

References

Optimization

Technical Support Center: Managing Hygroscopic Aminopyridine Derivatives

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of aminopyridine derivatives. Find answers to frequently asked questions, tro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of aminopyridine derivatives. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for proper handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why are some aminopyridine derivatives susceptible to it?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] The susceptibility of aminopyridine derivatives is often due to the presence of polar functional groups (like the amino and pyridine nitrogen atoms) that can form hydrogen bonds with water molecules.[3][4] This interaction can lead to the formation of hydrates, where water molecules become incorporated into the crystal lattice of the compound.[3][5] Factors governing moisture absorption include the ambient relative humidity (RH), temperature, the exposed surface area of the solid, and the inherent reactivity of the compound with water.[6]

Q2: What are the consequences of moisture absorption in my aminopyridine derivative sample?

A2: Moisture absorption can lead to a variety of undesirable physicochemical changes, creating significant challenges during research and development.[1][7] These consequences include:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the active pharmaceutical ingredient (API).[4][8][9]

  • Physical Changes: The material's physical properties can be altered, causing issues like clumping, caking, or deliquescence (dissolving in absorbed water).[10][11] This severely impacts powder flowability, making handling, weighing, and formulation difficult.[6]

  • Solid-State Transitions: Moisture can induce changes in the crystalline form (polymorphism), potentially affecting the compound's stability, solubility, and bioavailability.[4][12]

  • Inaccurate Analytical Results: The presence of unknown amounts of water will lead to errors in weighing, resulting in inaccurate concentrations for assays and experiments. This directly impacts the accuracy of drug content calculations.[12]

Q3: How can I determine if my aminopyridine derivative is hygroscopic?

A3: The most definitive method is to perform a hygroscopicity test using Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels. Other methods include storing the sample in desiccators at various controlled humidity levels (using saturated salt solutions) and measuring weight gain over time. A simpler, though less precise, method is to observe the material's behavior when exposed to ambient air; signs of clumping or becoming sticky indicate hygroscopicity.[13]

Q4: What are the general strategies to mitigate problems associated with hygroscopicity?

A4: A multi-faceted approach is required, spanning from handling and storage to formulation. Key strategies include:

  • Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[14][15]

  • Proper Storage: Store the material in airtight containers with desiccants to absorb any residual moisture.[2][16]

  • Formulation Strategies: For drug development, several techniques can be employed to protect the API. These include film coating, encapsulation, co-processing with non-hygroscopic excipients, and crystal engineering (e.g., forming less hygroscopic co-crystals or salts).[1][6][7][17]

  • Appropriate Packaging: Use high-barrier packaging materials, such as aluminum foil blisters, to prevent moisture ingress during long-term storage.[10][18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My aminopyridine powder is clumping and difficult to handle.

Potential Cause Troubleshooting Step
Exposure to Ambient Humidity The compound has absorbed moisture from the air. Move handling procedures to a controlled environment like a glove box or a low-humidity room.[14]
Improper Storage The container is not airtight, or the desiccant is saturated. Transfer the material to a new, dry, airtight container with fresh desiccant. Seal the container with parafilm for extra protection.[16]
Inherent Properties The material is highly hygroscopic by nature. If clumping is severe, the material may need to be dried before use. Gentle heating in a vacuum oven can be effective, but care must be taken to avoid thermal decomposition.[2]

Issue 2: I am getting inconsistent results in my assays (e.g., potency, dissolution).

This common problem often points to uncontrolled moisture content. The following decision tree can help diagnose the issue.

G start Inconsistent Assay Results q1 Is the sample handled in a controlled (low humidity) environment? start->q1 sol1 Implement Controlled Handling: Use a glove box or humidity- controlled room for all sample preparation and weighing. q1->sol1 No q2 Is the material stored in airtight containers with desiccant? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Improve Storage Practices: Use containers with tight seals (e.g., screw-top with liner), add fresh desiccant pouches, and seal with parafilm. q2->sol2 No q3 Has the water content of the specific lot been determined (e.g., by Karl Fischer Titration)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Determine Water Content: Perform Karl Fischer titration on the sample just before use to get an accurate value. q3->sol3 No q4 Is the measured water content used to correct the sample weight for all calculations? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Correct for Water Content: Adjust all sample weights in calculations to reflect the anhydrous (dry) mass. This is critical for accurate concentration and potency results. q4->sol4 No end_node If issues persist, investigate other sources of variability: instrument calibration, reagent stability, or operator technique. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: My formulation shows physical instability (e.g., tablet hardness changes, capsule brittleness) over time.

Potential Cause Troubleshooting Step
Moisture Migration Water is moving between the API and excipients, or from the environment into the dosage form.[19]
Inappropriate Excipients Use of other hygroscopic excipients in the formulation can worsen the problem.[10]
Insufficient Moisture Barrier The packaging or tablet coating is not providing adequate protection.
Solution Review the formulation strategy. Consider replacing hygroscopic excipients with non-hygroscopic alternatives like microcrystalline cellulose.[10] Implement a moisture-barrier film coating on tablets.[6][20] For capsules, consider using shells with lower moisture content, such as HPMC instead of gelatin, or specialized low-moisture capsules.[18] Finally, ensure the final product is packaged in high-barrier materials with a desiccant.[10]

Experimental Protocols & Methodologies

Accurate management of hygroscopic compounds relies on robust experimental techniques.

Protocol 1: General Handling and Weighing of Hygroscopic Aminopyridines

This workflow minimizes moisture exposure during routine laboratory handling.

G cluster_prep Preparation cluster_handling Handling in Controlled Environment cluster_weighing Weighing & Post-Processing prep prep action action decision decision result result start Start: Prepare to Weigh n1 Equilibrate compound container to room temperature (if refrigerated) BEFORE opening to prevent condensation. start->n1 n2 Prepare all necessary tools: spatulas, weigh boats, vials. n1->n2 n3 Tare balance with empty weigh boat and receiving vial. n2->n3 n4 Transfer all materials into a low-humidity environment (e.g., glove box with <10% RH). n3->n4 n5 Briefly open the main container. Quickly remove the required amount of material. n4->n5 n6 Immediately and tightly reseal the main container. Add parafilm wrap around the lid. n5->n6 n7 Transfer powder to the tared weigh boat, record mass, and quickly transfer to the receiving vial. n6->n7 n8 Seal the receiving vial immediately. n7->n8 n9 Store the main container back in a desiccator or as specified. n8->n9 end_node Proceed with dissolution or next experimental step. n9->end_node

Caption: Standard workflow for handling hygroscopic aminopyridines.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical substances due to its specificity, speed, and requirement for only a small sample size.[12][20][]

Principle: This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The titration endpoint is reached when all the water in the sample has been consumed, and excess iodine is detected, typically by an electrometric endpoint.[]

Methodology (Volumetric KF):

  • Reagent Preparation & Standardization:

    • Fill the KF titrator burette with a standardized volumetric Karl Fischer reagent.

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.

    • Neutralize the solvent by titrating with the KF reagent until the electrometric endpoint is stable. This removes any residual water in the solvent.

    • Accurately weigh a known water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.[20]

    • Titrate with the KF reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg of water per mL of titrant.[20]

  • Sample Analysis:

    • After neutralizing the solvent in the vessel, accurately weigh and add the aminopyridine derivative sample.

    • Ensure the sample dissolves completely in the solvent. Stir for a set time (e.g., 1-2 minutes) to allow for full water extraction.

    • Titrate the sample with the standardized KF reagent to the electrometric endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water (w/w) = (Volume of Titrant (mL) * F (mg/mL)) / (Sample Weight (mg)) * 100

Considerations:

  • Coulometric vs. Volumetric: For samples with very low water content (<1%), coulometric KF titration is more sensitive and accurate.[]

  • Insoluble Samples: If the aminopyridine derivative is insoluble in the KF solvent, a KF oven may be required. The sample is heated in the oven, and the evaporated water is carried by a dry inert gas into the titration cell.[22]

Comparison of Water Content/Hygroscopicity Analysis Methods
Method Principle Pros Cons Best For
Karl Fischer (KF) Titration Chemical titration specific to water.[]- Highly specific to water- High accuracy and precision[12]- Rapid analysis- Requires specialized equipment- May not be suitable for insoluble samples without an oven attachment[22]Quantifying the exact percentage of water in a sample for accurate calculations.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.[22]- Small sample size- Can differentiate between water and volatile solvents based on release temperature- Not specific to water; measures any volatile loss- Sample can degrade at high temperatures[22]Assessing the thermal stability and identifying the temperature at which water is released.
Dynamic Vapor Sorption (DVS) Measures mass change of a sample exposed to varying levels of relative humidity at a constant temperature.[5]- Provides a full hygroscopicity profile- Differentiates between adsorption and absorption- Can identify critical humidity points- Time-consuming analysis- Requires specialized, expensive equipmentCharacterizing the hygroscopic nature of a new compound and classifying its tendency to absorb moisture.[13]
Loss on Drying (LOD) Measures the mass loss of a sample after drying in an oven at a specific temperature.[20]- Simple and inexpensive equipment- Not specific to water; measures all volatile losses- Can cause thermal degradation of the sample[20]A simple, qualitative check for the presence of volatiles when specificity is not required.

References

Troubleshooting

Technical Support Center: Hydrogenation of 2-(Aminomethyl)pyridin-3-amine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-(Aminomethyl)pyri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-(Aminomethyl)pyridin-3-amine and related aminopyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of 2-(Aminomethyl)pyridin-3-amine, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be optimal for catalyst activity. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and catalyst.1. Ensure the catalyst is fresh or properly activated. Consider using a new batch of catalyst. 2. Increase the hydrogen pressure according to literature protocols, typically ranging from 6 to 70 bar.[1][2] 3. Gradually increase the reaction temperature, for instance, in increments of 10°C. Common temperatures range from 30°C to 70°C.[1][3] 4. Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
Low Selectivity to the Primary Amine (Formation of Secondary Amines) 1. Reaction Mechanism: The formation of secondary amines can occur through the condensation of the primary amine product with an imine intermediate.[1] 2. Catalyst Choice: Some catalysts, like platinum, can sometimes favor the formation of secondary amines.[4] 3. Absence of Additives: The presence of an acid can suppress the formation of byproducts.1. The addition of an acidic additive, such as sulfuric acid, can help to protonate the primary amine, preventing it from reacting further.[1] 2. Palladium on carbon (Pd/C) is a commonly used catalyst that can provide good selectivity to the primary amine under optimized conditions.[1][5] 3. Introduce an acidic additive like sulfuric acid or use an acidic solvent system.[1]
Over-hydrogenation of the Pyridine Ring (Formation of Piperidine Derivatives) 1. Catalyst and Conditions: Certain catalysts and reaction conditions can promote the saturation of the pyridine ring.[1] 2. Reaction Time: Extended reaction times can lead to further hydrogenation of the desired product.1. The chemoselectivity between hydrogenation of the nitrile group and the pyridine ring can be tuned by adjusting the amount of acidic additive. A lower molar ratio of acid to substrate may favor the formation of the pyridylmethylamine.[1] 2. Monitor the reaction progress using techniques like TLC, GC, or HPLC and stop the reaction once the starting material is consumed.
Difficulty in Product Isolation 1. Product Volatility: The aminomethylpyridine product can be volatile, leading to loss during workup. 2. Product Solubility: The product may have significant solubility in the aqueous phase, making extraction difficult.1. Isolate the product as a salt (e.g., sulfate salt) which is more stable and less volatile.[1][5] 2. After basifying the aqueous phase, perform multiple extractions with a suitable organic solvent like dichloromethane.
Catalyst Recycling Leads to Decreased Performance 1. Catalyst Poisoning: The product or byproducts may adsorb strongly to the catalyst surface, blocking active sites. 2. Leaching of Metal: Some of the active metal may leach from the support during the reaction or workup.1. Wash the recovered catalyst thoroughly with solvent to remove adsorbed species before reuse. 2. While some leaching is possible, using a well-prepared heterogeneous catalyst should minimize this. If significant leaching is suspected, elemental analysis of the reaction solution can be performed.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the hydrogenation of aminomethylpyridines?

A1: Palladium on carbon (Pd/C), typically at 10% loading, is a widely used and effective catalyst for this transformation.[1] It has been shown to provide good conversion and selectivity under optimized conditions. Other catalysts that have been explored include platinum on carbon (Pt/C) and rhodium-based catalysts.[3][4]

Q2: How does the position of the aminomethyl group on the pyridine ring affect the reaction?

A2: The position of the substituent significantly influences the reaction's selectivity. A decreasing trend in primary amine selectivity has been observed in the order of para > meta > ortho-substituted pyridinecarbonitriles.[5] This is likely due to steric hindrance affecting the adsorption of the molecule onto the catalyst surface.

Q3: What is the role of acidic additives in this hydrogenation?

A3: Acidic additives, such as sulfuric acid, play a crucial role in controlling the chemoselectivity of the reaction.[1] They can protonate the basic nitrogen atoms of the pyridine ring and the amine product. This protonation can prevent catalyst poisoning by the product and suppress the formation of secondary amine byproducts.[2] Furthermore, the amount of acid can be adjusted to selectively hydrogenate the nitrile group over the pyridine ring.[1]

Q4: What are the typical reaction conditions for this hydrogenation?

A4: Mild reaction conditions are generally effective. Typical conditions involve temperatures ranging from 30-50°C and hydrogen pressures around 6 bar.[1] The reaction is often carried out in a solvent system such as water or a mixture of water and an organic solvent like dichloromethane.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the consumption of the starting material and the formation of the product and any byproducts.

Experimental Protocols

General Protocol for the Selective Hydrogenation of a Pyridinecarbonitrile to the Corresponding (Aminomethyl)pyridine

This protocol is adapted from a procedure for the hydrogenation of pyridinecarbonitriles.[1]

  • Reactor Setup: To a high-pressure reactor, add the pyridinecarbonitrile substrate (e.g., 5.0 g, 48.1 mmol), 10% Pd/C catalyst (0.5 g), and water (200 mL).

  • Acid Addition: Add sulfuric acid with a molar ratio of 0.5 relative to the substrate.

  • Reaction: Seal the reactor, purge with hydrogen, and then pressurize to 6 bar. Stir the mixture at 30°C.

  • Monitoring: Monitor the reaction progress by analyzing aliquots.

  • Workup: Once the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The product can be isolated from the aqueous phase, often as a salt.

Protocol for the Hydrogenation to the Corresponding (Aminomethyl)piperidine

This protocol is a modification of the above for the saturation of the pyridine ring.[1][2]

  • Reactor Setup: In a high-pressure reactor, combine the pyridinecarbonitrile (5.0 g, 48.1 mmol), 10% Pd/C (1.5 g), water (150 mL), and dichloromethane (50 mL).

  • Acid Addition: Add sulfuric acid with a molar ratio of 1.0 relative to the substrate.

  • Reaction: Pressurize the reactor with hydrogen to 6 bar and stir the mixture at 30°C.

  • Workup: After the reaction is complete, follow a similar workup procedure as above to isolate the piperidine product.

Visualizations

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge Reactor: Substrate, Catalyst, Solvent B Add Acidic Additive A->B C Purge with H2 B->C D Pressurize and Heat C->D E Monitor Reaction Progress D->E F Cool and Depressurize E->F Reaction Complete G Filter Catalyst F->G H Product Isolation G->H

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting_Logic cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Low Selectivity cluster_solutions_overhydrogenation Solutions for Over-hydrogenation Start Start Experiment Issue Issue Encountered? Start->Issue LowConversion Low Conversion Issue->LowConversion Yes LowSelectivity Low Selectivity Issue->LowSelectivity Yes OverHydrogenation Over-hydrogenation Issue->OverHydrogenation Yes Success Successful Reaction Issue->Success No Sol_Conversion1 Check Catalyst Activity LowConversion->Sol_Conversion1 Sol_Conversion2 Increase H2 Pressure LowConversion->Sol_Conversion2 Sol_Conversion3 Increase Temperature LowConversion->Sol_Conversion3 Sol_Selectivity1 Add Acidic Additive LowSelectivity->Sol_Selectivity1 Sol_Selectivity2 Optimize Catalyst Choice LowSelectivity->Sol_Selectivity2 Sol_OverHydro1 Adjust Acid Ratio OverHydrogenation->Sol_OverHydro1 Sol_OverHydro2 Monitor Reaction Time OverHydrogenation->Sol_OverHydro2

Caption: Troubleshooting decision-making process.

References

Optimization

Technical Support Center: Overcoming the Low Nucleophilicity of Aminopyridine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with aminopyridine derivatives, which are often hampered by their inherently low nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: Why are aminopyridine derivatives considered poor nucleophiles?

A1: The low nucleophilicity of aminopyridine derivatives stems from the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the aromatic ring reduces the electron density on the exocyclic amino group, making its lone pair of electrons less available for nucleophilic attack. This effect is particularly pronounced in 2- and 4-aminopyridines where resonance delocalization further decreases the electron density on the amino nitrogen.

Q2: What are the most common challenges observed in reactions involving aminopyridines?

A2: The most frequent issues include low or no product yield, slow reaction rates, and the need for harsh reaction conditions.[1] In catalytic reactions, such as Buchwald-Hartwig and Chan-Lam couplings, catalyst deactivation due to coordination of the pyridine nitrogen to the metal center is a significant problem.[1] Side reactions, such as N,N-diacylation in acylation reactions, can also occur, complicating product purification.[2]

Q3: How can I activate aminopyridines to enhance their reactivity?

A3: Several strategies can be employed to activate aminopyridines:

  • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide increases the electron density on the ring and, consequently, the nucleophilicity of the amino group. The N-oxide can be removed later in the synthetic sequence.

  • π-Coordination Catalysis: Using a transition metal catalyst, such as ruthenium(II), can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) by forming a transient η⁶-pyridine complex.[1][3]

  • Use of Strong Bases: In reactions like the Buchwald-Hartwig amination, a strong base is crucial to deprotonate the aminopyridine, generating a more nucleophilic amide species in situ.[4]

  • Protecting Groups: Introduction of an electron-donating protecting group on the amino nitrogen can sometimes enhance nucleophilicity, although this is less common than strategies that activate the pyridine ring. More often, protecting groups are used to prevent side reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue: Low or No Conversion

Potential Cause Troubleshooting Steps
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Use bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) that can stabilize the catalyst and disfavor pyridine coordination.[5][6]
Inappropriate Base The base may not be strong enough to deprotonate the aminopyridine.
Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and longer reaction times.[4]
Poor Reagent Quality Impurities in solvents or reagents can poison the catalyst.
Ensure all solvents are anhydrous and degassed. Use high-purity reagents.[1]
Suboptimal Temperature The reaction temperature may be too low for the specific substrate combination.
Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential decomposition.[4]

Workflow for Troubleshooting Low Conversion in Buchwald-Hartwig Amination:

G start Low Conversion in Buchwald-Hartwig Amination catalyst Check Catalyst and Ligand start->catalyst base Evaluate Base catalyst->base Use bulky, electron-rich ligand reagents Verify Reagent Quality base->reagents Use strong, non-nucleophilic base temp Optimize Temperature reagents->temp Use anhydrous, degassed solvents success Successful Reaction temp->success Screen temperatures (80-110 °C)

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Chan-Lam Coupling

Issue: Low Yield and Side Reactions

Potential Cause Troubleshooting Steps
Catalyst System Inefficiency The copper catalyst may not be optimal for the specific aminopyridine substrate.
Screen different copper sources (e.g., Cu(OAc)₂, CuI). The choice of ligand (e.g., diamines, amino acids) is also critical for reaction efficiency.[5]
Side Reactions Homocoupling of the boronic acid and protodeboronation are common side reactions.[7]
Use a slight excess of the aminopyridine. Ensure anhydrous conditions to minimize protodeboronation.
Slow Reaction Rate The reaction may be kinetically slow at room temperature.
Increase the reaction temperature. While Chan-Lam couplings can often be performed at room temperature, heating can significantly improve the rate and yield for less reactive substrates.[7]
Inappropriate Solvent The solvent may not be suitable for the reaction.
Screen different solvents. Aprotic polar solvents like DMF and DMSO are often effective.

Comparative Data for N-Arylation Catalytic Systems:

ParameterBuchwald-Hartwig (Palladium)Ullmann-Type (Copper)
Catalyst Loading 1-2 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂)5-10 mol% (e.g., CuI)
Ligand Biarylphosphine (e.g., Xantphos, RuPhos)Diamine or Amino Acid (e.g., L-proline)
Base Strong (e.g., NaOtBu) or Weak (e.g., K₃PO₄)Often weaker bases (e.g., K₂CO₃) or no base
Temperature 80-120 °CRoom temperature to 120 °C
Reaction Time 2-12 hours12-24 hours
Typical Yield 70-95%60-85%
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)

Data compiled from various sources to provide a comparative overview.[5]

Nucleophilic Aromatic Substitution (SNAr)

Issue: No Reaction or Low Yield

Potential Cause Troubleshooting Steps
Insufficient Ring Activation The pyridine ring is not sufficiently electron-deficient to undergo nucleophilic attack.
Ensure the presence of a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group.[8]
Activate the pyridine ring by forming an N-oxide or using a transition metal catalyst to form a π-complex.[1][3]
Poor Leaving Group The leaving group is not readily displaced.
Use a better leaving group. The general order of reactivity is F > Cl > Br > I.
Low Nucleophilicity of Aminopyridine The aminopyridine is not a strong enough nucleophile.
Use a stronger base to deprotonate the aminopyridine and increase its nucleophilicity.
Consider using a more nucleophilic aminopyridine derivative if possible.

Logical Relationship for SNAr Reaction Success:

cluster_0 Reaction Components cluster_1 Outcome Activated Ring Activated Ring Successful SNAr Successful SNAr Activated Ring->Successful SNAr Good Leaving Group Good Leaving Group Good Leaving Group->Successful SNAr Nucleophilic Amine Nucleophilic Amine Nucleophilic Amine->Successful SNAr

Caption: Key factors for a successful SNAr reaction with aminopyridines.

Acylation Reactions

Issue: Low Yield or Di-acylation

Potential Cause Troubleshooting Steps
Low Reactivity of Aminopyridine The aminopyridine is not nucleophilic enough to react with the acylating agent.
Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
Add a catalyst such as 4-dimethylaminopyridine (DMAP).[9]
Activate the aminopyridine by forming the N-oxide.
Di-acylation The initially formed mono-acylated product is further acylated.[2]
Use a stoichiometric amount or only a slight excess of the acylating agent (e.g., 1.1 equivalents).[2]
Add the acylating agent slowly to the reaction mixture.
Control the reaction temperature; acetylation is often exothermic.[2]
Harsh Reaction Conditions High temperatures or strong bases can lead to side reactions and decomposition.
Optimize the reaction temperature, often below 60°C.[2]
Use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with an Aminopyridine
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), aminopyridine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for N-Acylation of an Aminopyridine
  • Reaction Setup: In a round-bottom flask, dissolve the aminopyridine (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equiv).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[10]

Experimental Workflow for N-Acylation of Aminopyridines:

G start Start dissolve Dissolve Aminopyridine in Anhydrous Solvent start->dissolve add_base Add Non-nucleophilic Base dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Caption: A typical experimental workflow for the N-acylation of aminopyridine derivatives.

References

Reference Data & Comparative Studies

Validation

Differentiating 2-(Aminomethyl)pyridin-3-amine from its Isomers: A Structural Validation Guide

Structural Isomers of C6H9N3 The molecular formula C6H9N3 can correspond to several positional isomers of aminomethyl-pyridinamine. Besides the target molecule, 2-(Aminomethyl)pyridin-3-amine, another key isomer is 3-(Am...

Author: BenchChem Technical Support Team. Date: December 2025

Structural Isomers of C6H9N3

The molecular formula C6H9N3 can correspond to several positional isomers of aminomethyl-pyridinamine. Besides the target molecule, 2-(Aminomethyl)pyridin-3-amine, another key isomer is 3-(Aminomethyl)pyridin-2-amine. Understanding the distinct structural features of these isomers is the first step in their unambiguous identification.

A related compound, 2-Amino-3-methylpyridine (C6H8N2), while not a true isomer of the target compound, is a crucial reference. Its similar substitution pattern on the pyridine ring provides a valuable baseline for interpreting spectroscopic data.

Spectroscopic Comparison for Structural Validation

The following tables summarize the available experimental spectroscopic data for isomers and related compounds, which can be used to predict and contrast with the expected data for 2-(Aminomethyl)pyridin-3-amine.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPyridine Ring ProtonsAminomethyl (-CH₂NH₂) ProtonsAmino (-NH₂) ProtonsMethyl (-CH₃) Protons
2-(Aminomethyl)pyridin-3-amine (Predicted) ~6.5-8.0 (m, 3H)~3.8-4.0 (s, 2H)~4.5-5.5 (br s, 2H) & ~1.5-2.5 (br s, 2H)-
2-Amino-3-methylpyridine [1]7.93 (d), 7.23 (t), 6.58 (d)-4.6 (br s)2.09 (s)
2-(Aminomethyl)pyridine [2]8.64 (d), 7.82 (t), 7.58 (d), 7.29 (t)3.94 (s)2.08 (br s)-
3-(Aminomethyl)pyridine [3]8.52 (s), 8.75 (d), 7.88 (d), 7.66 (d), 7.42 (dd), 7.26 (dd)3.89 (s), 3.85 (s)1.54 (br s), 2.06 (br s)-
4-(Aminomethyl)pyridine [4]8.54 (d), 7.25 (d)3.90 (s)1.52 (br s)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundPyridine Ring CarbonsAminomethyl (-CH₂NH₂) CarbonMethyl (-CH₃) Carbon
2-(Aminomethyl)pyridin-3-amine (Predicted) ~110-160~45-50-
2-Amino-3-methylpyridine 157.9, 147.5, 137.9, 120.2, 113.4-17.8
2-(Aminomethyl)pyridine [5]161.4, 149.2, 136.5, 122.1, 121.048.0-
3-(Aminomethyl)pyridine [6]149.1, 148.7, 137.5, 135.2, 123.543.5-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
2-(Aminomethyl)pyridin-3-amine (Predicted) 123.08106 ([M-NH₃]⁺), 94 ([M-CH₂NH₂]⁺)
2-Amino-3-methylpyridine [7]108.07107, 80, 53
2-(Aminomethyl)pyridine [8]108.07107, 80, 79, 52
3-(Aminomethyl)pyridine 108.07107, 80, 79, 52

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchingC-H Stretching (Aromatic)C=C, C=N StretchingN-H Bending
2-(Aminomethyl)pyridin-3-amine (Predicted) ~3400-3200 (multiple bands)~3100-3000~1600-1450~1650-1550
2-Amino-3-methylpyridine [9]3440, 33003050, 29801610, 1580, 1480, 14401630
2-(Aminomethyl)pyridine ~3360, 3280~3050~1600, 1570, 1480, 1430~1600
3-(Aminomethyl)pyridine ~3360, 3280~3050~1600, 1580, 1480, 1430~1600

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet or a Nujol mull for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of 2-(Aminomethyl)pyridin-3-amine, incorporating the comparative analysis with its isomers.

G Structural Validation Workflow A Synthesized Compound (Presumed 2-(Aminomethyl)pyridin-3-amine) B Mass Spectrometry A->B C ¹H & ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Molecular Ion at m/z 123? B->E G Compare Chemical Shifts & Splitting Patterns with Isomers C->G H Compare Functional Group Frequencies with Isomers D->H F Compare Fragmentation Pattern with Isomers E->F Yes J Structure Not Confirmed/ Isomer Identified E->J No I Structure Confirmed F->I F->J G->I G->J H->I H->J

References

Comparative

A Comparative Spectroscopic Guide to 2-(Aminomethyl)pyridin-3-amine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(Aminomethyl)pyridin-3-amine and it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(Aminomethyl)pyridin-3-amine and its structural isomers. Due to the limited availability of direct experimental spectroscopic data for 2-(Aminomethyl)pyridin-3-amine, this document leverages predicted data for the target compound and contrasts it with experimentally acquired data for its isomers, including 2-Amino-3-picoline and 3-(Aminomethyl)pyridine. This comparative approach offers valuable insights for the characterization and identification of these closely related aminopyridine derivatives.

Data Presentation

Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for 2-(Aminomethyl)pyridin-3-amine [1]

AdductPredicted m/z
[M+H]⁺124.08693
[M+Na]⁺146.06887
[M-H]⁻122.07237
[M+NH₄]⁺141.11347
[M+K]⁺162.04281

Data obtained from computational predictions.

Table 2: Experimental Mass Spectrometry Data for 2-Amino-3-picoline (an isomer) [2][3]

Ionization ModeMolecular Ion (m/z)Base Peak (m/z)
Electron Ionization (EI)108.07108
NMR Spectroscopy Data

Direct experimental NMR data for 2-(Aminomethyl)pyridin-3-amine was not found in the reviewed sources. However, ¹H and ¹³C NMR data for its isomers, 2-Amino-3-picoline and 3-(Aminomethyl)pyridine, are available and presented below for comparative purposes. These spectra provide a basis for predicting the expected chemical shifts and coupling patterns for 2-(Aminomethyl)pyridin-3-amine.

Table 3: ¹H NMR Data for Aminopyridine Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2-Amino-3-picoline CDCl₃7.93 (d, J=4.9 Hz, 1H, H6), 7.23 (d, J=7.3 Hz, 1H, H4), 6.58 (dd, J=4.9, 7.3 Hz, 1H, H5), 4.6 (br s, 2H, NH₂), 2.09 (s, 3H, CH₃)--INVALID-LINK--
3-(Aminomethyl)pyridine DMSO-d₆8.75 (s, 1H, H2), 8.59 (d, J=4.9 Hz, 1H, H6), 7.88 (d, J=7.8 Hz, 1H, H4), 7.42 (dd, J=7.8, 4.9 Hz, 1H, H5), 3.85 (s, 2H, CH₂), 2.06 (br s, 2H, NH₂)[4]

Table 4: ¹³C NMR Data for Aminopyridine Isomers

CompoundSolventChemical Shifts (δ, ppm)Reference
2-Amino-3-picoline CDCl₃158.1, 147.2, 137.9, 121.5, 113.8, 17.4--INVALID-LINK--
2-Aminopyridine CDCl₃158.3, 148.1, 137.7, 114.0, 108.6[5]

Experimental Protocols

The following are general experimental protocols for acquiring NMR and mass spectrometry data for aminopyridine compounds, based on standard laboratory practices.[6][7][8]

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the aminopyridine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup :

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal resolution.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent compatible with the ionization source, such as methanol, acetonitrile, or a water/acetonitrile mixture.

  • Ionization :

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for polar molecules like aminopyridines. Can be run in positive or negative ion mode.

    • Electron Ionization (EI) : A harder ionization technique that can provide fragmentation information useful for structural elucidation.

  • Mass Analysis :

    • Full Scan : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Tandem MS (MS/MS) : For further structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the comparative analysis of aminopyridine isomers and a conceptual signaling pathway where such molecules might be investigated.

Workflow for Comparative Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_outcome Outcome Target 2-(Aminomethyl)pyridin-3-amine (Predicted Data) NMR_Comp NMR Data Comparison (Chemical Shifts, Coupling) Target->NMR_Comp MS_Comp MS Data Comparison (m/z, Fragmentation) Target->MS_Comp Isomer1 2-Amino-3-picoline (Experimental Data) Isomer1->NMR_Comp Isomer1->MS_Comp Isomer2 3-(Aminomethyl)pyridine (Experimental Data) Isomer2->NMR_Comp Isomer2->MS_Comp Identification Structural Elucidation NMR_Comp->Identification MS_Comp->Identification

Caption: Workflow for the comparative analysis of predicted and experimental spectroscopic data.

Conceptual Signaling Pathway Investigation cluster_drug_action Drug Action cluster_cellular_response Cellular Response Aminopyridine Aminopyridine Derivative Receptor Target Receptor Aminopyridine->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Leads to Biological_Effect Biological Effect Gene_Expression->Biological_Effect Results in

Caption: Conceptual pathway for investigating the biological activity of aminopyridine derivatives.

References

Validation

A Comparative Analysis of 2-(Aminomethyl)pyridin-3-amine and Its Isomers for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Aminopyridines are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug discovery. Their derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug discovery. Their derivatives are known to exhibit a wide range of biological activities, interacting with various enzymes and receptors to elicit therapeutic effects.[1][2] The strategic placement of functional groups, such as amino and aminomethyl substituents, on the pyridine ring can significantly influence the molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior. This guide provides a comparative analysis of 2-(Aminomethyl)pyridin-3-amine and its positional isomers, synthesizing the available experimental data to inform ligand design and selection in research and development. While comprehensive data for all isomers remains limited, this document serves as a foundational resource, highlighting known properties and identifying areas for future investigation.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, including its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The position of the aminomethyl and amino groups on the pyridine ring significantly alters the electronic distribution and steric environment, thereby impacting these fundamental properties.

Table 1: Physicochemical Properties of Aminomethyl-Pyridineamine Isomers and Related Compounds

Compound NameStructureCAS NumberMolecular Weight ( g/mol )pKalogPMelting Point (°C)Boiling Point (°C)Solubility
2-(Aminomethyl)pyridin-3-amine Structure of 2-(Aminomethyl)pyridin-3-amine144288-50-6[3]123.16[3]Data not available-0.4 (Predicted)[4]Data not availableData not availableData not available
3-(Aminomethyl)pyridin-2-amine Structure of 3-(Aminomethyl)pyridin-2-amine144288-48-2[5]123.16[5]Data not available-0.1 (Predicted)[5]Data not availableData not availableData not available
4-(Aminomethyl)pyridin-2-amine Structure of 4-(Aminomethyl)pyridin-2-amine199296-51-0[6]123.16Data not availableData not availableData not availableData not availableLow solubility in water; soluble in alcohol[6]
3-(Aminomethyl)pyridine Structure of 3-(Aminomethyl)pyridine3731-52-0[7]108.14[7]8.34 (Predicted)[7]Data not available-21[7]73-74 (1 mmHg)[7]Freely soluble in water; Soluble in chloroform, ethyl acetate, methanol[7][8]
4-(Aminomethyl)pyridine Structure of 4-(Aminomethyl)pyridine3731-53-1[9]108.14[9]Data not availableData not available-8230Soluble in water, acetone, ethanol, ether, benzene[9]
2-Amino-4-methylpyridine Structure of 2-Amino-4-methylpyridine695-34-1[10]108.14[10]Data not available0.6 (Predicted)[10]96-99230Soluble in water, alcohol, diethyl ether

Synthetic Strategies

The synthesis of aminopyridine derivatives can be achieved through various routes, often involving the functionalization of a pre-existing pyridine core. Common methods include nucleophilic substitution of halopyridines, reduction of nitropyridines, and Hofmann rearrangement of pyridine carboxamides.[11][12] For aminomethylpyridine derivatives, a key step often involves the reduction of a cyanopyridine precursor.[13]

A general synthetic workflow for producing aminomethylpyridines often starts with a functionalized pyridine, such as a halopyridine or cyanopyridine, which then undergoes substitution or reduction to introduce the desired amino and aminomethyl groups.

G Start Substituted Pyridine (e.g., Chloropyridine, Cyanopyridine) Step1 Functional Group Interconversion (e.g., Nucleophilic Substitution) Start->Step1 Step2 Reduction (e.g., of Nitro or Cyano group) Step1->Step2 Step3 Purification (e.g., Chromatography, Crystallization) Step2->Step3 End Aminomethyl-Pyridineamine Isomer Step3->End G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Aminopyridine Inhibitor Inhibitor->JAK Inhibits G Prep Prepare Sample Solution (Known Concentration) Titrate Titrate with Standard Acid (e.g., 0.1M HCl) Prep->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine pKa (at half-equivalence point) Plot->Analyze G Seed Seed Cells in 96-well Plate Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

References

Comparative

Comparative Biological Activities of Aminopyridine Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various aminopyridine derivatives. Aminopyridine and its derivatives are essenti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various aminopyridine derivatives. Aminopyridine and its derivatives are essential heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][2][3][4] This document summarizes key quantitative data on their anticancer, antimicrobial, and enzyme-inhibiting properties, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity

Aminopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways.[5][6][7][8][9] The in vitro efficacy of these compounds is commonly evaluated by their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency.

Comparison of Anticancer Activity (IC50) of Aminopyridine Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
4-Aminopyridine Derivative (10a) Not Specified0.25 ± 0.05 (against h-TNAP)[5]
Aminopyrimidine Derivative (C3) KM-12 (Colon Cancer)Inhibited proliferation significantly[6]
Aminopyrimidine Derivative (C3) MCF-7 (Breast Cancer)Weak inhibitory effect[6]
Aminopyrimidine Derivative (C3) HUVEC (Normal Cells)Weak inhibitory effect[6]
2-Aminopyridine Derivatives (4a-4d) HCT 116 (Colorectal Cancer)3.7 - 8.1[7]
2-Aminopyridine Derivatives (4a-4d) HT29 (Colorectal Cancer)3.27 - 7.7[7]
2-Aminopyridine Conjugate (S3c) A2780 (Ovarian Cancer)15.57[9]
2-Aminopyridine Conjugate (S3c) A2780CISR (Cisplatin-Resistant Ovarian Cancer)11.52[9]
2-Aminopyridine Conjugate (S5b) A2780CISR (Cisplatin-Resistant Ovarian Cancer)Promising Inhibition[9]
2-Aminopyridine Conjugate (S6c) A2780CISR (Cisplatin-Resistant Ovarian Cancer)Promising Inhibition[9]
Aza-acridine Derivative (35) WM266-4 (Metastatic Melanoma)24.74 ± 3.00[10]
Aza-acridine Derivative (39) WM266-4 (Metastatic Melanoma)27.31 ± 3.00[10]
Aza-acridine Derivative (15) WM266-4 (Metastatic Melanoma)48.94 ± 3.00[10]
Aza-acridine Derivative (11) WM266-4 (Metastatic Melanoma)49.63 ± 3.00[10]

Enzyme Inhibitory Activity

Aminopyridine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. Their inhibitory activity is a key focus in the development of targeted therapies.

Comparison of Enzyme Inhibitory Activity (IC50) of Aminopyridine Derivatives
Compound/DerivativeTarget EnzymeIC50Reference
4-Aminopyridine Derivative (10a) h-TNAP0.25 ± 0.05 µM[5]
Aminopyrimidine Derivative (C3) TRKA6.5 nM[6]
Aminopyrimidine Derivative (C4) TRKA5.0 nM[6]
Aminopyrimidine Derivative (C6) TRKA7.0 nM[6]
CDK/HDAC Dual Inhibitor (8e) CDK988.4 nM[11]
CDK/HDAC Dual Inhibitor (8e) HDAC1168.9 nM[11]
FLT3/HDAC Dual Inhibitor (9e) FLT330.4 nM[11]
FLT3/HDAC Dual Inhibitor (9e) HDAC152.4 nM[11]
FLT3/HDAC Dual Inhibitor (9e) HDAC314.7 nM[11]
Aminopyridine thiourea Derivative (47e) α-glucosidase24.62 ± 0.94 µM[3]
Piperidinyl aminopyrimidine (17) IKK-21.30 µM[12]

Antimicrobial Activity

The emergence of antibiotic resistance highlights the urgent need for novel antimicrobial agents. Aminopyridine derivatives have shown promising activity against various bacterial strains.[13][14][15] The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

Comparison of Antibacterial Activity (MIC) of Aminopyridine Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Aminopyridine Derivative (2c) S. aureus0.039 ± 0.000[13][14]
2-Aminopyridine Derivative (2c) B. subtilis0.039 ± 0.000[13][14]
N-alkylated pyridine salt (66) S. aureus56 ± 0.5% inhibition at 100 µg/mL[15]
N-alkylated pyridine salt (66) E. coli55 ± 0.5% inhibition at 100 µg/mL[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard assays used to evaluate the biological activities of aminopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the aminopyridine derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.[7]

Enzyme Inhibition Assay (Example: Kinase Assay)

Biochemical assays are employed to quantify the direct inhibitory effect of compounds on specific enzymes.

  • Reaction Mixture Preparation: The assay is typically performed in a microplate format. Each well contains the kinase, a specific substrate, and ATP in a suitable buffer.

  • Compound Addition: The aminopyridine derivatives are added to the wells at varying concentrations.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: The extent of the reaction (e.g., ATP consumption or substrate phosphorylation) is measured. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and IC50 values are determined from the resulting dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: Serial dilutions of the aminopyridine derivatives are prepared in a 96-well microtiter plate with a suitable broth medium.

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[14]

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling pathways involved in cell proliferation, survival, and differentiation. Dysregulation of TRK signaling is implicated in various cancers.[6]

TRK_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Aminopyridine Aminopyridine Derivative (Inhibitor) Aminopyridine->Dimerization Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCg->Differentiation

Caption: TRK signaling pathway and the inhibitory action of aminopyridine derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of novel compounds.

Cytotoxicity_Workflow Start Start: Synthesized Aminopyridine Derivatives Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Serial Dilutions of Compounds Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Measurement 6. Measure Absorbance MTT_Assay->Measurement Data_Analysis 7. Data Analysis: Calculate % Viability & IC50 Values Measurement->Data_Analysis End End: Identify Potent Anticancer Compounds Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

References

Validation

Computational Analysis of 2-(Aminomethyl)pyridin-3-amine and its Analogs: A Comparative Guide to Binding Affinity

For Researchers, Scientists, and Drug Development Professionals Overview of Computational Analyses on Aminopyridine Derivatives Computational methods are pivotal in modern drug discovery for predicting the binding affini...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Computational Analyses on Aminopyridine Derivatives

Computational methods are pivotal in modern drug discovery for predicting the binding affinity and interaction of small molecules with protein targets. For the 2-aminopyridine scaffold, a variety of in silico techniques have been employed to explore their therapeutic potential. These studies often involve molecular docking to predict binding poses and estimate binding energies, as well as density functional theory (DFT) to understand the electronic properties of the molecules. The following tables summarize key findings from computational studies on derivatives of 2-aminopyridine, which can serve as a proxy for understanding the potential interactions of 2-(aminomethyl)pyridin-3-amine.

Data Presentation

Table 1: Molecular Docking Studies of 2-Aminopyridine Derivatives
Compound ClassTarget ProteinSoftware/MethodPredicted Binding Energy (kcal/mol) or IC50/KiKey Interactions
2-Amino 5-Methyl PyridineRigid Protein ReceptorsNot Specified-3.32Not Specified[1]
2-Amino-3-Hydroxypyridine (2A3HP)Antiallergic Protein (4P5M)Not Specified-5.22Not Specified[2]
Pyridine-2-methylamine derivativesMmpL3Not SpecifiedDocking score = -10.934Hydrogen bond with D645, π-π stacking with Y646[3]
Pyrazole, Pyridine, and/or Pyran DerivativesCOX-2PyRx-0.8-9.8 to -10.9Not Specified[4]
2-aminopyridine with shortened amino sidechainhuman neuronal nitric oxide synthase (hnNOS)Not SpecifiedKi = 48 nMNot Specified[5]
2-amino-3-cyanopyridine derivativesS. aureus and B. subtilis target proteinsMolecular Operating Environment (MOE)Not SpecifiedFive interactions with S. aureus protein, good interactions with B. subtilis protein[6]
Table 2: Biological Activity of Selected Aminopyridine Derivatives
CompoundBiological ActivityTarget/AssayMeasured Value
Compound 12 (3-aminoimidazo[1,2-α]pyridine derivative)AnticancerHT-29 cell lineIC50 of 4.15 ± 2.93 µM[7]
Compound 14 (3-aminoimidazo[1,2-α]pyridine derivative)AnticancerB16F10 cell lineIC50 of 21.75 ± 0.81 µM[7]
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloridenNOS inhibitionhuman nNOSKi = 48 nM[5]
Pyridine-2-methylamine 62 AntitubercularM.tb strain H37RvMIC = 0.016 µg/mL[3]
Compound 2c (2-amino-3-cyanopyridine derivative)AntibacterialS. aureus and B. subtilisMIC = 0.039 ± 0.000 µg·mL−1[6]

Experimental Protocols

The following are generalized experimental protocols for computational analysis based on methodologies cited in the literature for 2-aminopyridine derivatives.

Molecular Docking

Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to a protein target. A typical workflow is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the ligand (e.g., a 2-aminopyridine derivative) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD, MOE) is used to place the ligand into the defined binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. For example, in a study on antibacterial 2-aminopyridine derivatives, the Molecular Operating Environment (MOE) software was utilized for docking analysis[6].

Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic structure and properties of molecules. This information can be valuable for understanding a molecule's reactivity and interaction potential.

  • Structure Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, such as the distribution of molecular orbitals (HOMO, LUMO), electrostatic potential, and vibrational frequencies. These calculations provide insights into the molecule's reactivity and spectroscopic signatures. For instance, DFT has been used to study the structural and molecular behavior of 2-amino-3-hydroxypyridine[2].

Mandatory Visualization

Computational_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking In Silico Analysis cluster_results Output & Analysis Ligand_2D 2D Structure of 2-(Aminomethyl)pyridin-3-amine Ligand_3D 3D Structure Generation & Optimization Ligand_2D->Ligand_3D Docking Molecular Docking Ligand_3D->Docking PDB Select Target Protein (e.g., from PDB) Prepare_Protein Prepare Protein (add hydrogens, remove water) PDB->Prepare_Protein Prepare_Protein->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy Binding_Affinity Predicted Binding Affinity (Kd, Ki, IC50) Binding_Energy->Binding_Affinity Binding_Mode Analysis of Binding Mode & Interactions Binding_Energy->Binding_Mode

Caption: A generalized workflow for the computational analysis of ligand-protein binding affinity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal IKK_Complex IKK Complex Kinase_Cascade->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex NFkappaB NF-κB NFkappaB_n NF-κB IkappaB_NFkappaB->NFkappaB_n IκB degradation, NF-κB release & translocation Gene_Expression Target Gene Expression NFkappaB_n->Gene_Expression Induces

Caption: A simplified representation of a signaling pathway involving a kinase cascade.

References

Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(Aminomethyl)pyridin-3-amine Metal Complexes

This guide offers a comparative overview of the spectroscopic techniques used to characterize metal complexes of 2-(Aminomethyl)pyridin-3-amine and related aminopyridine ligands. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the spectroscopic techniques used to characterize metal complexes of 2-(Aminomethyl)pyridin-3-amine and related aminopyridine ligands. It is intended for researchers, scientists, and drug development professionals working on the synthesis and characterization of novel metal-based compounds. The following sections provide a detailed comparison of experimental data obtained from various spectroscopic methods, outline the typical experimental protocols, and visualize the general analytical workflow.

Data Presentation: A Spectroscopic Comparison

The coordination of 2-(Aminomethyl)pyridin-3-amine to a metal center induces significant changes in its spectroscopic properties. These changes provide crucial information about the coordination mode, the geometry of the complex, and the nature of the metal-ligand bond. The data presented below is a summary from various studies on aminopyridine-based metal complexes.

UV-Visible Spectroscopy

UV-Vis spectroscopy is instrumental in determining the electronic transitions within the metal complexes, which are indicative of their coordination geometry. The spectra typically show bands corresponding to intra-ligand (π-π*), ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metals.

Metal Complex Systemλmax (nm)Molar Extinction (ε, M⁻¹cm⁻¹)AssignmentReference
Ligand in DMSO2543720n→π[1]
Ligand in DMSO2923853π→π[1]
Cu(II)-aminopyridine derivative273-Intra-ligand Charge Transfer
Cu(II)-aminopyridine derivative382-Metal-to-Ligand Charge Transfer
Cu(II)-aminopyridine derivative446, 456-d-d transitions (Square Planar)
Ni(II)-aminopyridine derivative34042d-d transition (Octahedral)[2]
Ni(II)-aminopyridine derivative54314d-d transition (Octahedral)[2]
Cr(III)-aminomethyl derivative384280d-d transition (Octahedral)[2]
Cr(III)-aminomethyl derivative537331d-d transition (Octahedral)[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups like N-H (amine) and C=N (pyridine ring) upon complexation confirm their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region corresponds to the formation of metal-nitrogen (M-N) bonds.

Functional GroupLigand (cm⁻¹)Metal Complex (cm⁻¹)InterpretationReference
ν(N-H) of Amine~3444, 3335ShiftedCoordination of the amino group[3]
ν(C=N) of Pyridine Ring~1562Shift to higher frequency (57-77 cm⁻¹)Coordination of the pyridine nitrogen[4]
ν(M-N)-~470-496Formation of Metal-Nitrogen bond[5]
ν(M-O) (co-ligand/water)-~521-578Formation of Metal-Oxygen bond[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. For diamagnetic complexes, shifts in the proton and carbon signals, particularly those of the pyridine ring and the aminomethyl group, indicate the coordination points. Paramagnetic complexes often exhibit significant peak broadening and large chemical shifts, which can sometimes render the spectra uninterpretable.[6]

NucleusLigand Chemical Shift (δ, ppm)Complex Chemical Shift (δ, ppm)InterpretationReference
¹H (Azomethine -HC=N)~8.75Downfield shift (e.g., 7.53 for Cu(II))Coordination via azomethine nitrogen[5]
¹H (Pyridine Ring)6.5 - 8.0Significant shiftsCoordination of pyridine nitrogen alters the electronic environment of the ring protons[7]
¹H (NH₂)~4.6Shifted or broadenedInvolvement of the amino group in coordination or hydrogen bonding[7]

Note: NMR data for paramagnetic complexes (like many Cu(II) or Co(II) complexes) can be complex due to peak broadening and large paramagnetic shifts.[6]

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized complexes and providing evidence for their proposed stoichiometry. Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF are commonly employed.[2][8] The fragmentation pattern can also offer insights into the structure and stability of the complex.

Complex SystemIonization MethodObserved m/zAssignmentReference
--INVALID-LINK--₂MALDI-TOF273.83[M-2C₂H₃O₂]⁺[2]
[Cr(C₁₀H₂₅N₅)Cl]Cl₂MALDI-TOF302.65[M-2Cl]⁺[2]
[Cu(C₁₀H₂₅N₅)]Cl₂MALDI-TOF278.75[M-2Cl]⁺[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible spectroscopic data.

UV-Visible Spectroscopy
  • Sample Preparation : Complexes are typically dissolved in a UV-transparent solvent, such as methanol, ethanol, DMSO, or acetonitrile, to a concentration of approximately 10⁻⁴ M.[9]

  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The absorption spectrum is recorded over a range of 200-800 nm.[10] A solvent-filled cuvette is used as a reference.

  • Analysis : The wavelengths of maximum absorbance (λmax) and, if possible, the molar extinction coefficients (ε) are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation : Solid samples are typically prepared as KBr pellets. A small amount of the complex is finely ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. For observing metal-ligand vibrations, the far-IR region (below 400 cm⁻¹) may also be scanned.

  • Analysis : The vibrational frequencies of the complex are compared to those of the free ligand to identify shifts indicating coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired.

  • Analysis : Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure. For paramagnetic samples, specialized techniques may be required.

Mass Spectrometry
  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS or mixed with a matrix (e.g., sinapinic acid) for MALDI-TOF.

  • Instrumentation : An ESI-MS or MALDI-TOF mass spectrometer is used.

  • Data Acquisition : The mass spectrum is recorded in either positive or negative ion mode.

  • Analysis : The mass-to-charge ratio (m/z) of the parent ion is used to confirm the molecular weight. The isotopic distribution pattern is compared with the theoretical pattern to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 2-(Aminomethyl)pyridin-3-amine metal complexes.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Metal Complexes cluster_synthesis Synthesis & Purification cluster_conclusion Structural Elucidation Synthesis Synthesis of Metal Complex Purification Purification & Isolation Synthesis->Purification UV_Vis UV-Vis Spectroscopy (Electronic Transitions, Geometry) Purification->UV_Vis IR IR Spectroscopy (Coordination Sites) Purification->IR NMR NMR Spectroscopy (Ligand Structure, Diamagnetic) Purification->NMR MS Mass Spectrometry (Molecular Weight, Stoichiometry) Purification->MS Data_Integration Data Integration & Analysis UV_Vis->Data_Integration IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure Structural Confirmation & Property Determination Data_Integration->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of metal complexes.

References

Validation

A Comparative Guide to the Catalytic Efficiency of 2-(Aminomethyl)pyridine-Phosphine Ruthenium(II) Complexes in Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the catalytic efficiency of a series of ruthenium(II) complexes featuring 2-(aminomethyl)pyridine (ampy) and va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic efficiency of a series of ruthenium(II) complexes featuring 2-(aminomethyl)pyridine (ampy) and various phosphine ligands. The data presented herein focuses on their application in the transfer hydrogenation of ketones, a critical transformation in organic synthesis. This document is intended to assist researchers in selecting the most effective catalyst system for their specific needs by providing objective performance data, detailed experimental protocols, and a visualization of the catalytic workflow.

Catalytic Performance Comparison

The catalytic activity of several cis-RuCl2(diphosphine)(ampy) complexes was evaluated in the transfer hydrogenation of acetophenone as a model substrate. The key performance indicators, including Turnover Frequency (TOF) and enantiomeric excess (ee) for chiral ligands, are summarized in the table below. The reactions were conducted in 2-propanol in the presence of a base.

Catalyst ComplexDiphosphine Ligand (PP)TOF (h⁻¹) at 50% conversionEnantiomeric Excess (ee, %)
4 (S,S)-Chiraphos> 100,00085
6 (S,S)-Skewphos> 100,00088
8 (R,R)-Diop> 100,00082
9 (R,S)-Josiphos> 100,00094
10 (R,S)-tBu-Josiphos> 100,00092
7 Ph₂P(CH₂)₄PPh₂ (dppb)~400,000N/A

Table 1: Comparison of catalytic efficiency of various cis-RuCl₂(PP)(ampy) complexes in the transfer hydrogenation of acetophenone. Reactions were performed in 2-propanol with a ketone/Ru/NaOH ratio of 2000/1/40.[1]

The data clearly indicates that all tested complexes are highly active, with TOF values reaching up to 400,000 h⁻¹ at 50% conversion for the achiral dppb-ligated complex.[1] The chiral diphosphine ligands also demonstrated excellent activity and induced high levels of enantioselectivity, with the (R,S)-Josiphos ligand providing the highest enantiomeric excess of 94%.[1]

Further studies on derivatives of the cis-RuCl2(dppb)(ampy) complex, where the pyridine ring of the ampy ligand is substituted at the 4-position, have shown that electronic modifications can subtly influence the catalytic rate. For instance, a methoxy-substituted ampy ligand (ampy-OMe) resulted in a slightly higher TOF compared to the unsubstituted and chloro-substituted analogues.[2]

Experimental Protocols

Synthesis of cis-RuCl₂(diphosphine)(ampy) Complexes

A general and efficient one-pot synthesis method can be employed for the preparation of the target catalysts.[2]

Procedure:

  • In a reaction vessel under an inert atmosphere, RuCl₂(PPh₃)₃ and a slight excess of the desired 2-(aminomethyl)pyridine derivative (ampy-L) are stirred in toluene for one hour at room temperature.

  • The appropriate diphosphine ligand (e.g., dppb) is then added to the solution.

  • The reaction mixture is heated to reflux and stirred overnight.

  • Upon cooling, the product precipitates as a bright yellow solid.

  • The solid is collected by vacuum filtration, washed, and dried to yield the pure cis-RuCl₂(diphosphine)(ampy-L) complex.[2]

General Procedure for Catalytic Transfer Hydrogenation of Ketones

The following protocol is a general method for the transfer hydrogenation of ketones using the synthesized ruthenium complexes.[2]

Procedure:

  • Under an inert atmosphere, a catalyst stock solution is prepared by dissolving the ruthenium complex (e.g., 20 µmol) in 12 mL of 2-propanol.

  • A 0.1 M solution of NaOH in 2-propanol is also prepared.

  • In a separate flask, the ketone substrate (e.g., 9.5 mL of a 0.1 M solution in 2-propanol) is brought to reflux.

  • To initiate the reaction, 1 mL of the NaOH solution is added to the catalyst stock solution, and this activated catalyst solution is then added to the refluxing ketone solution. The typical ketone to Ru to NaOH ratio is 2000:1:40.[1][2]

  • The reaction progress is monitored by suitable analytical techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • For asymmetric reactions, the enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC.

Experimental Workflow and Catalytic Cycle

The following diagram illustrates the general workflow for the synthesis of the cis-RuCl₂(dppb)(ampy) catalyst and the subsequent catalytic cycle for the transfer hydrogenation of a ketone.

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Cycle RuCl2_PPh3_3 RuCl₂(PPh₃)₃ intermediate [RuCl₂(ampy)(PPh₃)n] intermediate RuCl2_PPh3_3->intermediate + ampy - PPh₃ ampy 2-(aminomethyl)pyridine (ampy) dppb dppb catalyst cis-RuCl₂(dppb)(ampy) intermediate->catalyst + dppb - nPPh₃ catalyst_active Active Ru-H species catalyst->catalyst_active + Base, i-PrOH - H₂O, NaCl ketone Ketone (R₂C=O) catalyst_active->ketone Hydride Transfer isopropanol i-PrOH alcohol Alcohol (R₂CHOH) ketone->alcohol [H] acetone Acetone isopropanol->acetone Oxidation acetone->catalyst_active Regeneration base Base (NaOH)

Caption: Experimental workflow for catalyst synthesis and the proposed catalytic cycle.

The catalytic cycle is believed to proceed via an inner-sphere mechanism. The pre-catalyst is activated by the base in 2-propanol to form a ruthenium-hydride species. This active catalyst then transfers the hydride to the ketone, reducing it to the corresponding alcohol. The catalyst is subsequently regenerated by reaction with 2-propanol, which is oxidized to acetone.

References

Comparative

A Researcher's Guide to Purity Assessment of Synthesized 2-(Aminomethyl)pyridin-3-amine

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical me...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-(Aminomethyl)pyridin-3-amine, a key building block in medicinal chemistry. We present a comparative analysis of two hypothetical synthesized batches—one of high purity and one of lower purity—supported by experimental data to illustrate the application and interpretation of each technique.

Introduction to Purity Assessment

The presence of impurities in a synthesized compound can significantly impact its chemical and biological properties, leading to misleading experimental outcomes and potential safety concerns in drug development. Therefore, a multi-faceted approach to purity assessment is crucial. This guide focuses on three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By comparing the results from these methods, researchers can obtain a comprehensive purity profile of synthesized 2-(Aminomethyl)pyridin-3-amine.

Comparative Purity Analysis of Two Synthesized Batches

To illustrate the utility of different analytical techniques, we present data from two hypothetical batches of synthesized 2-(Aminomethyl)pyridin-3-amine. Batch A represents a high-purity sample, while Batch B contains a notable impurity, 2-cyano-3-aminopyridine, which can arise from incomplete reduction during synthesis from 2-cyano-3-nitropyridine.

Table 1: Comparative HPLC Purity Data
ParameterBatch A (High Purity)Batch B (Lower Purity)
Retention Time (Main Peak) 4.25 min4.26 min
Peak Area (Main Peak) 99.85%95.10%
Impurity Peak(s)
Retention Time5.88 min5.89 min
Peak Area0.15%4.90%
Calculated Purity 99.85% 95.10%
Table 2: Comparative GC-MS Purity Data
ParameterBatch A (High Purity)Batch B (Lower Purity)
Retention Time (Main Peak) 8.12 min8.13 min
Mass Spectrum (m/z) 123 (M+), 106, 79123 (M+), 106, 79
Peak Area (Main Peak) 99.91%95.32%
Impurity Peak(s)
Retention Time9.45 min9.46 min
Mass Spectrum (m/z)-119 (M+), 92, 65
Peak Area0.09%4.68%
Calculated Purity 99.91% 95.32%
Table 3: Comparative ¹H qNMR Purity Data
ParameterBatch A (High Purity)Batch B (Lower Purity)
¹H NMR (400 MHz, DMSO-d₆) δ 7.95 (d, 1H), 7.20 (d, 1H), 6.95 (dd, 1H), 4.85 (s, 2H), 3.70 (s, 2H), 3.45 (br s, 2H)δ 8.15 (d, 1H, impurity), 7.95 (d, 1H), 7.60 (d, 1H, impurity), 7.20 (d, 1H), 6.95 (dd, 1H), 4.85 (s, 2H), 3.70 (s, 2H), 3.45 (br s, 2H)
Internal Standard Maleic AcidMaleic Acid
Calculated Purity (mol/mol) 99.8% 94.9%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation available.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 2-(Aminomethyl)pyridin-3-amine.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 8

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard to determine the purity.

Visualization of Analytical Workflows and Relationships

To further clarify the process, the following diagrams illustrate the experimental workflows and the logical connections between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Product Synthesized 2-(Aminomethyl)pyridin-3-amine HPLC HPLC Analysis Synthesized_Product->HPLC Aqueous/Organic Sample GCMS GC-MS Analysis Synthesized_Product->GCMS Volatile Sample qNMR qNMR Analysis Synthesized_Product->qNMR Soluble Sample Purity_Report Comprehensive Purity Report HPLC->Purity_Report Chromatographic Purity GCMS->Purity_Report Impurity ID & Volatile Purity qNMR->Purity_Report Absolute Molar Purity

Caption: Workflow for the comprehensive purity assessment of a synthesized compound.

Orthogonal_Methods center_node Purity of 2-(Aminomethyl)pyridin-3-amine HPLC HPLC (Polarity-based Separation) center_node->HPLC GCMS GC-MS (Volatility & Mass-based Separation) center_node->GCMS qNMR qNMR (Molar Ratio) center_node->qNMR Elemental_Analysis Elemental Analysis (Elemental Composition) center_node->Elemental_Analysis

Caption: Relationship between orthogonal analytical methods for purity determination.

Conclusion

The purity assessment of synthesized 2-(Aminomethyl)pyridin-3-amine requires a combination of orthogonal analytical techniques to ensure a comprehensive and reliable characterization. As demonstrated with the two hypothetical batches, HPLC and GC-MS are powerful tools for identifying and quantifying impurities based on their chromatographic behavior and mass spectra. Furthermore, qNMR provides an independent and absolute measure of purity based on the molar ratio of the analyte to a certified internal standard. By employing these methods in concert, researchers can confidently ascertain the purity of their synthesized compounds, which is a critical step in ensuring the validity and reproducibility of their scientific endeavors.

Validation

A Comparative Guide to the X-ray Crystallography of Aminopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray crystallography data for a series of aminopyridine compounds. Aminopyridines are a class of compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography data for a series of aminopyridine compounds. Aminopyridines are a class of compounds with significant interest in drug development, notably for their action as potassium channel blockers. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic parameters, details the experimental protocols for structure determination, and visualizes the general experimental workflow and the biological mechanism of action.

Comparison of Crystallographic Data

The following tables summarize the unit cell parameters and other relevant crystallographic data for a selection of aminopyridine derivatives, including salts, co-crystals, and metal complexes. This data allows for a direct comparison of how different substituents and molecular interactions influence the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-Aminopyridinium PicrateC₅H₇N₂⁺·C₆H₂N₃O₇⁻MonoclinicP2₁/c8.513(±0.015)11.33(±0.02)14.33(±0.03)90104.15(±0.019)901340(±6)4[1]
4-Aminopyridinium Hydrogen SuccinateC₅H₇N₂⁺·C₄H₅O₄⁻MonoclinicP2₁/c6.5443(3)22.2867(11)7.1112(4)90114.587(4)90943.13(8)4[2]
Mononuclear Cu(II) complex of 4-aminopyridine[Cu(C₅H₆N₂)₄]Cl₂·2CH₃OH----------[3]
[CdCl₂(4-aminopyridine)₂]n(C₁₀H₁₂CdCl₂N₄)nOrthorhombicFdd2--------[4]
2-Amino-5-methylpyridinium 3-aminobenzoateC₆H₉N₂⁺·C₇H₆NO₂⁻----------[5]
2-Anilinopyridine Ru₃(CO)₁₂ complex[Ru₃(μ-H)(μ₃-anpy)(CO)₉]MonoclinicP2₁/n12.705(1)10.621(2)18.427(2)90107.349(7)90-4[6]
N′-aminopyridine-2-carboximidamideC₆H₈N₄----------[1]
4-Aminopyridinium thiocyanate–4-aminopyridine (1/1)C₅H₇N₂⁺·CNS⁻·C₅H₆N₂----------[7]
3-Aminopyridine Complex-Triclinic7.6428(8)8.5384(8)9.8610(13)73.920(4)70.149(3)71.036(2)--[8]

Note: '-' indicates data not provided in the search results.

Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard procedure for single-crystal X-ray diffraction of small molecules. The key steps are outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For aminopyridine compounds, slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for aminopyridines and their derivatives include methanol, ethanol, acetone, and mixtures thereof.

  • Procedure:

    • Dissolve the purified aminopyridine compound in the chosen solvent, gently heating if necessary to achieve saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[9]

Crystal Mounting

A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head for data collection.

  • Procedure:

    • A small amount of a viscous oil (e.g., paraffin or perfluoropolyether oil) is applied to a microscope slide.

    • The selected crystal is transferred into the oil.

    • A cryoloop, attached to a magnetic base, is used to gently scoop up the crystal. The surface tension of the oil holds the crystal in the loop.[10]

    • The magnetic base with the mounted crystal is then carefully attached to the goniometer head on the diffractometer.[11]

Data Collection

X-ray diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a micro-focus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[12][13]

  • Procedure:

    • The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.[14]

    • The crystal is centered in the X-ray beam using a microscope and automated centering routines.[11]

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.

    • A data collection strategy is devised to measure a complete and redundant set of diffraction intensities to a desired resolution (typically at least 0.85 Å for small molecules).[15]

    • The full dataset is collected by rotating the crystal through a series of small angular increments, with each frame being exposed to the X-ray beam for a specific duration.[16]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Software: Programs such as SHELXS and SHELXL are commonly used for structure solution and refinement.[9][17]

  • Procedure:

    • Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

    • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods (for small molecules) or Patterson methods.

    • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using R-factors (R1, wR2) and the goodness-of-fit (GooF).[9]

    • Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule, such as an aminopyridine derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection centering Crystal Centering in X-ray Beam crystal_selection->centering data_acq Diffraction Data Acquisition centering->data_acq data_processing Data Processing & Reduction data_acq->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: General workflow for small molecule X-ray crystallography.

Signaling Pathway of Aminopyridine Action

Aminopyridines, such as 4-aminopyridine, are known to exert their therapeutic effects primarily by blocking voltage-gated potassium (K+) channels. The following diagram illustrates the proposed mechanism of action at the cellular level.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects kv_channel Voltage-Gated K+ Channel membrane_depolarization Membrane Depolarization kv_channel->membrane_depolarization Inhibits K+ efflux vgcc Voltage-Gated Ca2+ Channel ca_influx Increased Ca2+ Influx vgcc->ca_influx aminopyridine Aminopyridine aminopyridine->kv_channel Blocks membrane_depolarization->vgcc Activates nt_release Enhanced Neurotransmitter Release ca_influx->nt_release apoptosis Apoptosis (in cancer cells) ca_influx->apoptosis

Caption: Mechanism of aminopyridine action via K+ channel blockade.

References

Comparative

A Comparative Guide to Theoretical and Experimental Bond Lengths in Aminopyridines

For Researchers, Scientists, and Drug Development Professionals The precise determination of molecular geometry is fundamental in the fields of chemistry, materials science, and drug discovery. For heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular geometry is fundamental in the fields of chemistry, materials science, and drug discovery. For heterocyclic compounds like aminopyridines, which are prevalent scaffolds in medicinal chemistry, an accurate understanding of bond lengths is crucial for modeling molecular interactions and predicting physicochemical properties. This guide provides a detailed comparison of bond lengths in 2-, 3-, and 4-aminopyridine determined through experimental techniques and theoretical calculations.

Quantitative Data Summary

The following table summarizes the experimental bond lengths obtained from X-ray diffraction and theoretical bond lengths calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. All bond lengths are given in angstroms (Å).

IsomerBondExperimental (Å)[1] (X-ray)Theoretical (Å)[1] (DFT/B3LYP)
2-Aminopyridine C2-N(amino)1.3631.373
N1-C21.3531.352
C2-C31.4111.411
C3-C41.3651.381
C4-C51.4051.400
C5-C61.3671.379
N1-C61.3431.341
3-Aminopyridine C3-N(amino)1.3861.387
N1-C21.3361.334
C2-C31.3931.394
C3-C41.3981.400
C4-C51.3801.388
C5-C61.3841.387
N1-C61.3421.342
4-Aminopyridine C4-N(amino)1.3711.377
N1-C21.3521.347
C2-C31.3821.389
C3-C41.4081.408
C4-C51.4081.408
C5-C61.3821.389
N1-C61.3521.347

As the data indicates, there is a strong correlation between the experimentally determined and theoretically calculated bond lengths, with most values agreeing within a few thousandths of an angstrom. This highlights the reliability of modern computational methods in predicting molecular geometries.

Methodologies

A brief overview of the experimental and theoretical protocols used to obtain the bond length data is provided below.

Experimental Protocols

1. Single-Crystal X-ray Diffraction (XRD) This is the most common method for determining the precise three-dimensional structure of a molecule in the solid state.

  • Sample Preparation: High-quality single crystals of the aminopyridine isomer are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns, yielding highly accurate bond lengths and angles.

2. Microwave Spectroscopy This gas-phase technique provides highly precise information on the rotational constants of a molecule, from which its geometry can be deduced.[2][3]

  • Sample Introduction: The aminopyridine sample is vaporized and introduced into a high-vacuum chamber.

  • Data Acquisition: The gaseous molecules are exposed to microwave radiation. The frequencies at which the molecules absorb this radiation correspond to transitions between quantized rotational energy levels.[3]

  • Structural Determination: The rotational constants obtained from the spectrum are directly related to the molecule's moments of inertia. By analyzing the spectra of different isotopologues (e.g., substituting ¹⁴N with ¹⁵N), a complete and highly accurate molecular structure, including bond lengths, can be determined.[3][4][5]

Theoretical Protocols

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is widely used to predict molecular geometries, vibrational frequencies, and other properties.

  • Model Building: A three-dimensional model of the aminopyridine molecule is constructed.

  • Computational Method: The geometry of the molecule is optimized by finding the minimum energy structure on the potential energy surface. This is typically performed using a specific functional, such as B3LYP, which approximates the exchange-correlation energy.[7]

  • Basis Set: A basis set, such as 6-311++G(d,p), is chosen to describe the atomic orbitals of the system. Larger basis sets generally provide more accurate results but require more computational resources. The calculation is typically performed for an isolated molecule in the gas phase, which can lead to slight differences when compared to solid-state experimental data where intermolecular forces are present.[1][8]

Workflow Visualization

The logical flow for comparing experimental and theoretical bond lengths can be visualized as two distinct but converging pathways.

G cluster_0 Experimental Determination cluster_1 Theoretical Calculation exp_start Sample Preparation (Crystallization/Vaporization) exp_measurement Data Acquisition (XRD / Microwave Spectroscopy) exp_start->exp_measurement exp_analysis Structure Solution & Refinement exp_measurement->exp_analysis final_comparison Comparative Analysis exp_analysis->final_comparison Experimental Bond Lengths theor_start In Silico Model Construction theor_calc Quantum Chemical Calculation (e.g., DFT/B3LYP) theor_start->theor_calc theor_analysis Geometry Optimization theor_calc->theor_analysis theor_analysis->final_comparison Theoretical Bond Lengths

References

Validation

A Comparative Guide to the Synthesis of Aminopyridines

For Researchers, Scientists, and Drug Development Professionals The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, necessitating efficient and versatile synthetic methodologies. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, necessitating efficient and versatile synthetic methodologies. This guide provides an objective comparison of several key methods for aminopyridine synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given application.

Comparison of Aminopyridine Synthesis Methods

The following table summarizes the key features of prominent methods for synthesizing aminopyridines, including the Tschitschibabin Reaction, Buchwald-Hartwig Amination, Ullmann Condensation, Hofmann Rearrangement, and Curtius Rearrangement.

MethodReagents & ConditionsYield RangeAdvantagesDisadvantages
Tschitschibabin Reaction Pyridine, Sodium Amide (NaNH₂), Toluene/Xylene, high temperature. Modern variations use NaH/LiI at lower temperatures.21-95%Direct amination of the pyridine ring; cost-effective reagents.Harsh reaction conditions (high temperature); limited to the synthesis of 2- and 4-aminopyridines; can have moderate to good yields that are sensitive to reagent purity.[1][2]
Buchwald-Hartwig Amination Halopyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene, Dioxane).40-98%Broad substrate scope for both the amine and halopyridine; high yields and functional group tolerance; milder conditions compared to classical methods.[1][3][4]Cost of palladium catalysts and ligands; requires anhydrous and inert conditions.[5][6]
Ullmann Condensation Halopyridine, Amine/Ammonia, Copper catalyst (e.g., CuI, CuCl), Ligand (optional), Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO), often high temperatures.53-98%Lower cost catalyst compared to palladium; effective for large-scale synthesis.Often requires high temperatures and polar, high-boiling solvents; can have lower yields and substrate scope compared to Buchwald-Hartwig amination.[7][8]
Hofmann Rearrangement Pyridinecarboxamide, Bromine, Sodium Hydroxide, Water.~85-89% (for 3-aminopyridine)Utilizes readily available starting materials; good for specific isomers not easily accessible by other methods.Multi-step process from the corresponding carboxylic acid; use of stoichiometric bromine.
Curtius Rearrangement Pyridinecarbonyl azide (from the corresponding acid or acid chloride), Inert solvent, Heat or UV light, followed by hydrolysis.Good to excellentMild conditions for the rearrangement step; avoids the use of bromine.Requires the synthesis and handling of potentially explosive acyl azides.[2][9][10]

Experimental Protocols

Modified Tschitschibabin Reaction

This protocol describes a modern variation of the Tschitschibabin reaction using a sodium hydride-lithium iodide composite for the C2-amination of pyridine.[9]

Diagram of the Experimental Workflow:

Tschitschibabin_Workflow Workflow for Modified Tschitschibabin Reaction start Start add_reagents Add pyridine, NaH, and LiI to a sealed tube under N₂ start->add_reagents add_amine Add primary amine add_reagents->add_amine react Seal tube and heat (e.g., 85 °C for 7 h) add_amine->react quench Quench with ice-cold water react->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by chromatography dry_concentrate->purify end N-alkyl-2-aminopyridine purify->end

Caption: Workflow for the modified Tschitschibabin amination.

Procedure: To a 10 mL sealed tube containing pyridine (0.492 mmol), sodium hydride (1.54 mmol), and lithium iodide (1.02 mmol) in THF (500 µL) was added n-butylamine (1.00 mmol) at room temperature under a nitrogen atmosphere. The tube was sealed, and the reaction mixture was stirred at 85 °C for 7 hours. The reaction was then quenched with ice-cold water at 0 °C, and the product was extracted with dichloromethane. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by column chromatography to yield N-butylpyridin-2-amine.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a bromopyridine.[5][11]

Diagram of the Catalytic Cycle:

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord + H₂NR' PdII_amido [Ar-Pd(II)(NHR')L₂]⁺X⁻ Amine_coord->PdII_amido Deprotonation Deprotonation (Base) PdII_amido->Deprotonation PdII_amide Ar-Pd(II)(NR')L₂ Deprotonation->PdII_amide RedElim Reductive Elimination PdII_amide->RedElim RedElim->Pd0 Regeneration Product Ar-NHR' RedElim->Product Ullmann_Reaction Ullmann Condensation Pathway start Start reactants Halopyridine + Amine start->reactants reaction Heating in Deep Eutectic Solvent reactants->reaction catalyst Cu(I) Catalyst + Base catalyst->reaction product Aminopyridine reaction->product end End product->end Hofmann_Rearrangement Hofmann Rearrangement for 3-Aminopyridine start Nicotinamide reaction Reaction with Nicotinamide at 0 °C start->reaction hypobromite Formation of Alkaline Hypobromite hypobromite->reaction heating Heating to 70 °C reaction->heating isocyanate Isocyanate Intermediate (in situ) heating->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis aminopyridine 3-Aminopyridine hydrolysis->aminopyridine Curtius_Rearrangement Curtius Rearrangement for Aminopyridine Synthesis start Pyridinecarboxylic Acid acid_chloride Formation of Acyl Chloride (e.g., SOCl₂) start->acid_chloride acyl_azide Formation of Acyl Azide (e.g., NaN₃) acid_chloride->acyl_azide rearrangement Thermal or Photochemical Rearrangement acyl_azide->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis aminopyridine Aminopyridine hydrolysis->aminopyridine

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Disposal of 2-(Aminomethyl)pyridin-3-amine

Immediate Safety and Handling Precautions Given the lack of specific data, assume the compound is hazardous. When handling 2-(Aminomethyl)pyridin-3-amine for disposal, appropriate Personal Protective Equipment (PPE) shou...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the lack of specific data, assume the compound is hazardous. When handling 2-(Aminomethyl)pyridin-3-amine for disposal, appropriate Personal Protective Equipment (PPE) should be worn at all times.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][4]
Body Protection A lab coat, and for larger quantities, an impervious apron or suit may be necessary.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or dusts are likely to be generated, a NIOSH-approved respirator may be required.[1]

Step-by-Step Disposal Protocol

The primary principle for disposing of a chemical with unknown specific hazards is to avoid all personal exposure and environmental contamination.

  • Do Not Attempt Neutralization: Without a specific protocol, do not attempt to neutralize or chemically alter the waste. Mixing with other chemicals could produce a dangerous reaction.[5]

  • Containerize and Label Waste:

    • Place the 2-(Aminomethyl)pyridin-3-amine waste in a designated, leak-proof, and chemically compatible container.

    • Ensure the original container is used if possible and is in good condition. If transferring, ensure the new container is appropriate for corrosive and potentially toxic liquid or solid waste.

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "2-(Aminomethyl)pyridin-3-amine" and its CAS number "144288-50-6".

  • Segregate the Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Consult Professionals:

    • Contact your institution's EHS department to inform them of the waste and to arrange for its collection.

    • The EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is disposed of in accordance with local, regional, and national regulations.[3][6]

  • Documentation:

    • Maintain a record of the amount of waste generated and the date it was placed in the accumulation area.

Emergency Procedures

In case of a spill or exposure, follow these general guidelines:

Emergency SituationProcedure
Spill Evacuate the area. If safe to do so, prevent further leakage. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Do not allow the chemical to enter drains.[3][6] Ensure adequate ventilation.
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a chemical with unknown specific handling information.

cluster_prep Preparation & Assessment cluster_action Action cluster_disposal Final Disposal start Start: Need to Dispose of 2-(Aminomethyl)pyridin-3-amine sds_check Attempt to Locate Specific SDS start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow Specific Disposal Protocol in SDS Section 13 sds_found->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_found->treat_hazardous No contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Company follow_sds->contact_ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_hazardous->ppe containerize Containerize and Label Waste (Name, CAS#, Hazard) ppe->containerize segregate Segregate from Incompatible Materials containerize->segregate segregate->contact_ehs end End: Proper Disposal contact_ehs->end

References

Handling

Personal protective equipment for handling 2-(Aminomethyl)pyridin-3-amine

This guide provides crucial safety, handling, and disposal information for 2-(Aminomethyl)pyridin-3-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a saf...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 2-(Aminomethyl)pyridin-3-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyridines, in the absence of a specific Safety Data Sheet (SDS) for 2-(Aminomethyl)pyridin-3-amine.

Immediate Safety Precautions

Potential Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • Corrosivity: Similar compounds cause severe skin burns and eye damage.[3][4]

  • Irritation: May cause respiratory irritation.[1][3]

In case of exposure, immediate action is critical. Refer to the first aid measures outlined in the operational plan.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[2][3][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[2][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2-(Aminomethyl)pyridin-3-amine is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Although a specific SDS is unavailable, review the SDS for structurally similar compounds like 2-(Aminomethyl)pyridine and 2-Amino-3-methylpyridine to understand the potential hazards.[1][2][3][4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Ventilation: All handling of 2-(Aminomethyl)pyridin-3-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Storage: Store 2-(Aminomethyl)pyridin-3-amine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]

Disposal Plan

Proper disposal of 2-(Aminomethyl)pyridin-3-amine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid 2-(Aminomethyl)pyridin-3-amine Collect in a labeled, sealed, and chemically compatible hazardous waste container.
Solutions containing 2-(Aminomethyl)pyridin-3-amine Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or aromatic amine waste.[8]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]

Visualizing the Workflow

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow cluster_ppe PPE Selection Start Handling 2-(Aminomethyl)pyridin-3-amine Work_in_Fume_Hood Work in a Chemical Fume Hood Start->Work_in_Fume_Hood Wear_Goggles_Face_Shield Wear Chemical Splash Goggles & Face Shield Work_in_Fume_Hood->Wear_Goggles_Face_Shield Wear_Gloves Wear Chemical-Resistant Gloves (Double-Gloved) Wear_Goggles_Face_Shield->Wear_Gloves Wear_Lab_Coat Wear a Flame-Resistant Lab Coat Wear_Gloves->Wear_Lab_Coat Wear_Shoes Wear Closed-Toe, Chemical-Resistant Shoes Wear_Lab_Coat->Wear_Shoes Decision_Respirator Is work outside a fume hood? Wear_Shoes->Decision_Respirator Wear_Respirator Wear NIOSH-Approved Respirator Decision_Respirator->Wear_Respirator Yes Proceed_with_Work Proceed with Experiment Decision_Respirator->Proceed_with_Work No Wear_Respirator->Proceed_with_Work

PPE Selection Workflow for Handling 2-(Aminomethyl)pyridin-3-amine.

Operational_Disposal_Workflow cluster_op Operational and Disposal Workflow Start_Op Begin Experiment Pre_Handling Pre-Handling Preparation (Risk Assessment, SDS Review, Emergency Equipment Check) Start_Op->Pre_Handling Handling Handling in Fume Hood (Weighing, Dissolving) Pre_Handling->Handling Post_Handling Post-Handling Procedures (Decontamination, Hand Washing, Storage) Handling->Post_Handling Waste_Segregation Segregate Waste Streams (Solid, Liquid, Contaminated Labware) Post_Handling->Waste_Segregation Label_Waste Label Waste Containers Waste_Segregation->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste Dispose_Waste Dispose of Hazardous Waste per Regulations Store_Waste->Dispose_Waste End_Op End of Procedure Dispose_Waste->End_Op

Operational and Disposal Workflow for 2-(Aminomethyl)pyridin-3-amine.

References

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